molecular formula C10H21Cl B1663957 1-Chlorodecane CAS No. 1002-69-3

1-Chlorodecane

Numéro de catalogue: B1663957
Numéro CAS: 1002-69-3
Poids moléculaire: 176.72 g/mol
Clé InChI: ZTEHOZMYMCEYRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Chlorodecane

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-chlorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Cl/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEHOZMYMCEYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027352
Record name 1-Chlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Decane, 1-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1002-69-3, 28519-06-4
Record name 1-Chlorodecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chlorodecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorodecane (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028519064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-CHLORODECANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decane, 1-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Chlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chlorodecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-CHLORODECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0HSC44E5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Chlorodecane CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Chlorodecane (CAS No. 1002-69-3): Properties, Synthesis, and Applications

Introduction

This compound, also known as n-decyl chloride, is a primary alkyl halide that serves as a fundamental building block in organic synthesis.[1] Identified by the CAS number 1002-69-3, this compound consists of a ten-carbon aliphatic chain with a terminal chlorine atom.[1][2] Its molecular formula is C₁₀H₂₁Cl.[2][3] The specific reactivity of the carbon-chlorine bond makes this compound a valuable intermediate for introducing the decyl functional group into a wide array of more complex molecular structures.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key reactions, and applications, with a particular focus on its relevance to researchers and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a saturated ten-carbon chain (decyl group) attached to a chlorine atom. The IUPAC name for this compound is this compound.[3] This simple, linear structure is foundational to its chemical behavior, primarily as an alkylating agent.

Skeletal and Structural Formulas:

  • Linear Formula: CH₃(CH₂)₉Cl[4]

  • SMILES String: CCCCCCCCCCCl[3][4]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, use in reactions, and purification.

PropertyValueSource(s)
CAS Number 1002-69-3[2][3][5]
Molecular Weight 176.73 g/mol [2][4]
Appearance Colorless to light yellow liquid[6]
Density 0.868 g/mL at 25 °C[4]
Boiling Point 223 - 226 °C[4][6]
Melting Point -34 °C[4][7]
Flash Point 83 °C (181.4 °F) - closed cup[7]
Refractive Index n20/D 1.437[4]
Water Solubility Insoluble[6]
Solubility in Organics Soluble in many organic solvents like ethanol and ether[6]

Synthesis and Mechanistic Insights

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding alcohol, 1-decanol. This transformation is typically achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

The reaction with thionyl chloride is often preferred due to the clean nature of the byproducts. The mechanism proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution (Sₙi mechanism) or, in the presence of a base like pyridine, an intermolecular Sₙ2 reaction. The byproducts of the thionyl chloride reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[8]

Alternatively, direct chlorination of decane can yield this compound, though this method typically results in a mixture of isomers and is less common for producing the pure primary halide.[8]

Key Chemical Reactions and Applications

The utility of this compound is centered on the reactivity of its carbon-chlorine bond, which is susceptible to nucleophilic attack. This allows for the straightforward introduction of the ten-carbon alkyl chain into other molecules.

1. Nucleophilic Substitution Reactions: The chlorine atom acts as a good leaving group in nucleophilic substitution reactions (typically Sₙ2), enabling the formation of various derivatives:

  • Ether Formation: Reaction with alkoxides or alcohols yields decyl ethers.[1]

  • Amine Alkylation: Reaction with ammonia or primary/secondary amines produces corresponding decylamines.[1]

  • Carbon Chain Extension: Grignard reagents can react with this compound to form longer carbon chains.[1]

  • Ester Formation: Reaction with carboxylate salts produces decyl esters.

2. Applications in Drug Development and Industry: The long alkyl chain of this compound imparts significant lipophilicity (fat-solubility) to molecules. This property is crucial in drug design for modulating a compound's ability to cross cell membranes.

  • Pharmaceutical Intermediates: It is noted as an important starting material or intermediate in the synthesis of certain antimycobacterial agents.[1] The decyl group can enhance the drug's interaction with lipid-rich bacterial cell walls. The inclusion of chlorine in pharmaceuticals is a well-established strategy, with over 250 FDA-approved chloro-containing drugs on the market.[9]

  • Surfactant Synthesis: this compound is a precursor for cationic surfactants, which are used as flotation collectors and in other industrial applications.[10]

  • General Organic Synthesis: It serves as a versatile chemical intermediate for manufacturing a range of fine chemicals and materials.[11]

Experimental Protocol: Synthesis of this compound from 1-Decanol

This protocol describes a validated method for preparing this compound via the chlorination of 1-decanol using thionyl chloride. The procedure is adapted from established methods for converting primary alcohols to alkyl chlorides.[10]

Materials and Reagents:

  • 1-Decanol (reagent grade)

  • Thionyl chloride (SOCl₂, freshly distilled recommended)

  • Pyridine (optional, anhydrous)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Round-bottom flask, reflux condenser with a drying tube, dropping funnel, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a calcium chloride drying tube on top of the condenser.

  • Reagent Charging: Add 1-decanol (e.g., 0.2 mol) to the flask. Cool the flask in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (e.g., 0.24 mol, 1.2 equivalents) to the stirred 1-decanol via the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C during the addition. Caution: The reaction is exothermic and releases HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion. The evolution of gases (SO₂ and HCl) should cease.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the crude product into a separatory funnel containing cold water to quench any remaining thionyl chloride.

  • Washing: Separate the organic layer. Wash it sequentially with a 5% sodium bicarbonate solution to neutralize any residual acid, and then with water until the washings are neutral.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.[10]

  • Purification: Decant the dried liquid and purify it by fractional distillation under reduced pressure or at atmospheric pressure. Collect the fraction boiling at approximately 223-226 °C.[6]

  • Validation: Confirm the purity and identity of the product by measuring its refractive index (expected ~1.437 at 20 °C) and comparing its boiling point to the literature value.[4]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Synthesis_Workflow Reactants 1-Decanol + Thionyl Chloride (SOCl₂) Reaction Reaction Setup: - Round-bottom flask - Reflux condenser - Stirring Reactants->Reaction Charge Addition Slow Addition (Ice Bath) Reaction->Addition Reflux Heating at Reflux (2-3 hours) Addition->Reflux Warm & Heat Workup Quenching & Washing: - Water - 5% NaHCO₃ Reflux->Workup Cool & Isolate Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Fractional Distillation (Collect at 223-226 °C) Drying->Purification Product Pure this compound Purification->Product Characterize

Caption: Workflow for the synthesis of this compound from 1-decanol.

Safety, Handling, and Storage

This compound is a combustible liquid and requires careful handling to avoid ignition.[5] It is also classified as very toxic to aquatic life with long-lasting effects.[5][12]

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhaling vapors.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13] Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][14] Keep away from heat, sparks, open flames, and strong oxidizing agents and bases.[5][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Avoid release to the environment.[12][13]

Conclusion

This compound is a versatile and important haloalkane in the field of organic chemistry. Its well-defined structure and the predictable reactivity of the C-Cl bond make it an indispensable intermediate for synthesizing a variety of organic molecules. For researchers and drug development professionals, its utility as an alkylating agent to introduce a lipophilic decyl chain provides a valuable tool for modifying the physicochemical properties of target compounds, thereby influencing their biological activity and pharmacokinetic profiles. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory and in industrial processes.

References

An In-Depth Technical Guide to the Safe Handling of 1-Chlorodecane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 1-Chlorodecane (CAS No. 1002-69-3), a key intermediate in various organic synthesis applications. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Section 1: Chemical & Physical Properties

This compound, also known as n-Decyl chloride, is a colorless to light yellow liquid.[1] Its physical state at ambient temperature necessitates specific handling procedures to control vapor inhalation and skin contact. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 1002-69-3[2]
Molecular Formula C₁₀H₂₁Cl[2][3]
Molecular Weight 176.73 g/mol [2][3]
Appearance Colorless to light yellow liquid
Odor Odorless to weak chloroalkane odor[1]
Boiling Point 223 - 226 °C (433.4 - 438.8 °F)[4]
Melting Point -34 °C (-29.2 °F)[3][4]
Flash Point 83 - 93 °C (181.4 - 199.4 °F)
Density ~0.869 g/cm³ at 20 °C[1]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether)[1][2]

Section 2: Hazard Identification and Toxicology

This compound is classified as a hazardous chemical under OSHA (29 CFR 1910.1200).[2] A thorough understanding of its associated risks is the foundation of safe laboratory practice.

GHS Hazard Classifications:

  • Flammable Liquids (Category 4): Combustible liquid.[2] While not highly flammable, it can ignite if heated and exposed to an ignition source.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2] Prolonged contact may defat the skin, leading to dermatitis.[2]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][5]

  • Carcinogenicity (Category 2): Suspected of causing cancer.[5][6][7] This long-term health hazard necessitates minimizing exposure through engineering controls and robust PPE.

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause drowsiness or dizziness.[5] Inhalation of high vapor concentrations can lead to symptoms like headache, dizziness, and nausea.[2]

  • Hazardous to the Aquatic Environment (Acute 1 & Chronic 1): Very toxic to aquatic life with long-lasting effects.[2][5][6] This classification underscores the critical importance of preventing its release into drains, waterways, or the soil.

The toxicological properties of this compound have not been fully investigated, which calls for a cautious approach, treating it as potentially more hazardous than currently documented.[2][4]

Section 3: Safe Handling and Storage Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and standardized procedures is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary defense against exposure is to handle the chemical in a controlled environment.

  • Ventilation: Always use this compound in a well-ventilated area. For procedures that may generate mists or aerosols, a certified chemical fume hood is mandatory.[5]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]

Personal Protective Equipment (PPE)

PPE provides a crucial barrier against direct exposure. The choice of equipment must be based on the specific hazards of this compound.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][4]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., Viton®, nitrile rubber) to prevent skin contact.[3] Always inspect gloves before use and wash hands thoroughly after handling.

    • Protective Clothing: A lab coat or other protective clothing is required to prevent skin exposure.[1][2]

  • Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is not typically required.[2] If a fume hood is not available or if there is a potential for significant inhalation exposure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

General Handling Procedures
  • Read and understand the Safety Data Sheet (SDS) before use.

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid breathing vapors or mists.[2]

  • Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[2][4]

  • Wash hands and any exposed skin thoroughly after handling and before breaks.[2][3]

  • Keep containers tightly closed when not in use.[1][4]

Storage Requirements

Proper storage is vital for preventing accidents and maintaining chemical integrity.

  • Location: Store in a cool, dry, and well-ventilated area.[1][2]

  • Conditions: Keep containers tightly closed to prevent the release of vapors.[1]

  • Security: For regulated laboratories, it is recommended to store this substance in a locked cabinet or area.[5]

  • Incompatibilities: Store separately from strong oxidizing agents and strong bases.[2][4]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review SDS prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Work within Chemical Fume Hood prep3->handle1 Begin Work handle2 Dispense this compound handle1->handle2 handle3 Keep Container Tightly Sealed handle2->handle3 clean1 Wipe Down Work Area handle3->clean1 Complete Work clean2 Dispose of Contaminated Materials as Hazardous Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Section 4: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce harm to personnel and the environment.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][5]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Accidental Release (Spill) Protocol

For any spill, the priority is to ensure human safety and then to contain the material.

  • Control & Contain: Immediately alert personnel in the area and control all sources of ignition.[4][6] Contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[8][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.[9]

  • Clean: Carefully collect the absorbent material using spark-proof tools and place it into a sealed, labeled container for hazardous waste disposal.[4][8]

  • Decontaminate: Clean the spill area with 60-70% ethanol followed by a soap and water solution.[6][8] All cleaning materials must also be disposed of as hazardous waste.[10]

  • Prevent Environmental Release: Do not allow the spilled material or cleanup runoff to enter drains or surface waters.[2][3]

Spill_Response_Workflow start Spill Occurs alert Alert Personnel Evacuate Area start->alert control Remove All Ignition Sources alert->control ppe Don Full PPE (Gloves, Goggles, Respirator if needed) control->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decon Decontaminate Spill Area (Ethanol, then Soap & Water) collect->decon dispose Dispose of All Materials as Hazardous Waste decon->dispose report Report Incident to EHS dispose->report

Caption: Emergency response workflow for a this compound spill.
Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray to extinguish a fire.[2][4] Water mist may be used to cool closed containers.[3][4]

  • Specific Hazards: The substance is combustible and containers may explode when heated.[2][4] Fire may produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][3][4]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][4]

Section 5: Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known under normal conditions.[2]

  • Chemical Stability: this compound is stable under recommended storage conditions.[2][3][4]

  • Conditions to Avoid: Keep away from open flames, hot surfaces, sparks, and other sources of ignition.[2][3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2][3][4]

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3][4]

Section 6: Disposal Considerations

Due to its classification as an environmental hazard, proper disposal is mandatory.

  • Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste.[8]

  • Procedure: Waste must be segregated and collected in dedicated, sealed, and properly labeled containers.[8] Do not mix with other waste streams, especially non-halogenated solvents.[8]

  • Final Disposal: Disposal must be handled by a licensed and certified hazardous waste disposal company in accordance with all federal, state, and local regulations.[2][8]

References

Navigating the Molecular Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Chlorodecane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 1-chlorodecane. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere presentation of data, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy. We will explore the causal relationships between the molecular structure of this compound and its spectral features, providing a framework for the structural elucidation of similar long-chain alkyl halides. This guide includes a comprehensive examination of chemical shifts, spin-spin coupling, and signal multiplicities, supplemented by detailed experimental protocols and data visualization to ensure scientific integrity and practical applicability.

Introduction: The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1][2] Its ability to probe the chemical environment of individual nuclei, primarily ¹H and ¹³C, provides a detailed connectivity map of a molecule. For a seemingly simple molecule like this compound, a saturated ten-carbon chain with a terminal chlorine atom, NMR spectroscopy offers a wealth of information that confirms its linear structure and the precise location of the halogen substituent. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, illustrating how each signal and its characteristics contribute to a complete structural assignment.

Deciphering the Proton Landscape: ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound, while appearing complex at first glance due to overlapping signals in the alkyl region, can be systematically interpreted. The presence of the electronegative chlorine atom is the key to unraveling the spectrum, as it significantly influences the chemical shifts of nearby protons.

Key Spectral Features and Interpretation

The most downfield signal in the ¹H NMR spectrum is a triplet, which corresponds to the two protons on the carbon atom directly bonded to the chlorine (C1). The electronegativity of the chlorine atom deshields these protons, causing them to resonate at a lower field compared to the other methylene protons in the chain. The triplet multiplicity arises from the spin-spin coupling with the two adjacent protons on the second carbon (C2).

Moving upfield, we encounter a multiplet corresponding to the protons on the second carbon (C2). These protons are coupled to the two protons on C1 and the two protons on C3, resulting in a more complex splitting pattern.

The bulk of the proton signals, typically appearing as a broad multiplet in the middle of the spectrum, arises from the methylene groups of the long alkyl chain (C3 to C9). The chemical environments of these protons are very similar, leading to significant signal overlap.

Finally, the most upfield signal is a triplet corresponding to the terminal methyl group (C10). These three protons are coupled to the two adjacent protons on C9, resulting in a characteristic triplet.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5Triplet2H-CH₂-Cl (C1)
~1.7Multiplet2H-CH₂-CH₂Cl (C2)
~1.2-1.4Multiplet14H-(CH₂)₇- (C3-C9)
~0.9Triplet3H-CH₃ (C10)

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Unveiling the Carbon Skeleton: ¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound provides a clear and direct count of the number of non-equivalent carbon atoms in the molecule. Due to the molecular symmetry, we expect to see ten distinct signals, one for each carbon atom.

Peak Assignments and Rationale

Similar to the ¹H NMR spectrum, the electronegative chlorine atom plays a crucial role in the chemical shifts observed in the ¹³C NMR spectrum. The carbon atom directly attached to the chlorine (C1) is the most deshielded and therefore appears at the lowest field.

The chemical shifts of the other carbon atoms generally follow a predictable pattern, with the effect of the chlorine atom diminishing as the distance from it increases. The terminal methyl carbon (C10) is the most shielded and appears at the highest field. The methylene carbons in the middle of the chain (C4-C7) have very similar chemical environments and their signals often appear closely clustered.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~45.1C1
~32.6C2
~31.9C8
~29.5C5, C6
~29.3C7
~29.1C4
~26.8C3
~22.7C9
~14.1C10

Note: These are approximate chemical shift values. The original spectral data can be found at the Spectral Database for Organic Compounds (SDBS).

Experimental Methodology: A Self-Validating Protocol

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following protocol outlines a robust and self-validating methodology for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. The residual proton signal of chloroform (δ ~7.26 ppm) and the carbon signal (δ ~77.16 ppm) can serve as internal references.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the overlapping methylene proton signals.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quantitative analysis, but is not essential for routine structural confirmation.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Visualization and Structural Correlation

Visualizing the molecular structure and its correlation to the NMR data is a powerful tool for understanding the underlying principles of spectral interpretation.

G cluster_0 This compound Structure and ¹H NMR Assignments cluster_1 ¹H Chemical Shifts (ppm) C1 Cl-CH₂- C2 CH₂- C1->C2 H1 ~3.5 C1->H1 C3_C9 (CH₂)₇- C2->C3_C9 H2 ~1.7 C2->H2 C10 CH₃ C3_C9->C10 H3_H9 ~1.2-1.4 C3_C9->H3_H9 H10 ~0.9 C10->H10

Figure 1: Correlation of the ¹H NMR chemical shifts with the corresponding protons in the this compound structure.

G cluster_0 This compound Structure and ¹³C NMR Assignments cluster_1 ¹³C Chemical Shifts (ppm) C1 C1 C2 C2 C1->C2 C1_shift ~45.1 C1->C1_shift C3 C3 C2->C3 C2_shift ~32.6 C2->C2_shift C4_C9 C4-C9 C3->C4_C9 C3_shift ~26.8 C3->C3_shift C10 C10 C4_C9->C10 C4_C9_shift ~29-32 C4_C9->C4_C9_shift C10_shift ~14.1 C10->C10_shift

Figure 2: Correlation of the ¹³C NMR chemical shifts with the corresponding carbon atoms in the this compound structure.

Conclusion: A Comprehensive Structural Portrait

The combined analysis of the ¹H and ¹³C NMR spectra of this compound provides a definitive and unambiguous confirmation of its molecular structure. The distinct chemical shifts and coupling patterns observed are in complete agreement with a ten-carbon linear alkyl chain featuring a terminal chlorine atom. This guide has demonstrated a systematic approach to spectral interpretation, emphasizing the causal links between molecular structure and NMR parameters. The provided experimental protocol serves as a reliable foundation for obtaining high-quality data, ensuring the integrity and reproducibility of the analysis. For researchers in organic synthesis, natural product chemistry, and drug development, a thorough understanding of NMR spectral interpretation is an indispensable skill for routine structural verification and the elucidation of novel compounds.

References

An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation of 1-Chlorodecane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) behavior of 1-chlorodecane. Tailored for researchers and professionals in analytical chemistry and drug development, this document delves into the fundamental principles governing the fragmentation of long-chain alkyl halides, offering mechanistic insights and practical experimental guidance.

Core Principles: Ionization and Isotopic Signatures of Alkyl Chlorides

Under standard Electron Ionization (EI) conditions (typically 70 eV), molecules are bombarded with high-energy electrons. This process ejects a valence electron from the analyte molecule, creating a positively charged radical cation known as the molecular ion (M•⁺).[1] For alkyl halides, the initial ionization event often involves the removal of a non-bonding electron from the halogen atom due to its lower ionization energy compared to C-C or C-H bonding electrons.[2]

A defining characteristic of the mass spectrum of a chlorinated compound is its isotopic signature. Chlorine naturally exists as two stable isotopes: ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[2] Consequently, any chlorine-containing fragment will appear as a pair of peaks separated by two mass-to-charge units (m/z), with the second peak (M+2) having roughly one-third the intensity of the first (M). This distinctive pattern is a powerful diagnostic tool for identifying chlorinated species.

The Molecular Ion of this compound (C₁₀H₂₁Cl)

The molecular formula for this compound is C₁₀H₂₁Cl.[3][4] The nominal molecular weight, considering the most abundant isotopes (¹²C, ¹H, ³⁵Cl), is 176 amu. The corresponding molecular ion peak (M•⁺) appears at m/z 176 . The isotopic peak containing ³⁷Cl (M+2) will appear at m/z 178 with an intensity approximately 33% of the m/z 176 peak.

However, for long-chain aliphatic compounds like this compound, the molecular ion is highly unstable and prone to rapid fragmentation.[5] As a result, the molecular ion peak is often of very low abundance or may be entirely absent from the spectrum, a phenomenon common to long-chain alkanes and their derivatives.[1][6][7]

Dominant Fragmentation Pathways and Mechanistic Analysis

The fragmentation of this compound is driven by the formation of the most stable possible cations and neutral species. The long alkyl chain and the presence of the chlorine atom create several competing fragmentation pathways.

The Base Peak: Cyclic Chloronium Ion Formation (m/z 91/93)

For 1-chloroalkanes with a chain length of C₆ or greater, the most prominent fragmentation route involves an intramolecular rearrangement to form a stable cyclic chloronium ion.[6] This process is responsible for the base peak in the spectrum of this compound.

The mechanism involves the radical cation of the chlorine atom abstracting a hydrogen atom from the alkyl chain, typically from the 4th or 5th carbon position, via a five- or six-membered transition state. This is followed by cleavage of the alkyl chain, expelling a stable alkyl radical and forming a cyclic chloronium ion. The five-membered ring is generally the most stable.[6] For this compound, this results in the formation of the [C₄H₈Cl]⁺ ion through the loss of a hexyl radical (•C₆H₁₃).

  • [C₄H₈³⁵Cl]⁺ : m/z 91

  • [C₄H₈³⁷Cl]⁺ : m/z 93

This m/z 91/93 ion pair, with its characteristic 3:1 intensity ratio, is the diagnostic base peak for many long-chain primary chloroalkanes.[6]

Alpha (α)-Cleavage (m/z 49/51)

Alpha-cleavage is a characteristic fragmentation of alkyl halides, involving the homolytic cleavage of the bond between the first and second carbon atoms (the α- and β-carbons).[2][8] This cleavage is favored because it produces a resonance-stabilized cation where the positive charge is shared between the carbon and the adjacent halogen atom.

This pathway results in the loss of a nonyl radical (•C₉H₁₉) and the formation of the [CH₂Cl]⁺ ion.

  • [CH₂³⁵Cl]⁺ : m/z 49

  • [CH₂³⁷Cl]⁺ : m/z 51

The observation of this m/z 49/51 pair is a strong indicator of a terminal chloroalkane structure.[9]

Alkyl Chain Fragmentation (m/z 43, 57, 71...)

The long decyl chain behaves similarly to an alkane, undergoing fragmentation through the cleavage of C-C bonds to produce a homologous series of alkyl carbocations ([CₙH₂ₙ₊₁]⁺).[1][10] This results in clusters of peaks separated by 14 amu (representing a CH₂ group).[11]

Prominent peaks in this series include:

  • m/z 43 : Propyl cation ([C₃H₇]⁺)

  • m/z 57 : Butyl cation ([C₄H₉]⁺), often a major peak in alkane spectra.[7]

  • m/z 71 : Pentyl cation ([C₅H₁₁]⁺)

  • m/z 85 : Hexyl cation ([C₆H₁₃]⁺)

The decreasing intensity of these peaks with increasing mass is characteristic of straight-chain alkane fragmentation.[7]

Neutral Loss Pathways

Two other significant, though less dominant, pathways involve the elimination of neutral molecules from the molecular ion.

  • Loss of a Chlorine Radical (•Cl) : Heterolytic cleavage of the C-Cl bond results in the loss of a chlorine radical and the formation of a decyl carbocation, [C₁₀H₂₁]⁺, at m/z 141 .[2][9] This primary carbocation is relatively unstable and will likely rearrange to a more stable secondary carbocation, but the initial fragment is observed.

  • Loss of Hydrogen Chloride (HCl) : The molecular ion can undergo rearrangement to eliminate a neutral HCl molecule (mass 36 amu).[12] This produces a decene radical cation, [C₁₀H₂₀]•⁺, at m/z 140 .

Data Presentation and Visualization

Summary of Key Fragment Ions
m/z (³⁵Cl / ³⁷Cl)Ion FormulaProposed Structure / NameMechanism / Notes
176 / 178[C₁₀H₂₁Cl]•⁺Molecular IonVery low abundance or absent.
91 / 93 [C₄H₈Cl]⁺ Cyclic Chloronium Ion Base Peak. Formed via intramolecular rearrangement and loss of a •C₆H₁₃ radical.
49 / 51[CH₂Cl]⁺Chloromethyl Cationα-Cleavage with loss of a •C₉H₁₉ radical.
140[C₁₀H₂₀]•⁺Decene Radical CationNeutral loss of HCl from the molecular ion.
141[C₁₀H₂₁]⁺Decyl CationLoss of •Cl radical from the molecular ion.
43, 57, 71, 85[CₙH₂ₙ₊₁]⁺Propyl, Butyl, Pentyl, Hexyl CationsStandard alkane-like fragmentation of the alkyl chain.

Fragmentation Pathway Diagram

G cluster_main Major Fragmentation Pathways M [C₁₀H₂₁Cl]•⁺ m/z 176/178 (Molecular Ion) F91 [C₄H₈Cl]⁺ m/z 91/93 (Cyclic Chloronium Ion) BASE PEAK M->F91 - •C₆H₁₃ (Rearrangement) F49 [CH₂Cl]⁺ m/z 49/51 (α-Cleavage Product) M->F49 - •C₉H₁₉ (α-Cleavage) F141 [C₁₀H₂₁]⁺ m/z 141 (Decyl Cation) M->F141 - •Cl F140 [C₁₀H₂₀]•⁺ m/z 140 (Decene Radical Cation) M->F140 - HCl F_alkyl [CₙH₂ₙ₊₁]⁺ m/z 43, 57, 71... (Alkyl Cations) M->F_alkyl - •CₙH₂ₙ₊₁-ₘCl

Caption: Fragmentation cascade of the this compound molecular ion under EI-MS.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard method for obtaining the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a 100 ppm solution of this compound in a high-purity volatile solvent (e.g., hexane or dichloromethane).
  • Ensure the solvent does not co-elute with the analyte.
  • Vortex the sample thoroughly to ensure homogeneity.

2. GC-MS Instrument Configuration:

  • Gas Chromatograph:
  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
  • Injection Volume: 1.0 µL.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
  • Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane).
  • Oven Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: Hold at 280 °C for 5 minutes.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40 - 400.
  • Solvent Delay: 3 minutes (to protect the filament from the solvent front).

3. Data Acquisition and Analysis:

  • Inject the prepared sample into the GC-MS system.
  • Acquire the data using the instrument's software.
  • Identify the chromatographic peak corresponding to this compound based on its retention time.
  • Extract the mass spectrum from the apex of the analyte peak.
  • Analyze the spectrum, identifying the molecular ion (if present) and the key fragment ions (m/z 91/93, 49/51, 140, 141, and the alkyl series) as detailed in this guide.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare 100 ppm This compound in Hexane B Inject 1 µL into GC-MS A->B C Chromatographic Separation B->C D EI Ionization (70 eV) & Fragmentation C->D E Mass Analysis (Quadrupole) D->E F Extract Mass Spectrum from Chromatogram E->F G Identify Key Fragment Ions F->G

Caption: Standard workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrum of this compound is a rich source of structural information, characterized by several distinct and predictable fragmentation pathways. While the molecular ion is typically weak or absent, the spectrum is dominated by a base peak at m/z 91/93 , corresponding to a stable cyclic chloronium ion. Other diagnostic fragments include the α-cleavage product at m/z 49/51 , ions resulting from neutral losses of •Cl and HCl, and a characteristic series of alkyl cations from the fragmentation of the C₁₀ chain. A thorough understanding of these patterns provides a reliable fingerprint for the identification and structural elucidation of this compound and related long-chain chloroalkanes.

References

Boiling point, melting point, and density of 1-Chlorodecane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Chlorodecane

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound (CAS No. 1002-69-3), specifically its boiling point, melting point, and density. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical methodologies for accurate determination.

Introduction to this compound

This compound (C₁₀H₂₁Cl) is a halogenated alkane that serves as a vital intermediate in various organic syntheses.[1] Its long alkyl chain and reactive chloro group make it a versatile building block for the introduction of a decyl moiety in the manufacturing of pharmaceuticals, agrochemicals, and specialty materials.[1] Understanding its core physical properties is paramount for its effective use in purification, reaction setup, and process scale-up.

Core Physicochemical Properties of this compound

The physical state and behavior of this compound under varying temperatures are dictated by its boiling point, melting point, and density. These properties are summarized below and will be explored in greater detail.

PropertyValueTemperature/Pressure ConditionsSource(s)
Boiling Point 223-226 °CAt 760 mmHg (Atmospheric Pressure)[1][2][3]
Melting Point -21 °C to -34 °CNot Applicable[1][2][3][4]
Density ~0.868 - 0.873 g/mL20-25 °C[1][3]
Molar Mass 176.73 g/mol Not Applicable[1][2][5]
Appearance Colorless to light yellow liquidRoom Temperature[1][2]

In-Depth Analysis of Physicochemical Properties

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure, leading to a phase transition from liquid to gas.[6] For this compound, the literature consistently reports a boiling point of approximately 223 °C at standard atmospheric pressure.[2][3] This relatively high boiling point, a consequence of its molecular weight and van der Waals forces, is a critical parameter for its purification.[6]

Causality in Experimental Choices: Distillation is the primary method for purifying this compound, and knowledge of its precise boiling point allows for efficient separation from reactants or byproducts with different volatilities.[7] The choice of distillation conditions (e.g., simple vs. fractional, vacuum vs. atmospheric) is dictated by the thermal stability of the compound and the boiling points of potential impurities.

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. It serves as a crucial indicator of purity; pure crystalline compounds exhibit a sharp, well-defined melting point, whereas impurities typically depress the melting point and broaden the melting range.[8][9]

For this compound, sources indicate a melting point in the range of -21 °C to -34 °C.[1][2][3][4] This variation may be attributable to differences in experimental methods or the purity of the samples analyzed. The low melting point confirms that this compound exists as a liquid under standard laboratory conditions.[1]

Causality in Experimental Choices: Determining the melting point of a substance like this compound, which is liquid at room temperature, requires a cryostatic apparatus. The rate of cooling and subsequent slow warming is critical for observing the precise phase transition. A broad melting range observed during analysis would suggest the presence of isomers or other impurities.

Density

Density, the mass per unit volume of a substance, is a fundamental physical property used in material identification and process calculations.[10] The density of this compound is approximately 0.868 g/mL at 25 °C, indicating it is less dense than water.[3]

Causality in Experimental Choices: This property is particularly relevant in liquid-liquid extractions, where this compound would form the upper layer in an aqueous system. Accurate density measurements, which are temperature-dependent, are essential for calculating mass from a known volume, a common requirement in reaction stoichiometry and formulation development.[10]

Experimental Protocols for Property Determination

The following sections detail standardized, self-validating methodologies for the experimental determination of the boiling point, melting point, and density of this compound.

Protocol for Boiling Point Determination (Micro-Reflux Method)

This method is highly reliable for small liquid volumes and provides an accurate boiling point by ensuring a state of equilibrium between the liquid and vapor phases.[11]

Step-by-Step Methodology:

  • Sample Preparation: Add approximately 0.5 mL of this compound into a small test tube. Introduce a small magnetic stir bar or a boiling chip to ensure smooth boiling and prevent bumping.[11]

  • Apparatus Setup: Place the test tube in a heating block on a hot plate stirrer. Clamp the tube securely.

  • Thermometer Placement: Position a calibrated thermometer so that its bulb is approximately 1 cm above the liquid's surface. This placement is crucial for measuring the temperature of the vapor, not the liquid itself.[11]

  • Heating and Observation: Turn on the stirrer for gentle agitation. Begin heating the block. Observe the formation of a "reflux ring," which is a ring of condensing vapor on the test tube's inner wall.[11]

  • Equilibrium Measurement: Adjust the thermometer's height so its bulb is level with the reflux ring. The temperature should stabilize at this point.

  • Data Recording: Record the stable temperature as the boiling point of this compound. A stable reading for at least 30-60 seconds indicates that the vapor and liquid are in equilibrium.

Boiling_Point_Workflow A 1. Add 0.5 mL This compound & Boiling Chip to Test Tube B 2. Place in Heating Block & Clamp Securely A->B C 3. Position Thermometer 1 cm Above Liquid B->C D 4. Heat Gently & Observe Reflux Ring C->D E 5. Align Thermometer Bulb with Reflux Ring D->E F 6. Record Stable Temperature Reading E->F

Caption: Workflow for Boiling Point Determination.

Protocol for Melting Point Determination (Cryostatic Capillary Method)

Due to its sub-zero melting point, a standard melting point apparatus must be used in conjunction with a cooling system.

Step-by-Step Methodology:

  • Sample Preparation: Dip a capillary tube (sealed at one end) into a sample of this compound. A small amount of liquid will be drawn in via capillary action.

  • Freezing the Sample: Place the capillary tube in a cooling bath (e.g., dry ice/acetone) until the sample solidifies completely.

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus that has been pre-cooled to approximately -40 °C.

  • Heating and Observation: Begin heating slowly, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium.

  • Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass has turned into a clear liquid (completion of melting). This range is the melting point. A narrow range (e.g., 0.5-1.0 °C) is indicative of high purity.

Melting_Point_Workflow A 1. Load this compound into Capillary Tube B 2. Freeze Sample in Cooling Bath A->B C 3. Place Capillary in Pre-Cooled Apparatus B->C D 4. Heat Slowly (1-2 °C/min) C->D E 5. Observe Phase Change D->E F 6. Record Temperature Range from First Drop to Fully Liquid E->F

Caption: Workflow for Melting Point Determination.

Protocol for Density Determination (Pycnometer Method)

This gravimetric method provides high accuracy and is a standard for determining the density of liquids.[12]

Step-by-Step Methodology:

  • Preparation: Clean and thoroughly dry a pycnometer (a glass flask with a specific, known volume).[12]

  • Mass of Empty Pycnometer: Accurately weigh the empty pycnometer on an analytical balance and record its mass (m₁).

  • Mass of Pycnometer with Sample: Fill the pycnometer to its calibrated volume with this compound. Ensure there are no air bubbles. Weigh the filled pycnometer and record its mass (m₂).

  • Temperature Control: Measure and record the temperature of the this compound sample (T), as density is temperature-dependent.[10]

  • Calculation:

    • Calculate the mass of the this compound: m_sample = m₂ - m₁

    • The volume of the sample is the known volume of the pycnometer (V_pyc).

    • Calculate the density (ρ): ρ = m_sample / V_pyc

  • Validation: For highest accuracy, the procedure should be repeated, and the results averaged. The pycnometer volume can be calibrated by performing the same procedure with deionized water, for which the density at various temperatures is well-documented.[13]

Density_Determination_Workflow A 1. Weigh Clean, Dry Pycnometer (m₁) B 2. Fill with this compound & Record Temperature A->B C 3. Weigh Filled Pycnometer (m₂) B->C D 4. Calculate Mass of Sample (m₂ - m₁) C->D E 5. Divide Mass by Known Pycnometer Volume (V) D->E F 6. Obtain Density (ρ) E->F

References

An In-depth Technical Guide to the Solubility of 1-Chlorodecane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

1-Chlorodecane, a primary alkyl halide, serves as a crucial intermediate and building block in numerous organic synthesis applications, from the development of novel antimycobacterial agents to the production of specialized surfactants.[1] Its efficacy and reactivity in these roles are fundamentally governed by its interaction with various solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We will explore the theoretical underpinnings of its solubility based on molecular interactions, present qualitative and quantitative solubility data, and provide detailed, field-proven experimental protocols for researchers to validate and expand upon these findings in their own laboratories. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries, enabling more informed solvent selection, reaction optimization, and process design.

Introduction to this compound and the Principles of Solubility

Physicochemical Profile of this compound

This compound (C₁₀H₂₁Cl) is a colorless to light yellow liquid characterized by a long, nonpolar ten-carbon alkyl chain and a single, polar chlorine atom at the terminal position.[2][3] This structure imparts a predominantly hydrophobic and nonpolar character to the molecule.[3][4] Its physical properties are critical to understanding its behavior as a solute and are summarized in Table 1. The molecule's low volatility and insolubility in water are direct consequences of its long hydrocarbon tail.[2][5][6]

Table 1: Key Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₀H₂₁Cl [3][7]
Molar Mass 176.73 g/mol [5][8]
Appearance Colorless to light yellow liquid [2]
Density ~0.868 g/mL at 25 °C
Boiling Point 223 - 226 °C [2]
Melting Point -34 °C [6]
Flash Point 83 °C [8]
Water Solubility Insoluble (0.01 g/L at 20 °C) [6][9]

| Refractive Index | ~1.437 at 20 °C | |

The Fundamentals of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of predicting solubility. It posits that substances with similar intermolecular forces and polarity will be miscible.[10][11] For this compound, the dominant intermolecular forces are London dispersion forces, owing to its long alkyl chain. The C-Cl bond introduces a weak dipole, but the molecule's overall character remains largely nonpolar.

Therefore, it is expected to be highly soluble in nonpolar solvents (e.g., alkanes, aromatic hydrocarbons) and moderately soluble in solvents of intermediate polarity.[3] Conversely, its solubility will be limited in highly polar, protic solvents like water, with which it cannot form strong hydrogen bonds.[4][8]

Predictive Framework: Hansen Solubility Parameters (HSP)

Solubility Profile of this compound

Based on its molecular structure and the principles of solubility, this compound is generally soluble in a wide array of organic solvents while being immiscible with water.[2][4]

Qualitative and Quantitative Solubility Data

The following table summarizes the expected miscibility and solubility of this compound in common laboratory solvents. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

Table 2: Solubility of this compound in Common Organic Solvents

Solvent Class Solvent Polarity Expected Solubility Rationale
Alkanes Hexane, Heptane Nonpolar Miscible "Like dissolves like"; both are dominated by dispersion forces.
Aromatic Toluene, Benzene Nonpolar Miscible Similar nonpolar character allows for favorable dispersion force interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF) Moderately Polar Miscible The ether oxygen provides some polarity, but the overall molecule is compatible with the nonpolar chain of this compound.[2]
Ketones Acetone, Methyl Ethyl Ketone Polar Aprotic Soluble / Miscible The carbonyl group introduces significant polarity, but the alkyl groups on the ketone provide sufficient nonpolar character for miscibility.
Esters Ethyl Acetate Moderately Polar Soluble / Miscible Balances polar (ester group) and nonpolar (alkyl groups) characteristics, promoting dissolution.
Alcohols Ethanol, Methanol Polar Protic Soluble / Miscible While highly polar, the alkyl portions of these alcohols allow for interaction with the decyl chain.[2][4]
Chlorinated Dichloromethane, Chloroform Polar Aprotic Miscible Shared presence of C-Cl bonds and similar overall polarity lead to high compatibility.[4]
Highly Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) Polar Aprotic Likely Soluble These are powerful, versatile solvents, though strong dipole-dipole interactions might slightly reduce compatibility compared to nonpolar solvents.

| Aqueous | Water | Highly Polar Protic | Insoluble | The extreme difference in polarity and the inability of this compound to participate in hydrogen bonding prevent dissolution.[2][5][8] |

Experimental Determination of Solubility

To ensure scientific integrity, predicted solubility should be confirmed experimentally. The following protocols describe robust methods for determining qualitative miscibility and quantitative solubility.[14][15]

Protocol 1: Visual Method for Determining Qualitative Miscibility

This straightforward method is used to quickly assess whether two liquids are miscible, partially miscible, or immiscible at room temperature.[10]

3.1.1 Materials

  • This compound

  • Solvent of interest

  • Calibrated pipettes or graduated cylinders

  • Small, clear glass vials or test tubes with caps

  • Vortex mixer

3.1.2 Step-by-Step Procedure

  • Preparation : Ensure all glassware is clean and dry. Perform the experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.[16]

  • Initial Addition : To a clean vial, add 1.0 mL of the solvent of interest.

  • Solute Addition : Add 1.0 mL of this compound to the same vial.

  • Mixing : Cap the vial securely and vortex for 30-60 seconds to ensure thorough mixing.

  • Observation : Let the vial stand undisturbed for 2-3 minutes. Observe the contents against a well-lit background.

    • Miscible : The mixture remains a single, clear, homogeneous phase.

    • Immiscible : Two distinct layers are visible.

    • Partially Miscible : The mixture appears cloudy or forms an emulsion that may or may not separate over time.

  • Confirmation : To confirm miscibility, test at different ratios (e.g., 1:3 and 3:1 of solute to solvent) and repeat the process. True miscibility exists across all proportions.

Diagram: Experimental Workflow for Miscibility Testing

The following diagram outlines the logical flow of the visual miscibility determination protocol.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_obs 3. Observation & Analysis prep1 Clean & Dry Glassware prep2 Don PPE in Fume Hood prep1->prep2 exp1 Add 1.0 mL Solvent to Vial prep2->exp1 exp2 Add 1.0 mL this compound to Vial exp1->exp2 exp3 Cap Vial & Vortex (30-60 sec) exp2->exp3 obs1 Homogeneous? exp3->obs1 res1 Result: Miscible obs1->res1  Yes res2 Result: Immiscible/ Partially Miscible obs1->res2  No  

Caption: Workflow for Visual Miscibility Determination.

Practical Applications and Safety Considerations

Relevance in Organic Synthesis and Drug Development

A thorough understanding of this compound's solubility is paramount for its use as a reagent and intermediate.[1]

  • Reaction Medium : Choosing a solvent in which both this compound and other reactants are highly soluble can increase reaction rates and yields by maximizing molecular collisions.

  • Work-up and Purification : Solubility differences are exploited during product isolation. For example, if a desired product is soluble in a nonpolar solvent like hexane but impurities are not, selective precipitation can be achieved.

  • Formulation : In pharmaceutical and agrochemical applications, this compound or its derivatives may be part of a complex formulation.[4][7] Solvent compatibility is critical for creating stable, homogeneous, and effective end-products.

Safety and Handling

This compound must be handled with appropriate safety precautions.

  • Handling : Use in a well-ventilated area or fume hood to avoid inhaling vapors.[16][17] Avoid contact with skin and eyes by wearing protective gloves and safety glasses.[16]

  • Storage : Store in a cool, well-ventilated area away from heat and oxidizing agents. Keep containers tightly closed.[2][16]

  • Hazards : this compound is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[7] All handling and disposal must be done in accordance with local regulations to prevent environmental release.[16]

Conclusion

This compound exhibits broad solubility in common nonpolar and moderately polar organic solvents, a characteristic driven by its long alkyl chain. Its miscibility with alkanes, aromatic hydrocarbons, ethers, and chlorinated solvents makes it a versatile component in organic chemistry. This guide provides the theoretical basis, practical data, and experimental validation techniques necessary for scientists to confidently and effectively utilize this compound in their work. Adherence to the described protocols and safety measures will ensure reliable results and safe laboratory operations.

References

Methodological & Application

Application Notes and Protocols: 1-Chlorodecane as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1-Chlorodecane in Molecular Construction

In the landscape of organic synthesis, the strategic introduction of alkyl chains is a cornerstone of molecular design, influencing properties such as lipophilicity, steric hindrance, and biological activity. This compound, a primary alkyl halide, serves as a robust and versatile reagent for introducing a ten-carbon linear alkyl (decyl) group onto a variety of molecular scaffolds. Its utility is rooted in the reactivity of the carbon-chlorine bond, which, while less reactive than its bromide or iodide counterparts, offers a favorable balance of stability for handling and sufficient reactivity for a range of nucleophilic substitution and organometallic reactions.[1]

This technical guide provides an in-depth exploration of the applications of this compound as an alkylating agent. We will delve into the mechanistic underpinnings of its key reactions, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use.

PropertyValueReference
Molecular Formula C₁₀H₂₁Cl--INVALID-LINK--
Molecular Weight 176.73 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Boiling Point 223 °C--INVALID-LINK--
Melting Point -34 °C--INVALID-LINK--
Density 0.869 g/mL at 25 °C--INVALID-LINK--
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone)--INVALID-LINK--

Safety Precautions: this compound is a combustible liquid and can cause skin and eye irritation.[2] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Application I: Williamson Ether Synthesis for the Preparation of Decyl Ethers

The Williamson ether synthesis is a classic and reliable method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3][4] this compound, as a primary alkyl halide, is an excellent substrate for this reaction, minimizing the competing E2 elimination pathway that can be problematic with more sterically hindered halides.[3]

Reaction Principle and Mechanistic Insight

The reaction proceeds in two conceptual steps: first, the deprotonation of an alcohol with a strong base to form a potent alkoxide nucleophile. This is followed by the nucleophilic attack of the alkoxide on the electrophilic carbon of this compound, displacing the chloride leaving group.

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction ROH R-OH (Alcohol) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus Deprotonation Base Base (e.g., NaH) HB H-Base⁺ Base->HB RO_minus_2 R-O⁻ TransitionState [R-O···CH₂(CH₂)₈CH₃···Cl]⁻ RO_minus_2->TransitionState Nucleophilic Attack C10H21Cl CH₃(CH₂)₈CH₂-Cl (this compound) C10H21Cl->TransitionState Ether R-O-CH₂(CH₂)₈CH₃ (Decyl Ether) TransitionState->Ether Cl_minus Cl⁻ TransitionState->Cl_minus Loss of Leaving Group

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: Synthesis of Decyl Phenyl Ether

This protocol details the synthesis of decyl phenyl ether from phenol and this compound.

Materials:

  • Phenol (99%)

  • Sodium hydride (60% dispersion in mineral oil)

  • This compound (98%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen/Argon inlet

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous DMF to the flask.

  • Alkoxide Formation: To the stirred suspension of NaH in DMF, add a solution of phenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add this compound (1.1 equivalents) to the reaction mixture. Heat the reaction to 80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure decyl phenyl ether.

Expected Characterization Data for Decyl Phenyl Ether:

  • ¹H NMR (CDCl₃): δ 7.30-7.25 (m, 2H, Ar-H), 6.95-6.90 (m, 3H, Ar-H), 3.95 (t, J = 6.5 Hz, 2H, -O-CH₂-), 1.80 (quint, J = 6.7 Hz, 2H, -O-CH₂-CH₂-), 1.50-1.20 (m, 14H, -(CH₂)₇-), 0.88 (t, J = 6.8 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃): δ 159.2, 129.5, 120.6, 114.6, 68.0, 31.9, 29.6, 29.5, 29.4, 29.3, 26.1, 22.7, 14.1.

  • IR (neat, cm⁻¹): 3060-3030 (Ar C-H stretch), 2925, 2855 (Aliphatic C-H stretch), 1600, 1500 (Ar C=C stretch), 1245 (Ar-O-C stretch).

  • MS (EI): m/z (%) = 220 (M⁺), 94, 77.

Application II: Friedel-Crafts Alkylation of Aromatic Compounds

The Friedel-Crafts alkylation is a powerful method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[5][6] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[5]

Reaction Principle and Mechanistic Considerations

The reaction is initiated by the formation of an electrophile from this compound and the Lewis acid catalyst. For a primary alkyl halide like this compound, the formation of a discrete primary carbocation is energetically unfavorable. Instead, a highly polarized complex between the alkyl halide and the Lewis acid is thought to be the active electrophile.[7][8] A significant challenge with Friedel-Crafts alkylation using primary alkyl halides is the potential for carbocation rearrangement to a more stable secondary carbocation via a hydride shift. This can lead to a mixture of isomeric products.

Friedel_Crafts_Alkylation cluster_0 Electrophile Formation & Rearrangement cluster_1 Electrophilic Aromatic Substitution C10H21Cl CH₃(CH₂)₈CH₂-Cl Complex CH₃(CH₂)₈CH₂···Cl···AlCl₃ C10H21Cl->Complex AlCl3 AlCl₃ AlCl3->Complex PrimaryCarbocation [CH₃(CH₂)₈CH₂⁺] (unlikely) Complex->PrimaryCarbocation SecondaryCarbocation CH₃(CH₂)₇CH⁺CH₃ (rearranged) PrimaryCarbocation->SecondaryCarbocation 1,2-Hydride Shift Benzene Benzene SigmaComplex Sigma Complex Benzene->SigmaComplex Electrophile R⁺ (or complex) Electrophile->SigmaComplex Product Alkylbenzene SigmaComplex->Product -H⁺

Caption: Friedel-Crafts Alkylation Mechanism and Potential Rearrangement.

Experimental Protocol: Alkylation of Toluene with this compound

This protocol describes a representative Friedel-Crafts alkylation of toluene. Note that a mixture of ortho, meta, and para isomers of decyltoluene, as well as rearranged products, is expected.

Materials:

  • Toluene (anhydrous)

  • This compound (98%)

  • Aluminum chloride (anhydrous, powder)

  • Dichloromethane (anhydrous)

  • Ice-cold water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a gas outlet connected to a trap

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, place anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the flask in an ice bath.

  • Addition of Reactants: Add a solution of this compound (1.0 equivalent) in anhydrous toluene (used in excess as both reactant and solvent) dropwise from the dropping funnel to the stirred suspension of AlCl₃ over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by GC-MS to observe the formation of products. The reaction is typically stirred for 2-4 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add ice-cold water to quench the reaction and decompose the aluminum chloride complex. Then, add 1 M HCl and transfer the mixture to a separatory funnel.

  • Purification: Separate the organic layer, and wash it successively with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent and excess toluene by rotary evaporation. The resulting mixture of isomeric products can be analyzed by GC-MS and NMR. Further purification by fractional distillation or column chromatography may be challenging due to the similarity of the isomers.

Application III: Synthesis of N-Decylamines via Nucleophilic Substitution

The alkylation of ammonia or primary and secondary amines with alkyl halides is a direct route to forming higher substituted amines. However, this reaction is often complicated by overalkylation, as the product amine is often more nucleophilic than the starting amine, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[9]

Reaction Principle and Control of Selectivity

The reaction proceeds via a series of SN2 reactions. To favor the formation of the mono-alkylated product (a secondary amine from a primary amine), a large excess of the starting amine can be used to increase the probability of the alkyl halide reacting with the starting amine rather than the product amine.

Amine_Alkylation RNH2 R-NH₂ (Primary Amine) SecondaryAmine R-NH- (CH₂)₉CH₃ (Secondary Amine) RNH2->SecondaryAmine + C₁₀H₂₁Cl C10H21Cl CH₃(CH₂)₉-Cl TertiaryAmine R-N-((CH₂)₉CH₃)₂ (Tertiary Amine) SecondaryAmine->TertiaryAmine + C₁₀H₂₁Cl QuaternarySalt R-N⁺-((CH₂)₉CH₃)₃ Cl⁻ (Quaternary Salt) TertiaryAmine->QuaternarySalt + C₁₀H₂₁Cl

Caption: Sequential Alkylation of a Primary Amine.

Experimental Protocol: Synthesis of N-Decylaniline

This protocol describes the synthesis of N-decylaniline from aniline and this compound. Using a large excess of aniline helps to minimize the formation of N,N-didecylaniline.

Materials:

  • Aniline (freshly distilled)

  • This compound (98%)

  • Potassium carbonate (K₂CO₃, anhydrous powder)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add aniline (5.0 equivalents), this compound (1.0 equivalent), potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 24-48 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Purification: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash with 1 M HCl to remove excess aniline, then with saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-decylaniline can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or vacuum distillation.

Expected Characterization Data for N-Decylaniline:

  • ¹H NMR (CDCl₃): δ 7.20 (t, J = 7.8 Hz, 2H, Ar-H), 6.70 (t, J = 7.3 Hz, 1H, Ar-H), 6.62 (d, J = 7.8 Hz, 2H, Ar-H), 3.60 (br s, 1H, -NH-), 3.10 (t, J = 7.1 Hz, 2H, -NH-CH₂-), 1.65 (quint, J = 7.2 Hz, 2H, -NH-CH₂-CH₂-), 1.40-1.25 (m, 14H, -(CH₂)₇-), 0.88 (t, J = 6.8 Hz, 3H, -CH₃).

  • MS (EI): m/z (%) = 219 (M⁺), 106, 93.

Application IV: Formation of Decylmagnesium Chloride for Grignard Reactions

Grignard reagents are among the most important organometallic compounds in organic synthesis, acting as powerful carbon-based nucleophiles.[10][11] The preparation of a Grignard reagent from this compound provides a decyl nucleophile that can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters.

Reaction Principle and Critical Parameters

The formation of a Grignard reagent involves the reaction of an alkyl halide with magnesium metal in an ethereal solvent, typically diethyl ether or tetrahydrofuran (THF).[12] The reaction is highly sensitive to moisture and protic solvents, which will quench the Grignard reagent. The use of alkyl chlorides for Grignard formation is often more challenging than with bromides or iodides and may require activation of the magnesium or the use of an initiator.

Grignard_Formation_and_Reaction cluster_0 Grignard Reagent Formation cluster_1 Reaction with an Electrophile (e.g., Benzaldehyde) C10H21Cl CH₃(CH₂)₉-Cl Grignard CH₃(CH₂)₉-MgCl (Decylmagnesium Chloride) C10H21Cl->Grignard Mg Mg⁰ Mg->Grignard Solvent Anhydrous Ether/THF Solvent->Grignard Grignard_2 CH₃(CH₂)₉-MgCl Adduct Ph-CH(OMgCl)-(CH₂)₉CH₃ Grignard_2->Adduct Benzaldehyde Ph-CHO Benzaldehyde->Adduct Product Ph-CH(OH)-(CH₂)₉CH₃ (1-Phenyl-1-undecanol) Adduct->Product Protonation Workup H₃O⁺ Workup Workup->Product

Caption: Formation of Decylmagnesium Chloride and Subsequent Reaction.

Experimental Protocol: Preparation of Decylmagnesium Chloride and Reaction with Benzaldehyde

This protocol is divided into two parts: the preparation of the Grignard reagent and its subsequent reaction with benzaldehyde.

Part A: Preparation of Decylmagnesium Chloride

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • This compound (98%)

  • Anhydrous diethyl ether or THF

Equipment:

  • Flame-dried three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Nitrogen/Argon inlet

Procedure:

  • Setup and Activation: Place magnesium turnings (1.2 equivalents) in the flame-dried flask under an inert atmosphere. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution is used directly in the next step.

Part B: Reaction with Benzaldehyde

Materials:

  • Decylmagnesium chloride solution (from Part A)

  • Benzaldehyde (freshly distilled)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Addition of Electrophile: Cool the Grignard reagent solution in an ice bath. Add a solution of benzaldehyde (0.9 equivalents) in anhydrous diethyl ether dropwise from a dropping funnel.

  • Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 1-phenyl-1-undecanol can be purified by column chromatography or recrystallization.

Conclusion

This compound has demonstrated its value as a versatile and effective alkylating agent in a range of fundamental organic transformations. Through the Williamson ether synthesis, Friedel-Crafts alkylation, amine alkylation, and the formation of Grignard reagents, the decyl group can be readily incorporated into diverse molecular architectures. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists in research and development. By understanding the underlying principles and carefully controlling reaction conditions, researchers can harness the full potential of this compound to advance their synthetic objectives.

References

Application Note & Protocol: Formation of Decylmagnesium Chloride from 1-Chlorodecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Long-Chain Grignard Reagents

The Grignard reaction remains a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1] Decylmagnesium chloride, derived from 1-chlorodecane, is a valuable nucleophilic reagent for introducing a ten-carbon linear alkyl chain into a target molecule. This is particularly relevant in the synthesis of pharmaceuticals, agrochemicals, and specialty materials where tuning lipophilicity is critical for achieving desired biological activity or material properties.

However, the formation of Grignard reagents from long-chain alkyl chlorides like this compound presents a distinct set of challenges compared to their more reactive bromide or iodide counterparts.[2][3] The primary hurdles include the inherent stability of the C-Cl bond and the tenacious passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which can significantly hinder or altogether prevent the reaction's initiation.[3]

This document provides a robust, field-proven protocol designed to overcome these challenges. It emphasizes meticulous anhydrous technique, effective magnesium activation, and controlled reaction conditions to ensure a reliable and high-yielding synthesis. Furthermore, it details a precise method for titrating the resulting reagent, a critical step for ensuring reproducibility in subsequent applications. This guide is structured to provide not just a series of steps, but the underlying chemical logic, empowering researchers to troubleshoot and adapt the protocol as needed.

The Mechanism of Grignard Reagent Formation

The formation of a Grignard reagent is not a simple insertion but a complex process involving radical intermediates at the surface of the magnesium metal.[4][5] The key steps are:

  • Electron Transfer: A single electron is transferred from the magnesium metal to the antibonding orbital of the carbon-chlorine bond in this compound. This is the rate-determining step.[4]

  • Bond Cleavage: The C-Cl bond cleaves, generating a decyl radical (CH₃(CH₂)₉•) and a chloride anion (Cl⁻).

  • Radical Recombination: The highly reactive decyl radical recombines at the magnesium surface with the formed magnesium(I) species (•Mg⁺) to yield the final organomagnesium compound, decylmagnesium chloride.[4]

This process requires an aprotic, coordinating solvent, typically an ether like tetrahydrofuran (THF) or diethyl ether (Et₂O). The ether molecules play a crucial role by solvating and stabilizing the magnesium center of the Grignard reagent, preventing its precipitation and maintaining its reactivity.[1][4]

Experimental Design & Key Parameters

This protocol is optimized for a laboratory scale of approximately 0.1 moles. All quantitative data and key parameters are summarized below for clarity.

ParameterValue / DescriptionRationale & Notes
Alkyl Halide This compound (C₁₀H₂₁Cl)Less reactive than bromides/iodides; requires careful initiation.[3]
Magnesium Magnesium turningsHigh surface area is crucial for reaction rate.[6] Must be activated.
Solvent Anhydrous Tetrahydrofuran (THF)Higher boiling point than diethyl ether provides a wider temperature range and is often better for less reactive chlorides.[7][8] Must be strictly anhydrous.
Initiator/Activator Iodine (I₂) crystalA common and effective chemical activator that reacts with Mg to expose a fresh, oxide-free surface.[3][9]
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are sensitive to both oxygen and atmospheric moisture.[10][11]
Temperature Control Gentle heating for initiation; ice bath for moderationThe reaction is exothermic once initiated and may require cooling to prevent side reactions or solvent loss.[8][10]
Titration Method Iodine (I₂) TitrationA simple, visual, and reliable method for determining the molarity of the prepared reagent.[12][13]

Detailed Step-by-Step Protocol

Part I: Rigorous Preparation for an Anhydrous Environment

The success of a Grignard reaction is overwhelmingly dependent on the complete exclusion of water.[14] Grignard reagents are potent bases and will be instantly destroyed by any protic source.[2]

  • Glassware Preparation: All glassware (a three-neck round-bottom flask, reflux condenser, and addition funnel) must be meticulously cleaned and dried in an oven at >120 °C for at least 4 hours (or overnight) to remove adsorbed water.[10][14]

  • Apparatus Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon gas. This prevents atmospheric moisture from re-adsorbing onto the cool glass surfaces. Use high-vacuum grease on all joints to ensure a tight seal.[10]

  • Flame Drying (Final Step): With the inert gas flowing, gently flame-dry the entire apparatus using a heat gun. Pay close attention to the areas around the joints. Allow the apparatus to cool to room temperature under the inert atmosphere.[11]

Part II: Synthesis of Decylmagnesium Chloride

Safety First: This procedure must be conducted in a certified chemical fume hood. Ethers are highly flammable, and the Grignard reaction can be vigorously exothermic.[8] Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and Nomex gloves, is mandatory.[8][11] An ice-water bath should be kept on hand for emergency cooling.[10]

  • Reagent Charging:

    • Quickly weigh 2.67 g (0.11 mol, 1.1 equivalents) of magnesium turnings and add them to the three-neck flask.

    • Add a single small crystal of iodine (I₂) to the flask. The iodine serves as an activator.[3]

    • Add ~20 mL of anhydrous THF to the flask.

  • Initiation - The Critical Step:

    • In the addition funnel, prepare a solution of 17.67 g (0.10 mol, 1.0 equivalent) of this compound in 80 mL of anhydrous THF.

    • Add approximately 10% of the this compound solution from the addition funnel to the stirring magnesium suspension.

    • Observe the reaction mixture closely. Successful initiation is indicated by several signs: the purple color of the iodine fading, the appearance of turbidity (a cloudy gray/brown color), and spontaneous, gentle refluxing of the solvent.[3]

    • Troubleshooting Initiation: If the reaction does not start within 5-10 minutes, gently warm the flask with a heat gun. If warming is ineffective, add a few drops of 1,2-dibromoethane as a more potent initiator.[3] Once the reaction begins, immediately cease heating.

  • Controlled Addition:

    • Once initiation is confirmed and the reaction is self-sustaining, begin a slow, dropwise addition of the remaining this compound solution from the addition funnel.

    • The rate of addition should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with an ice-water bath.[11] This addition should take approximately 60-90 minutes.

  • Completion of Reaction:

    • After the addition is complete, gently heat the mixture to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

    • Allow the solution to cool to room temperature. The resulting gray-to-brown, slightly cloudy solution is your Grignard reagent. It should be used immediately or stored under an inert atmosphere.

Part III: Titration to Determine Molarity

It is crucial to determine the exact concentration of the Grignard reagent, as the yield is never quantitative. The following is a direct titration method using iodine.[12][13]

  • Preparation:

    • Thoroughly dry a small vial with a stir bar and seal it with a septum. Purge with inert gas.

    • Accurately weigh approximately 254 mg (1.0 mmol) of iodine (I₂) into the vial.

    • Using a dry syringe, add 2 mL of anhydrous THF to dissolve the iodine, followed by 1 mL of a 1.0 M solution of LiCl in THF. The LiCl helps to solubilize intermediates.[12]

  • Titration:

    • Using a dry, gas-tight 1.0 mL syringe, carefully draw up 1.0 mL of the prepared Grignard solution, ensuring no air bubbles are present.

    • Slowly add the Grignard reagent dropwise to the vigorously stirring iodine solution.

    • The endpoint is reached when the characteristic dark brown/purple color of the iodine is completely discharged, and the solution becomes colorless or pale yellow.[12]

  • Calculation:

    • Record the volume (V, in Liters) of the Grignard reagent required to reach the endpoint.

    • Calculate the molarity (M) using the following formula:

      • Molarity (M) = Moles of I₂ / Volume of Grignard solution (L)

      • Example: If 0.85 mL (0.00085 L) of Grignard solution was used to titrate 1.0 mmol (0.001 mol) of I₂, the concentration is 0.001 mol / 0.00085 L = 1.18 M .

Visual Workflow Diagram

The following diagram outlines the critical steps and decision points in the protocol.

Grignard_Protocol cluster_prep Part I: Preparation cluster_synthesis Part II: Synthesis cluster_titration Part III: Titration prep1 Clean & Oven-Dry Glassware prep2 Assemble Hot Under Inert Gas prep1->prep2 prep3 Flame-Dry Apparatus prep2->prep3 charge Charge Flask with Mg, I₂, THF prep3->charge init Add 10% this compound Solution charge->init check Initiation Signs? init->check trouble Troubleshoot: - Gentle Heat - Add Initiator check->trouble No add Slow, Dropwise Addition of Remaining Alkyl Chloride check->add Yes trouble->check reflux Final Reflux (30-60 min) add->reflux cool Cool to Room Temp reflux->cool prep_tit Prepare I₂/LiCl Solution in THF cool->prep_tit titrate Titrate with Grignard Reagent prep_tit->titrate endpoint Color Disappears? titrate->endpoint endpoint->titrate No calculate Record Volume & Calculate Molarity endpoint->calculate Yes

Caption: Workflow for the synthesis and titration of decylmagnesium chloride.

Concluding Remarks

This protocol provides a comprehensive framework for the successful synthesis of decylmagnesium chloride. The keys to success are an unwavering commitment to anhydrous conditions and a patient approach to the initiation step. By understanding the causality behind each procedural choice—from flame-drying glassware to the controlled rate of addition—researchers can reliably produce this valuable synthetic intermediate. The final titration step is non-negotiable for quantitative and reproducible chemistry, transforming the Grignard reagent from a simple product into a precisely calibrated tool for drug development and materials science.

References

Application Notes & Protocols: A Researcher's Guide to the Wurtz Reaction with 1-Chlorodecane for the Synthesis of Eicosane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Classic C-C Bond Formation

The Wurtz reaction, first reported by Charles Adolphe Wurtz in 1855, is a foundational method in organic chemistry for the reductive coupling of two alkyl halides using sodium metal to form a new carbon-carbon bond. It provides a direct pathway to synthesize symmetrical alkanes from simpler precursors. This guide focuses on the application of the Wurtz reaction to a long-chain primary alkyl halide, 1-chlorodecane, to synthesize eicosane (C₂₀H₄₂).

While modern cross-coupling reactions often offer higher yields and broader functional group tolerance, the Wurtz reaction remains a valuable tool for specific applications, particularly in the synthesis of simple, symmetrical hydrocarbons where cost and procedural simplicity are factors. However, the reaction is notoriously plagued by low yields and side reactions if not performed under meticulously controlled conditions. This document provides a detailed exploration of the mechanistic underpinnings, critical experimental parameters, and a robust protocol designed to maximize the success of synthesizing eicosane for research and development applications.

The Mechanistic Dichotomy: Radical vs. Organoalkali Pathways

The precise mechanism of the Wurtz reaction has been a subject of debate, with evidence supporting two primary pathways that may operate concurrently: an organoalkali (carbanion) pathway and a free radical pathway. Understanding these mechanisms is crucial for troubleshooting and optimizing the reaction.

  • Organoalkali (Carbanion) Pathway: This mechanism involves the formation of a highly reactive organosodium intermediate.

    • First Electron Transfer: A sodium atom donates a single electron to a molecule of this compound, cleaving the C-Cl bond to form a decyl radical.

    • Second Electron Transfer: A second sodium atom rapidly transfers an electron to the newly formed decyl radical, generating a potent decyl anion (an organosodium species).

    • Nucleophilic Attack (Sₙ2): The strongly nucleophilic decyl anion then attacks a second molecule of this compound in a classic Sₙ2 displacement, forming the C20 backbone of eicosane and sodium chloride.

  • Free Radical Pathway: This pathway avoids the formation of a discrete carbanion.

    • Radical Formation: As before, a single electron transfer (SET) from sodium to this compound generates a decyl radical.

    • Radical Dimerization: Two decyl radicals then couple directly to form the stable eicosane molecule.

Wurtz_Mechanism Figure 1: Competing Mechanisms in the Wurtz Reaction cluster_0 Organoalkali (Carbanion) Pathway cluster_1 Free Radical Pathway R_X1 2 R-X (this compound) R_radical1 R• (Decyl Radical) R_X1->R_radical1 + Na - NaX Na1 2 Na R_anion R:⁻Na⁺ (Organosodium) R_radical1->R_anion + Na R_R1 R-R (Eicosane) R_anion->R_R1 + R-X - NaX (SN2) R_X2 2 R-X (this compound) R_radical2 2 R• (Decyl Radicals) R_X2->R_radical2 + 2 Na - 2 NaX Na2 2 Na R_R2 R-R (Eicosane) R_radical2->R_R2 Dimerization

Caption: Figure 1: Competing Mechanisms in the Wurtz Reaction.

Optimizing Experimental Conditions: A Guide to Key Parameters

Success in the Wurtz reaction hinges on the stringent control of several experimental variables. The choices made directly impact yield and the prevalence of side reactions.

Reactant Selection: The Alkyl Halide
  • Halogen Reactivity: The reactivity of the carbon-halogen bond is critical. The general order of reactivity is R-I > R-Br > R-Cl > R-F. As this compound is used, it is less reactive than its bromide or iodide counterparts, potentially requiring slightly elevated temperatures (reflux) to achieve a reasonable reaction rate.

  • Substrate Structure: The Wurtz reaction is most effective for primary alkyl halides. Secondary and tertiary halides are prone to elimination side reactions, which significantly reduce the yield of the desired coupled product. As a primary halide, this compound is an ideal substrate for coupling.

The Metal: Beyond a Simple Reagent

Sodium is the quintessential metal for the Wurtz reaction. The physical form of the sodium is paramount for achieving a good yield. Using finely dispersed sodium, which has a much higher surface area than solid chunks, dramatically increases the reaction rate and efficiency. While other metals like lithium, copper, and zinc have been explored to improve yields in Wurtz-like couplings, sodium remains the classic and most accessible choice.

Solvent: The Anhydrous Imperative

The choice of solvent is non-negotiable: it must be aprotic and rigorously anhydrous . The organosodium intermediates formed during the reaction are exceptionally strong bases and will be instantly quenched by any protic solvent, such as water or alcohols, leading to the formation of decane and reducing the yield to zero.

  • Recommended Solvents: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) are the standard choices. They are sufficiently polar to facilitate the reaction but are aprotic.

Preempting Failure: Common Side Reactions and Limitations

The primary challenge of the Wurtz reaction is managing the competing side reactions, mainly elimination.

  • Elimination Reaction: The highly basic organosodium intermediate or the decyl radical can induce elimination on another molecule of this compound, or disproportionate, leading to the formation of 1-decene (alkene) and decane (alkane). This pathway competes directly with the desired coupling reaction and is a major source of yield loss.

Side_Reactions Figure 2: Desired Coupling vs. Elimination Side Reaction start R-Na⁺ (Decyl Anion) + R-X (this compound) coupling R-R (Eicosane) Desired Product start->coupling Sₙ2 Coupling elimination R-H (Decane) + R(-H) (1-Decene) Side Products start->elimination E2 Elimination

Caption: Figure 2: Desired Coupling vs. Elimination Side Reaction.

Detailed Experimental Protocol: Synthesis of Eicosane

This protocol provides a step-by-step methodology for the synthesis of eicosane from this compound. Extreme caution must be exercised when handling sodium metal.

Materials and Equipment
Reagents & MaterialsEquipment
This compound (98%+)Three-neck round-bottom flask (flame-dried)
Sodium metal (in mineral oil)Reflux condenser (with drying tube)
Anhydrous Diethyl Ether (or THF)Pressure-equalizing dropping funnel
Isopropanol (for quenching)Magnetic stirrer and stir bar
Saturated Sodium Chloride (Brine)Heating mantle
Anhydrous Magnesium Sulfate (MgSO₄)Inert gas line (Nitrogen or Argon)
Hexane (for recrystallization)Schlenk line or similar inert atmosphere setup
Deionized WaterRotary evaporator
Safety Precautions
  • Sodium Metal: Sodium reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere and have a Class D fire extinguisher available.

  • Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Use in a well-ventilated fume hood, away from ignition sources.

  • Inert Atmosphere: The entire reaction must be conducted under a dry, inert atmosphere (N₂ or Ar) to prevent reaction with atmospheric moisture and oxygen.

Step-by-Step Procedure

Workflow Figure 3: Experimental Workflow for Eicosane Synthesis A 1. Setup Assemble flame-dried glassware under inert atmosphere (N₂/Ar). B 2. Sodium Preparation Cut sodium into small pieces and add to anhydrous ether in flask. A->B C 3. Reactant Addition Slowly add this compound solution via dropping funnel. B->C D 4. Reaction Stir and reflux the mixture for 4-6 hours. C->D E 5. Quenching Cool to 0°C. Cautiously add isopropanol, then water. D->E F 6. Extraction Separate organic layer. Wash with water and brine. E->F G 7. Drying & Concentration Dry over MgSO₄. Remove solvent via rotary evaporation. F->G H 8. Purification Recrystallize crude solid from hot hexane. G->H I 9. Analysis Characterize pure eicosane (MP, GC-MS, NMR). H->I

Caption: Figure 3: Experimental Workflow for Eicosane Synthesis.

  • Apparatus Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, reflux condenser (topped with a CaCl₂ drying tube or N₂ bubbler), and a pressure-equalizing dropping funnel. Purge the entire system with dry nitrogen or argon for at least 30 minutes.

  • Sodium Preparation: Under a stream of inert gas, carefully cut sodium metal (e.g., 2.5 g, ~2.2 eq) into small, thin pieces, removing the outer oxide layer. Quickly transfer the sodium pieces into the reaction flask containing anhydrous diethyl ether (e.g., 100 mL).

  • Reactant Addition: Dissolve this compound (e.g., 10.0 g, 1.0 eq) in anhydrous diethyl ether (e.g., 50 mL) and load this solution into the dropping funnel.

  • Reaction Execution: Begin vigorous stirring of the sodium suspension. Add the this compound solution dropwise to the flask over a period of 1-2 hours. The reaction is exothermic, and the ether should gently reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

  • Reflux: After the addition is complete, gently heat the mixture to a sustained reflux using a heating mantle for 4-6 hours to drive the reaction to completion. The mixture will likely turn cloudy or grayish as sodium chloride precipitates.

  • Quenching (CAUTION): Cool the reaction flask to 0°C in an ice bath. Very slowly and carefully, add isopropanol dropwise to quench any unreacted sodium metal. Continue adding until the fizzing stops. Once the sodium is consumed, slowly add deionized water to dissolve the precipitated salts.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the organic layer sequentially with deionized water (2x) and then with saturated brine (1x).

  • Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude eicosane as a waxy solid.

  • Purification: The most effective purification method for this product is recrystallization. Dissolve the crude solid in a minimum amount of hot hexane or ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.

Product Characterization and Data

The identity and purity of the synthesized eicosane should be confirmed using standard analytical techniques.

  • Melting Point: Compare the measured melting point of the recrystallized product with the literature value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This will confirm the molecular weight (M⁺ = 282.55 g/mol ) and assess the purity, revealing the presence of any decane or decene byproducts.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the long alkyl chain.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound C₁₀H₂₁Cl176.72223-34
Eicosane C₂₀H₄₂282.5534336-38

Conclusion

The Wurtz reaction, while a classic method, requires meticulous attention to detail for the successful synthesis of eicosane from this compound. The paramount factors for success are the absolute exclusion of moisture and protic contaminants, the use of a high-surface-area form of sodium, and controlled reaction conditions to favor the coupling pathway over elimination. By following this detailed protocol, researchers can effectively utilize this historic reaction to produce high-purity symmetrical alkanes for a variety of scientific applications.

Synthesis of Cationic Surfactants Utilizing 1-Chlorodecane as a Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic surfactants are amphiphilic molecules characterized by a positively charged head group.[1][2] This defining feature imparts unique properties that make them invaluable across a spectrum of applications, including as antimicrobial agents, phase transfer catalysts, and crucial components in drug delivery systems.[2][3] The hydrophobic tail of these surfactants, typically a long alkyl chain, is essential for their surface-active properties.[1] 1-Chlorodecane, a ten-carbon alkyl halide, serves as an excellent and versatile precursor for the synthesis of a variety of cationic surfactants, providing the necessary hydrophobic decyl chain.

This technical guide provides detailed protocols for the synthesis of three major classes of cationic surfactants using this compound as the starting material: Quaternary Ammonium Salts (QAS), Pyridinium Salts, and Imidazolium Salts. The methodologies are presented with a focus on the underlying chemical principles, ensuring a deep understanding of the experimental choices.

I. Synthesis of Quaternary Ammonium Salts (QAS) from this compound

Quaternary ammonium salts are a prominent class of cationic surfactants widely used for their antimicrobial and phase-transfer catalytic activities.[4][5] The synthesis of QAS from this compound is typically achieved through the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.[3]

Protocol 1: Synthesis of Decyltrimethylammonium Chloride

This protocol details the synthesis of decyltrimethylammonium chloride, a representative QAS, from this compound and trimethylamine.

Reaction Scheme:

Materials:

  • This compound

  • Trimethylamine (gas or solution in a suitable solvent)

  • Polar aprotic solvent (e.g., Acetonitrile)

  • Anhydrous ether

  • Round-bottom flask or high-pressure kettle

  • Stirrer

  • Heating mantle

  • Condenser (if using gaseous trimethylamine)

  • Vacuum drying oven

Procedure:

  • In a suitable reaction vessel (e.g., a high-pressure kettle), dissolve this compound in a polar organic solvent such as acetonitrile.[6][7][8]

  • Introduce trimethylamine into the reaction mixture. This can be done by bubbling gaseous trimethylamine through the solution or by adding a solution of trimethylamine.[7]

  • Seal the reaction vessel and heat the mixture with stirring. A typical reaction temperature is around 90-95°C for several hours.[7][8]

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected product with anhydrous ether to remove any unreacted starting materials and non-polar impurities.[6][7]

  • Dry the purified product in a vacuum drying oven to obtain the final decyltrimethylammonium chloride as a white solid.[6][7]

Data Presentation:

ParameterValueReference
Reactants This compound, Trimethylamine[6][7][8]
Solvent Acetonitrile[8]
Temperature 90-95 °C[7][8]
Pressure ~0.3 MPa (if using a high-pressure kettle)[7]
Reaction Time 3 hours[7]
Purification Washing with anhydrous ether, vacuum drying[6][7]
Final Product Form White solid[7]
Melting Point 240 °C (decomposition)[7]
Purity >99%[7]
Yield ~94%[7]

Experimental Workflow:

Caption: Workflow for the synthesis of Decyltrimethylammonium Chloride.

II. Synthesis of Pyridinium Salts from this compound

Pyridinium salts are another important class of cationic surfactants known for their antimicrobial properties.[9][10] The synthesis involves the N-alkylation of pyridine or its derivatives with an alkyl halide.[1]

Protocol 2: Synthesis of 1-Decylpyridinium Chloride

This protocol outlines the synthesis of 1-decylpyridinium chloride, a common pyridinium-based surfactant.

Reaction Scheme:

Materials:

  • This compound

  • Pyridine

  • Suitable solvent (e.g., Toluene, or solvent-free)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound and pyridine. The reaction can be carried out in a solvent like dry toluene or under solvent-free conditions.[11]

  • Heat the reaction mixture under reflux with continuous stirring. The reaction progress can be monitored by observing the formation of a precipitate.[11]

  • Continue the reaction for several hours until completion, as indicated by the consumption of the starting materials (monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add diethyl ether to the cooled reaction mixture and stir for a few hours to precipitate the product and wash away any unreacted starting materials.[11]

  • Collect the precipitate by filtration.

  • Wash the collected solid with diethyl ether.

  • Dry the product in a vacuum oven to yield 1-decylpyridinium chloride.

Data Presentation:

ParameterValueReference
Reactants This compound, Pyridine[1][11]
Solvent Dry Toluene or Solvent-free[11]
Reaction Condition Reflux with stirring[11]
Reaction Time 12 hours[11]
Purification Precipitation and washing with diethyl ether[11]

Experimental Workflow:

Caption: Workflow for the synthesis of 1-Decylpyridinium Chloride.

III. Synthesis of Imidazolium Salts from this compound

Imidazolium-based cationic surfactants, often classified as ionic liquids, have gained significant attention for their unique properties and applications in areas like drug delivery and catalysis.[12][13][14][15] The synthesis involves the N-alkylation of an imidazole derivative.

Protocol 3: Synthesis of 1-Decyl-3-methylimidazolium Chloride

This protocol describes the synthesis of 1-decyl-3-methylimidazolium chloride, a common imidazolium-based surfactant.

Reaction Scheme:

Materials:

  • This compound

  • 1-Methylimidazole

  • Solvent (e.g., Isopropanol, or solvent-free)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Nitrogen atmosphere setup

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, combine this compound and 1-methylimidazole. A solvent such as isopropanol can be used, or the reaction can be performed neat.[16][17]

  • Heat the reaction mixture with stirring. A typical reaction temperature is around 70°C.[16]

  • Continue the reaction for several hours to a day, monitoring the progress by TLC.[16]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by washing with a less polar solvent like ethyl acetate to remove unreacted starting materials.[16]

  • Dry the purified product under vacuum to obtain 1-decyl-3-methylimidazolium chloride.

Data Presentation:

ParameterValueReference
Reactants This compound, 1-Methylimidazole[1][16][17]
Solvent Isopropanol or Solvent-free[16]
Temperature 70 °C[16]
Reaction Time 24 hours[16]
Atmosphere Nitrogen[16]
Purification Washing with ethyl acetate, vacuum drying[16]

Experimental Workflow:

Caption: Workflow for the synthesis of 1-Decyl-3-methylimidazolium Chloride.

IV. Characterization of Synthesized Cationic Surfactants

The successful synthesis and purity of the cationic surfactants should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.[18][19][20]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecules.[18][20]

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.[21][22]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized surfactants.

  • Melting Point Determination: To assess the purity of the solid products.

V. Applications of Decyl-Based Cationic Surfactants

The cationic surfactants synthesized from this compound have a wide array of applications in research and industry.

  • Phase Transfer Catalysts: Quaternary ammonium salts are effective phase transfer catalysts, facilitating reactions between reactants in immiscible phases.[4][23][24] This is particularly useful in organic synthesis, allowing for milder reaction conditions and improved yields.[24][25]

  • Antimicrobial Agents: The positive charge of cationic surfactants allows them to interact with and disrupt the negatively charged cell membranes of bacteria and other microbes, leading to cell death.[1][26][27][28] This property makes them useful as disinfectants and antiseptics.

  • Drug Delivery Systems: Cationic surfactants, particularly imidazolium salts, are being explored for their potential in drug delivery.[12][13][14] They can enhance the solubility and permeability of poorly soluble drugs and can be formulated into various delivery systems like nanoemulsions and ionogels.[12][14]

  • Other Industrial Applications: These surfactants also find use as emulsifiers, foaming agents, and dispersants in various industrial formulations.[1][5]

VI. Conclusion

This compound is a versatile and readily available precursor for the synthesis of a diverse range of cationic surfactants. The protocols provided in this guide offer robust and reproducible methods for the preparation of quaternary ammonium, pyridinium, and imidazolium salts. A thorough understanding of the synthesis and characterization of these compounds is crucial for their effective application in research, drug development, and various industrial processes.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Chlorodecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chlorodecane, a primary alkyl halide, serves as an exemplary substrate for exploring the principles of nucleophilic substitution reactions. Its linear ten-carbon chain provides a clear and sterically unhindered site for nucleophilic attack, primarily proceeding via the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2][3][4] This application note provides detailed protocols for several common and instructive nucleophilic substitution reactions involving this compound. The causality behind experimental choices, such as the selection of solvents and reaction conditions, is explained to provide researchers, scientists, and drug development professionals with a robust framework for understanding and applying these fundamental transformations.

The S(_N)2 reaction is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[4][5] The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[5] Key factors influencing the success and rate of these reactions include the nature of the nucleophile, the solvent, and the leaving group.[2][4] For primary alkyl halides like this compound, polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.[2]

Safety Precautions

A thorough understanding of the hazards associated with all chemicals is paramount before commencing any experimental work. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Hazard Summary Table:

ChemicalKey Hazards
This compound Combustible liquid, causes skin and serious eye irritation.[6]
Sodium Hydroxide Causes severe skin burns and eye damage.[7][8][9][10]
Sodium Azide Fatal if swallowed, in contact with skin, or if inhaled.[11][12][13][14][15] Contact with acids liberates very toxic gas.[12][14]
Sodium Cyanide Fatal if swallowed, in contact with skin, or if inhaled.[16][17][18][19][20] May be corrosive to metals.[16][17]
Ammonia Contains gas under pressure; may explode if heated. Causes severe skin burns and eye damage. Harmful if inhaled.[21][22][23][24]
Sodium Ethoxide Flammable solid, self-heating.[25][26][27] Causes severe skin burns and eye damage.[25][26][28] Reacts violently with water.
Sodium Iodide Causes skin and serious eye irritation.[29][30][31][32][33]

Always consult the full Safety Data Sheet (SDS) for each chemical before use.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39]

Experimental Protocols

The following protocols detail the synthesis of various functional groups from this compound via nucleophilic substitution.

Protocol 1: Synthesis of 1-Decanol via Hydrolysis

This protocol demonstrates the conversion of this compound to 1-decanol using a hydroxide nucleophile.

Reaction Workflow:

This compound This compound Reaction_Vessel Reaction Vessel This compound->Reaction_Vessel NaOH NaOH NaOH->Reaction_Vessel Heating_Reflux Heating (Reflux) Reaction_Vessel->Heating_Reflux Aqueous Solvent Workup Aqueous Workup Heating_Reflux->Workup Purification Distillation Workup->Purification 1-Decanol 1-Decanol Purification->1-Decanol

Caption: Workflow for the synthesis of 1-decanol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
This compound176.73[37]17.67 g0.1
Sodium Hydroxide40.008.00 g0.2
Water18.02100 mL-
Diethyl Ether74.12As needed-
Saturated NaCl solution-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (17.67 g, 0.1 mol) and a solution of sodium hydroxide (8.00 g, 0.2 mol) in 100 mL of water.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by distillation to obtain 1-decanol.

Protocol 2: Synthesis of 1-Azidodecane

This procedure outlines the synthesis of 1-azidodecane using sodium azide as the nucleophile.

Reaction Mechanism:

cluster_0 SN2 Reaction Reactants This compound + N₃⁻ Transition_State [N₃---C₁₀H₂₁---Cl]⁻ Reactants->Transition_State Nucleophilic Attack Products 1-Azidodecane + Cl⁻ Transition_State->Products Leaving Group Departure

Caption: SN2 mechanism for the synthesis of 1-azidodecane.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
This compound176.73[37]8.84 g0.05
Sodium Azide65.014.88 g0.075
Dimethylformamide (DMF)73.0950 mL-
Diethyl Ether74.12As needed-
Water18.02As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (4.88 g, 0.075 mol) in 50 mL of dimethylformamide (DMF).

  • Add this compound (8.84 g, 0.05 mol) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into 200 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting 1-azidodecane can be further purified by vacuum distillation if necessary.

Protocol 3: Synthesis of 1-Cyanodecane (Undecanenitrile)

This protocol describes the formation of a carbon-carbon bond through the reaction of this compound with sodium cyanide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
This compound176.73[37]17.67 g0.1
Sodium Cyanide49.017.35 g0.15
Dimethyl Sulfoxide (DMSO)78.13100 mL-
Diethyl Ether74.12As needed-
Water18.02As needed-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • EXTREME CAUTION: Sodium cyanide is highly toxic.[16][17][18][19][20] This procedure must be performed in a certified chemical fume hood.

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add sodium cyanide (7.35 g, 0.15 mol) and 100 mL of dimethyl sulfoxide (DMSO).

  • Stir the suspension and add this compound (17.67 g, 0.1 mol).

  • Heat the mixture to 90-100 °C for 6-8 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into 300 mL of ice-water.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL).

  • Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation.

  • Purify the crude 1-cyanodecane by vacuum distillation.

Protocol 4: Williamson Ether Synthesis of 1-Ethoxydecane

This protocol illustrates the synthesis of an ether from this compound and sodium ethoxide.

Experimental Setup:

Flask Round-bottom Flask Heating_Mantle Heating Mantle Flask->Heating_Mantle Stir_Bar Magnetic Stir Bar Condenser Reflux Condenser Condenser->Flask Nitrogen_Inlet N₂ Inlet Nitrogen_Inlet->Condenser

Caption: Apparatus for Williamson ether synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
This compound176.73[37]17.67 g0.1
Sodium Ethoxide68.058.17 g0.12
Absolute Ethanol46.07100 mL-
Water18.02As needed-
Diethyl Ether74.12As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • CAUTION: Sodium ethoxide is a flammable solid and reacts violently with water.[25][26][27][28] The reaction should be carried out under an inert atmosphere (e.g., nitrogen).

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (8.17 g, 0.12 mol) to 100 mL of absolute ethanol.

  • Stir the mixture until the sodium ethoxide is dissolved.

  • Add this compound (17.67 g, 0.1 mol) to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • After cooling to room temperature, pour the mixture into 200 mL of water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation.

  • Purify the resulting 1-ethoxydecane by distillation.

Protocol 5: Finkelstein Reaction for the Synthesis of 1-Iododecane

This protocol demonstrates a halide exchange reaction, converting this compound to the more reactive 1-iododecane.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
This compound176.73[37]17.67 g0.1
Sodium Iodide149.8922.48 g0.15
Acetone58.08150 mL-
Water18.02As needed-
Diethyl Ether74.12As needed-
Anhydrous Na₂S₂O₃158.11As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium iodide (22.48 g, 0.15 mol) in 150 mL of acetone.

  • Add this compound (17.67 g, 0.1 mol) to the solution.

  • Heat the mixture to reflux for 24 hours. The formation of a white precipitate (sodium chloride) indicates the progress of the reaction.

  • Cool the mixture and filter off the precipitate.

  • Remove the acetone from the filtrate using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and wash with water (50 mL) and then with a 10% aqueous solution of sodium thiosulfate (50 mL) to remove any traces of iodine.

  • Wash again with water (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 1-iododecane.

References

Application Notes & Protocols: The Role of 1-Chlorodecane in the Synthesis of Colloidal Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in nanomaterial synthesis and application.

Abstract

This document provides a comprehensive technical guide on the strategic use of 1-chlorodecane in the synthesis of high-quality colloidal nanoparticles. Moving beyond a simple recitation of protocols, this guide delves into the physicochemical properties of this compound that make it a valuable, albeit nuanced, component in nanoparticle manufacturing. We will explore its primary role as a high-boiling point, non-coordinating solvent, and discuss its influence on precursor dissolution, nucleation, and growth kinetics. Detailed, field-proven protocols for the synthesis of Cadmium Selenide (CdSe) quantum dots and Lead Sulfide (PbS) nanocrystals are provided, complete with characterization data and troubleshooting advice. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to leverage this compound for the reproducible synthesis of nanoparticles with tailored properties.

Physicochemical Properties of this compound: A Strategic Overview

This compound (C₁₀H₂₁Cl) is a chlorinated hydrocarbon with a set of physical properties that are highly advantageous for the high-temperature synthesis of colloidal nanoparticles. A summary of its key attributes is presented below.

PropertyValueSignificance in Nanoparticle Synthesis
Boiling Point ~223 °CEnables high reaction temperatures, which are crucial for precursor decomposition and the formation of highly crystalline nanoparticles.[1]
Molar Mass 176.72 g/mol Influences solvent viscosity and precursor solubility.
Density 0.874 g/mL at 25 °CRelevant for reaction volume calculations and purification steps (e.g., centrifugation).
Solubility Insoluble in water; Soluble in many organic solventsCompatible with common organometallic precursors and surfactants like oleic acid and oleylamine.
Nature Generally considered a non-coordinating solventMinimizes interference with the binding of capping ligands to the nanoparticle surface, allowing for greater control over surface chemistry.

The high boiling point of this compound is arguably its most critical feature for nanoparticle synthesis. Many synthetic routes, particularly for semiconductor nanocrystals (quantum dots), rely on the "hot-injection" method.[2][3] This technique involves the rapid injection of precursors into a hot solvent to induce homogenous nucleation, followed by controlled growth at a slightly lower temperature.[4] The ability to maintain stable, high temperatures (often exceeding 200 °C) is essential for overcoming the activation energy for precursor decomposition and for promoting the atomic rearrangement necessary for forming a well-defined crystal lattice.

The Multifaceted Role of this compound in Nanoparticle Synthesis

While often categorized simply as a high-boiling point solvent, the role of this compound is more intricate. Its interactions with precursors and its influence on the reaction environment can significantly impact the final characteristics of the nanoparticles.

High-Temperature Reaction Medium

The primary function of this compound is to provide a thermally stable environment for the synthesis. High temperatures facilitate:

  • Complete Precursor Decomposition: Ensuring a rapid and complete breakdown of organometallic precursors to generate a supersaturated solution of monomers, which is the driving force for nucleation.[5][6]

  • Enhanced Crystallinity: Higher temperatures provide the thermal energy needed for atoms to arrange themselves into a low-defect crystal lattice, leading to nanoparticles with improved optical and electronic properties.

  • Control over Reaction Kinetics: Temperature is a critical parameter for controlling the rates of both nucleation and growth, which in turn dictate the final size and size distribution of the nanoparticles.[3]

Influence on Nucleation and Growth

The classical LaMer model describes nanoparticle formation as a two-stage process: a short burst of nucleation followed by a period of growth on the existing nuclei.[5][7][8] this compound, as a non-coordinating solvent, plays a crucial role in this process:

  • Separation of Nucleation and Growth: By providing a medium that does not strongly bind to the monomers, this compound allows for a clear temporal separation of the nucleation and growth phases, which is key to achieving a narrow size distribution.[4]

  • Diffusion-Limited Growth: The viscosity of the solvent at high temperatures affects the diffusion of monomers to the surface of the growing nanoparticles.[9] This diffusion-limited growth regime is essential for size-focusing, where smaller particles grow faster than larger ones, leading to a more uniform population over time.

Interaction with Ligands and Precursors

This compound is compatible with a wide range of common surfactants and capping ligands, such as oleic acid, oleylamine, and trioctylphosphine (TOP). These ligands are essential for:

  • Stabilizing Nanoparticles: They bind to the nanoparticle surface, preventing aggregation and ensuring colloidal stability.

  • Controlling Shape and Size: The selective binding of ligands to different crystal facets can influence the growth rates in different directions, allowing for shape control.[10][11] The concentration and type of ligand can also impact the final size of the nanoparticles.[12]

Application Notes & Protocols

The following protocols are provided as a starting point for researchers. It is crucial to note that minor variations in precursor quality, ligand concentration, and reaction conditions can influence the outcome. All syntheses should be performed using standard air-free techniques (e.g., Schlenk line or glovebox) to prevent oxidation.

Protocol 1: Synthesis of High-Quality Cadmium Selenide (CdSe) Quantum Dots

This protocol is adapted from established methods for synthesizing high-quality, monodisperse CdSe quantum dots using the hot-injection technique.[4][13]

Materials:

  • Cadmium oxide (CdO, 99.99%)

  • Oleic acid (OA, 90%)

  • This compound (98%)

  • Selenium powder (Se, 99.99%)

  • Trioctylphosphine (TOP, 97%)

  • Anhydrous Toluene

  • Anhydrous Methanol

Procedure:

  • Preparation of Cadmium Precursor (Cd-oleate):

    • In a 50 mL three-neck flask, combine CdO (0.0256 g, 0.2 mmol), oleic acid (0.564 g, 2 mmol), and this compound (10 mL).

    • Heat the mixture to 250 °C under argon flow with vigorous stirring until the reddish CdO powder dissolves and the solution becomes clear and colorless. This indicates the formation of the Cd-oleate complex.

    • Cool the flask to room temperature.

  • Preparation of Selenium Precursor (TOP-Se):

    • In a glovebox, dissolve selenium powder (0.0158 g, 0.2 mmol) in trioctylphosphine (1 mL). This should be done in a vial with a magnetic stir bar. Gentle warming may be required to fully dissolve the selenium.

  • Hot-Injection Synthesis:

    • Reheat the flask containing the Cd-oleate solution to the desired injection temperature (typically between 220-260 °C) under argon. The injection temperature is a critical parameter for controlling the final size of the quantum dots.

    • Rapidly inject the TOP-Se solution into the hot Cd-oleate solution using a syringe.

    • Immediately following the injection, the solution will change color, indicating the nucleation of CdSe quantum dots.

    • Reduce the temperature to a growth temperature (typically 20-30 °C below the injection temperature) and allow the nanoparticles to grow. The growth time will determine the final size. Aliquots can be taken at different time points to monitor the growth via UV-Vis spectroscopy.[14]

  • Purification:

    • After the desired growth time, cool the reaction mixture to room temperature.

    • Add an excess of anhydrous methanol to the toluene-diluted reaction mixture to precipitate the CdSe quantum dots.

    • Centrifuge the mixture and discard the supernatant.

    • Re-disperse the nanoparticle pellet in a small amount of toluene and repeat the precipitation and centrifugation steps two more times to remove any unreacted precursors and excess ligands.

    • The final purified CdSe quantum dots can be stored as a powder or dispersed in a non-polar solvent like toluene.

Expected Results & Characterization:

  • UV-Vis Spectroscopy: The absorption spectrum should show a distinct excitonic peak. The position of this peak is directly related to the size of the quantum dots due to quantum confinement effects.

  • Photoluminescence (PL) Spectroscopy: The emission spectrum should be narrow, indicating a uniform size distribution. The quantum yield can be calculated relative to a standard dye.

  • Transmission Electron Microscopy (TEM): TEM images should reveal spherical, monodisperse nanoparticles.[15]

Injection Temp. (°C)Growth Time (min)Approx. Size (nm)1st Exciton Peak (nm)
2401~2.5~520
2405~3.5~560
2601~3.0~540
2605~4.5~590
Protocol 2: Synthesis of Lead Sulfide (PbS) Nanocrystals

This protocol describes the synthesis of PbS nanocrystals, which have applications in near-infrared (NIR) detectors and solar cells.[16][17]

Materials:

  • Lead(II) oxide (PbO, 99.999%)

  • Oleic acid (OA, 90%)

  • This compound (98%)

  • Hexamethyldisilathiane ((TMS)₂S)

  • Anhydrous Toluene

  • Anhydrous Acetone

Procedure:

  • Preparation of Lead Precursor (Pb-oleate):

    • In a 100 mL three-neck flask, combine PbO (0.45 g, 2 mmol), oleic acid (3.4 g, 12 mmol), and this compound (20 mL).

    • Heat the mixture to 150 °C under vacuum for 1 hour to remove water and oxygen.

    • Switch to an argon atmosphere and continue heating to 200 °C until the PbO is fully dissolved, forming a clear, colorless solution.

    • Cool the solution to the desired injection temperature (e.g., 120 °C).

  • Hot-Injection Synthesis:

    • Prepare the sulfur precursor by mixing (TMS)₂S (0.21 mL, 1 mmol) with this compound (5 mL) in a glovebox.

    • Rapidly inject the sulfur precursor into the hot Pb-oleate solution.

    • The solution will immediately turn dark brown/black.

    • Allow the reaction to proceed for a set amount of time (e.g., 1-10 minutes) to control the final size of the nanocrystals.

  • Purification:

    • Quench the reaction by placing the flask in a water bath.

    • Add anhydrous acetone to the crude solution to precipitate the PbS nanocrystals.

    • Centrifuge the mixture, discard the supernatant.

    • Re-disperse the nanocrystals in toluene and repeat the precipitation/centrifugation process twice.

    • Store the purified PbS nanocrystals in toluene.

Expected Results & Characterization:

  • UV-Vis-NIR Spectroscopy: The absorption spectrum will show a clear excitonic peak in the near-infrared region. The position of this peak is highly size-dependent.

  • TEM: Images will show cubic or slightly truncated cubic nanocrystals.

  • X-ray Diffraction (XRD): The diffraction pattern should match the rock-salt crystal structure of PbS.[18]

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the hot-injection synthesis of colloidal nanoparticles using this compound as the solvent.

G cluster_prep Precursor Preparation cluster_reaction Hot-Injection Synthesis cluster_purification Purification Metal_Precursor Metal Precursor (e.g., CdO, PbO) Heating Heat to Injection Temp. (e.g., 240°C) Metal_Precursor->Heating Ligand Ligand (e.g., Oleic Acid) Ligand->Heating Solvent This compound Solvent->Heating Injection Rapid Injection of Chalcogenide Precursor Heating->Injection Growth Growth at Lower Temp. Injection->Growth Quench Cool Reaction Growth->Quench Precipitation Add Anti-solvent (e.g., Methanol) Quench->Precipitation Centrifugation Centrifuge & Decant Precipitation->Centrifugation Redisperse Re-disperse in Solvent (e.g., Toluene) Centrifugation->Redisperse Repeat 2-3x Final_Product Purified Nanoparticles Centrifugation->Final_Product Final Pellet Redisperse->Precipitation

Caption: General workflow for hot-injection synthesis of nanoparticles.

Troubleshooting and Advanced Considerations

  • Broad Size Distribution: This is often caused by a slow injection rate or temperature fluctuations during nucleation. Ensure the injection is rapid and the temperature is stable.

  • Aggregated Nanoparticles: Insufficient ligand concentration or inadequate purification can lead to aggregation. Ensure the ligand-to-metal precursor ratio is optimized and the purification process effectively removes excess reactants.

  • Low Crystallinity: The reaction temperature may be too low. Increasing the synthesis temperature can improve the crystallinity of the nanoparticles.

  • Shape Control: The shape of the nanoparticles can be influenced by the type and concentration of ligands, as well as the ratio of precursors.[10][19] For example, in some systems, a higher concentration of oleylamine can promote the formation of nanorods.

Safety Precautions

  • This compound is a combustible liquid and should be handled in a well-ventilated fume hood, away from ignition sources.

  • The precursors used in these syntheses (e.g., cadmium and lead compounds) are highly toxic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.

  • High-temperature reactions should be conducted with caution, using appropriate heating mantles and temperature controllers.

Conclusion

This compound is a versatile and effective solvent for the high-temperature synthesis of a variety of colloidal nanoparticles. Its high boiling point and non-coordinating nature enable precise control over nucleation and growth, leading to the formation of highly crystalline and monodisperse nanoparticles. By understanding the fundamental principles outlined in this guide and carefully controlling the experimental parameters, researchers can successfully employ this compound to produce high-quality nanomaterials for a wide range of applications in electronics, medicine, and catalysis.

References

Application Note & Protocols for Reactions Involving 1-Chlorodecane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 1-Chlorodecane in Synthetic Chemistry

This compound (n-decyl chloride) is a primary alkyl halide that serves as a crucial building block in organic synthesis.[1][2] Its ten-carbon aliphatic chain and terminal chlorine atom provide a versatile scaffold for the introduction of the decyl group into a variety of molecular frameworks.[1] The reactivity of the carbon-chlorine bond is central to its utility, enabling it to participate in a range of reactions, most notably nucleophilic substitutions and the formation of organometallic reagents.[1][3] This application note provides a comprehensive guide to the standard laboratory setup for reactions involving this compound, with a focus on safety, procedural integrity, and mechanistic understanding. In the pharmaceutical sector, for instance, this compound is a known intermediate in the synthesis of antimycobacterial agents, where its lipophilic properties can be strategically employed.[1]

Safety First: Handling this compound with Precision

Before initiating any experimental work, a thorough understanding of the hazards associated with this compound is paramount. It is classified as a combustible liquid that can cause skin and serious eye irritation.[4] Therefore, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct use of PPE. When handling this compound, the following should be worn:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[4][5]

  • Hand Protection: Chemical-resistant gloves, such as Viton®, are recommended.[5] It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to protect against accidental splashes.[6]

Engineering Controls

To minimize inhalation exposure and ensure a safe working environment, all manipulations of this compound should be performed within a certified chemical fume hood.[6][7] An eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.[4][5]

Storage and Handling

Proper storage is critical to maintain the stability of this compound and prevent hazardous situations. It should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[4][8] Incompatible materials to avoid include strong oxidizing agents and strong bases.[4][9]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for designing and executing successful experiments.

PropertyValueSource
Molecular FormulaC₁₀H₂₁Cl[4][5]
Molecular Weight176.73 g/mol [4][5]
AppearanceColorless liquid[5]
Boiling Point223 °C (433.4 °F)[5]
Melting Point-34 °C (-29.2 °F)[5][8]
Flash Point83 °C (181.4 °F)[5][8]
Density0.868 g/cm³ at 20 °C[9]
Water SolubilityInsoluble[8][9]

Core Synthetic Applications: Protocols and Mechanistic Insights

The subsequent sections detail protocols for two fundamental reaction types involving this compound: nucleophilic substitution and Grignard reagent formation.

Nucleophilic Substitution: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of an Sₙ2 reaction, where an alkoxide displaces a halide from an alkyl halide to form an ether.[10][11] In this protocol, we will synthesize decyl methyl ether. The reaction proceeds via a backside attack of the nucleophilic methoxide ion on the electrophilic carbon atom bonded to the chlorine.[10]

Reaction Scheme:

CH₃(CH₂)₉Cl + NaOCH₃ → CH₃(CH₂)₉OCH₃ + NaCl

Protocol:

  • Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 20 mL of anhydrous methanol.

  • Alkoxide Formation: Carefully add 1.15 g (50 mmol) of sodium metal in small pieces to the methanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form sodium methoxide.

  • Addition of this compound: Once the flask has cooled to room temperature, add 8.84 g (50 mmol) of this compound dropwise to the sodium methoxide solution with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add 50 mL of water to dissolve the sodium chloride precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with 3 x 30 mL of diethyl ether.[12]

  • Washing: Combine the organic layers and wash with 2 x 30 mL of water and then with 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to yield decyl methyl ether.

Workflow Diagram:

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry 3-neck RBF under N2 B Add anhydrous Methanol A->B C Add Na metal portion-wise B->C D Form Sodium Methoxide C->D E Add this compound dropwise D->E F Reflux for 4-6 hours E->F G Monitor by TLC/GC F->G H Cool and add Water G->H I Extract with Diethyl Ether H->I J Wash with Water and Brine I->J K Dry over MgSO4 J->K L Concentrate in vacuo K->L M Purify by Distillation L->M

Caption: Workflow for Williamson Ether Synthesis.

Grignard Reagent Formation and Subsequent Reaction

Grignard reagents are powerful nucleophiles and strong bases, formed by the reaction of an alkyl halide with magnesium metal in an ethereal solvent.[13][14] this compound can be used to prepare decylmagnesium chloride, which can then be reacted with various electrophiles, such as carbon dioxide to form a carboxylic acid.[13][14]

Reaction Scheme:

  • CH₃(CH₂)₉Cl + Mg → CH₃(CH₂)₉MgCl (in dry ether)

  • CH₃(CH₂)₉MgCl + CO₂ → CH₃(CH₂)₉COOMgCl

  • CH₃(CH₂)₉COOMgCl + H₃O⁺ → CH₃(CH₂)₉COOH + Mg(OH)Cl

Protocol:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. All glassware must be flame-dried or oven-dried to ensure anhydrous conditions.

  • Initiation: Place 1.46 g (60 mmol) of magnesium turnings in the flask. Add a small crystal of iodine as an activating agent.[15]

  • Reagent Addition: Add 10 mL of anhydrous diethyl ether to the flask. In the dropping funnel, place a solution of 8.84 g (50 mmol) of this compound in 40 mL of anhydrous diethyl ether.

  • Grignard Formation: Add a small amount of the this compound solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a slight cloudiness. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Carboxylation: Cool the Grignard reagent in an ice bath. Slowly bubble dry carbon dioxide gas through the solution, or pour the Grignard solution onto crushed dry ice.

  • Hydrolysis: After the addition is complete, cautiously add 50 mL of 10% aqueous hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent to yield undecanoic acid. The product can be further purified by recrystallization.

Workflow Diagram:

Grignard_Reaction cluster_grignard_formation Grignard Reagent Formation cluster_carboxylation Carboxylation cluster_workup Workup & Purification A Flame-dried 3-neck RBF B Add Mg turnings and Iodine A->B C Add anhydrous Diethyl Ether B->C D Dropwise addition of this compound soln. C->D E Maintain gentle reflux D->E F Cool Grignard reagent E->F G React with excess CO2 (dry ice) F->G H Acidic Hydrolysis (aq. HCl) G->H I Separate layers H->I J Extract aqueous layer I->J K Combine, wash, and dry organic layers J->K L Remove solvent K->L M Recrystallize product L->M

Caption: Workflow for Grignard Reaction.

Analytical Monitoring of Reactions

Effective monitoring of chemical reactions is crucial for optimizing conditions and ensuring product quality.[16] A variety of analytical techniques can be employed to track the consumption of this compound and the formation of products.[17]

TechniquePrincipleApplication for this compound Reactions
Gas Chromatography (GC) Separation based on volatility and polarity.Quantitative analysis of the disappearance of this compound and the appearance of the product. An internal standard can be used for accurate quantification.[16]
Thin-Layer Chromatography (TLC) Separation based on polarity on a solid support.A quick and simple method for qualitative monitoring of reaction progress by comparing the spot of the reaction mixture to those of the starting material and product.
Nuclear Magnetic Resonance (NMR) Spectroscopy Probes the chemical environment of atomic nuclei.Provides detailed structural information about the product and can be used for quantitative analysis of the reaction mixture by integrating characteristic peaks.[16][17]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Useful for identifying the appearance of new functional groups in the product (e.g., C-O stretch in an ether or C=O stretch in a carboxylic acid) and the disappearance of the C-Cl bond.[16][18]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. By understanding its properties, adhering to strict safety protocols, and employing well-defined experimental procedures, researchers can effectively utilize this compound to construct a wide array of more complex molecules. The protocols and guidelines presented in this application note provide a solid foundation for the successful and safe execution of reactions involving this compound.

References

Application Note: 1-Chlorodecane as a High-Temperature, Non-Polar Solvent for Specialized Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 1-chlorodecane for researchers, chemists, and drug development professionals. While primarily known as a key alkylating intermediate in organic synthesis, its distinct physicochemical properties—notably a high boiling point and non-polar character—make it a candidate for specialized applications as a high-temperature reaction solvent.[1][2] This document moves beyond its role as a reactant to explore its utility as a medium for chemical transformations, particularly in the synthesis of advanced materials like colloidal nanoparticles. We will dissect the rationale for its selection, provide detailed safety and handling protocols, and present a validated experimental workflow. The central thesis is that while not a universally inert solvent, in carefully selected systems, this compound offers a unique reaction environment for achieving specific synthetic outcomes that are inaccessible with conventional non-polar solvents.

Core Physicochemical Properties: A Comparative Overview

This compound is a colorless to light yellow liquid characterized by a long alkyl chain, which imparts its non-polar nature, and a terminal chlorine atom, which is the source of its chemical reactivity.[1][3] Its most significant advantage as a potential solvent is its high boiling point, which permits a wide operational temperature range for high-temperature synthetic routes.[1][4][5]

Below is a summary of its key properties compared to other common non-polar solvents.

PropertyThis compoundToluenep-Xylene
Molecular Formula C₁₀H₂₁Cl[6]C₇H₈C₈H₁₀
Molar Mass 176.73 g/mol [4][7]92.14 g/mol 106.16 g/mol
Boiling Point 223 - 226 °C[1][4][5]111 °C138 °C
Melting Point -23 to -34 °C[1][4]-95 °C13.2 °C
Density ~0.868 g/mL (at 25 °C)[4]0.867 g/mL (at 20 °C)0.861 g/mL (at 20 °C)
Solubility in Water Insoluble[1][7][8]0.52 g/L (at 20 °C)0.2 g/L (at 20 °C)
Flash Point 83 - 93 °C[1][4]4 °C27 °C
Primary Hazard Combustible Liquid, Aquatic Toxicity[6][9]Highly FlammableFlammable

Rationale for Use: The High-Temperature Advantage

The decision to employ this compound as a solvent is driven by specific, demanding reaction requirements that cannot be met by more conventional, lower-boiling point solvents like toluene or xylenes.

Causality Behind Solvent Selection:

  • Accessing High Thermal Budgets: The primary driver is its high boiling point (~224 °C).[1] Many material science applications, such as the synthesis of highly crystalline inorganic nanoparticles, require sustained temperatures well above 200 °C to facilitate precursor decomposition and crystal growth. This compound provides a stable liquid medium in this temperature regime.

  • Solubilization of Non-Polar Reagents: The long C₁₀ alkyl chain ensures excellent solubility for hydrophobic molecules, such as long-chain fatty acids (e.g., oleic acid) or organometallic precursors, which are common in nanoparticle synthesis.[10]

  • A Critical Caveat—Inherent Reactivity: Unlike truly inert solvents, this compound is a primary alkyl halide and is susceptible to nucleophilic substitution (Sₙ2) and, under strongly basic conditions, elimination (E2) reactions.[3][11] This is a critical design constraint. It should not be used in reactions involving strong, non-sterically hindered nucleophiles or bases (e.g., Grignard reagents, alkoxides) unless the decyl group is intended to be incorporated into the product. [3][11][12] Its ideal use case is in systems where the other reagents are thermally reactive but chemically unreactive towards the solvent itself, such as in the thermal decomposition of metal-oleate complexes.

Below is a decision-making flowchart to guide the selection process for this compound as a solvent.

G start Start: Need a non-polar solvent? temp_check Is reaction temperature > 150 °C required? start->temp_check reactivity_check Are strong nucleophiles or bulky bases present (e.g., RMgX, KOtBu)? temp_check->reactivity_check Yes use_alternative Use alternative solvent (e.g., Toluene, Xylenes, Octadecene) temp_check->use_alternative No sensitivity_check Is the catalytic system or product sensitive to alkyl halides? reactivity_check->sensitivity_check No reactivity_check->use_alternative Yes use_chlorodecane Consider this compound sensitivity_check->use_chlorodecane No sensitivity_check->use_alternative Yes

Caption: Decision tree for selecting this compound as a solvent.

Application: High-Temperature Synthesis of Monodisperse Nanoparticles

A prime application for this compound is in the "heat-up" synthesis of colloidal inorganic nanoparticles.[13][14] In this method, organometallic precursors are mixed with surfactants in a high-boiling point solvent. The temperature is then ramped up to induce thermal decomposition of the precursor, leading to the nucleation and growth of nanoparticles.

Why this compound Works Here:

  • Thermal Stability: It provides a stable thermal bath at the high temperatures needed to decompose precursors like iron(III) oleate.

  • Surfactant Compatibility: It readily dissolves common non-polar surfactants like oleic acid and oleylamine, which are crucial for controlling particle size and preventing aggregation.

  • Chemical Inertness (in this context): The reagents (metal-oleate complexes, oleic acid) are not nucleophilic enough to react with the C-Cl bond of the solvent under these conditions, making it a pseudo-inert medium for this specific application.

Protocols and Methodologies

Mandatory Safety & Handling Protocol

This compound is a combustible liquid that causes skin and eye irritation and is very toxic to aquatic life with long-lasting effects.[6][9] Adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant nitrile gloves, safety goggles conforming to EN166 or OSHA 1910.133 standards, and a flame-retardant lab coat.[9]

  • Ventilation: All handling, including dispensing and transfers, must be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, well-ventilated area designated for combustible liquids.[1] Keep containers tightly closed and away from heat, sparks, open flames, and strong oxidizing agents.[7]

  • Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not allow runoff to enter drains.[9]

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[9]

Protocol: Synthesis of Oleate-Capped Iron Oxide Nanoparticles

This protocol describes a representative "heat-up" synthesis using this compound as the high-temperature solvent. This procedure is adapted from standard protocols for nanoparticle synthesis.[13][15][16]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium oleate

  • Oleic acid

  • This compound (solvent)

  • Ethanol

  • Hexane

Procedure:

  • Preparation of Iron-Oleate Precursor:

    • In a 250 mL flask, dissolve 4.3 g of FeCl₃·6H₂O in 30 mL of deionized water.

    • In a separate 500 mL flask, dissolve 14.6 g of sodium oleate in 240 mL of deionized water at 80 °C with vigorous stirring.

    • Add the FeCl₃ solution to the sodium oleate solution. A brown precipitate of iron-oleate complex will form.

    • Heat the mixture to 70 °C and maintain for one hour.

    • Collect the precipitate by filtration and wash thoroughly with deionized water until the filtrate is colorless.

    • Dry the iron-oleate precursor in a vacuum oven at 60 °C overnight.

  • Nanoparticle Synthesis:

    • Setup: Assemble a three-neck round-bottom flask with a condenser, a thermocouple connected to a temperature controller, and a septum for nitrogen inlet/outlet. Ensure the setup is under a gentle flow of nitrogen.

    • Reagent Addition: Add the dried iron-oleate precursor (3.6 g), oleic acid (0.57 g), and this compound (20 mL) to the flask.

    • Heating Ramp: With vigorous magnetic stirring, heat the mixture to 200 °C at a rate of 3-5 °C/min.

    • Reaction: Once at 200 °C, increase the temperature to 220 °C and hold for 30 minutes. The solution will turn from brown to black, indicating nanoparticle formation.

    • Cooling: After the reaction, turn off the heating and allow the mixture to cool to room temperature.

  • Purification and Isolation:

    • Add 40 mL of ethanol to the cooled reaction mixture to precipitate the nanoparticles.

    • Centrifuge the mixture at 6000 rpm for 10 minutes. Discard the supernatant.

    • Re-disperse the nanoparticle pellet in 10 mL of hexane.

    • Repeat the precipitation and washing step two more times with ethanol.

    • After the final wash, disperse the nanoparticles in a suitable non-polar solvent (e.g., hexane, toluene) for storage and characterization.

The following diagram illustrates the general experimental workflow.

G prep 1. Prepare Iron-Oleate Precursor setup 2. Assemble Reaction Flask (3-neck, condenser, N2) prep->setup reagents 3. Add Precursor, Oleic Acid, & this compound setup->reagents heat 4. Heat to 220 °C under Nitrogen reagents->heat react 5. Hold at 220 °C for 30 min heat->react cool 6. Cool to Room Temperature react->cool precipitate 7. Precipitate Nanoparticles with Ethanol cool->precipitate wash 8. Centrifuge & Wash (Repeat 3x) precipitate->wash product 9. Disperse Final Product in Hexane wash->product

Caption: Experimental workflow for nanoparticle synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Chlorodecane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-chlorodecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the fractional distillation of this compound. Here, you will find troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is fractional distillation necessary for purifying this compound?

Fractional distillation is employed when the boiling points of the components in a liquid mixture are close to one another (typically less than 70°C apart)[1]. In the synthesis of this compound, common impurities may include unreacted 1-decanol, and byproducts like decene or didecyl ether, which can have boiling points relatively close to that of this compound. Simple distillation may not provide adequate separation, making fractional distillation the preferred method for achieving high purity[2][3]. Each vaporization-condensation cycle within the fractionating column, known as a "theoretical plate," enriches the vapor with the more volatile component, leading to a better separation[1][3].

Q2: What is the atmospheric boiling point of this compound, and why is it important?

The atmospheric boiling point of this compound is approximately 223-226°C[4][5][6][7]. Knowing the precise boiling point is critical for setting the correct temperature parameters during distillation. However, operating at this high temperature can risk thermal decomposition of the product, which may generate hydrogen chloride and other toxic gases[6]. Therefore, vacuum fractional distillation is often recommended.

Q3: Should I perform the distillation at atmospheric pressure or under vacuum?

For compounds with high boiling points like this compound (above 150°C), vacuum distillation is highly recommended[8][9]. Performing the distillation under reduced pressure lowers the boiling point of the liquid, which offers several advantages:

  • Prevents Thermal Decomposition: Lowering the boiling point minimizes the risk of product degradation at high temperatures[8][9][10].

  • Energy Savings: Less energy is required to reach the lower boiling point[9].

  • Increased Safety: Reduces the risk of hazardous reactions that can occur at elevated temperatures[9].

Q4: What are the potential impurities I should be aware of when purifying this compound?

Impurities in this compound often depend on the synthetic route used for its preparation. Common methods include the reaction of 1-decanol with reagents like thionyl chloride (SOCl₂) or hydrochloric acid[11][12]. Potential impurities include:

  • Unreacted 1-decanol: A common starting material.

  • Side products: Such as decene, which can form through elimination reactions.

  • Other chlorinated alkanes: If the chlorinating agent is not selective.

  • Solvents: Used during the reaction or workup.

Q5: How do I choose the right fractionating column?

The choice of a fractionating column depends on the difference in boiling points between this compound and its impurities.

  • Vigreux Column: Suitable for moderate separation needs. The indentations in the glass provide the surface area for repeated vaporization-condensation cycles[3].

  • Packed Columns (e.g., with Raschig rings or metal sponges): Offer a larger surface area and a higher number of theoretical plates, making them ideal for separating components with very close boiling points[13][14]. The efficiency of the separation is directly related to the length and packing of the column[1].

Troubleshooting Guide

This section addresses specific problems that may arise during the fractional distillation of this compound.

Problem 1: The distillation is proceeding very slowly or not at all.

Possible Causes:

  • Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the this compound, especially if the system is losing a significant amount of heat to the surroundings.

  • Excessive Reflux: If the fractionating column is too long or not properly insulated, the vapor may condense and return to the distilling flask before reaching the condenser.

  • Vacuum Leaks: In a vacuum distillation setup, a leak will raise the pressure inside the apparatus, thereby increasing the boiling point of the substance.

Solutions:

  • Check and Adjust Heating: Gradually increase the temperature of the heating mantle. Ensure the flask is properly seated in the mantle for efficient heat transfer.

  • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss[1]. This will help maintain the temperature gradient necessary for effective separation.

  • Inspect for Leaks: Check all glass joints and connections for any leaks. Ensure that all joints are properly greased (if using ground glass joints) and securely clamped. A stable vacuum reading is a good indicator of a sealed system.

Problem 2: The temperature at the distillation head is fluctuating.

Possible Causes:

  • Inconsistent Heating: Fluctuations in the heat source can lead to uneven boiling.

  • Bumping of the Liquid: The liquid may be superheating and then boiling violently, causing surges of vapor to reach the thermometer[2].

  • Azeotrope Formation: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation[15]. While there is no common azeotrope reported for this compound with typical impurities, it is a possibility to consider if other solvents are present.

Solutions:

  • Ensure Smooth Boiling: Add boiling chips or a magnetic stir bar to the distilling flask before heating to promote smooth boiling and prevent bumping[2].

  • Stable Heat Source: Use a reliable and stable heat source. A heating mantle connected to a variable transformer is preferable to a simple hot plate.

  • Check for Azeotropes: If an azeotrope is suspected, analytical techniques such as GC-MS can be used to analyze the distillate composition. Azeotropic data tables can be consulted for known azeotropes[16].

Problem 3: Poor separation of this compound from impurities.

Possible Causes:

  • Distillation Rate is Too Fast: A rapid distillation rate does not allow for sufficient vaporization-condensation cycles (equilibria) to be established in the fractionating column, leading to poor separation[1].

  • Inefficient Column: The chosen fractionating column may not have enough theoretical plates to separate components with very close boiling points.

  • Incorrect Thermometer Placement: If the thermometer bulb is not positioned correctly at the vapor outlet to the condenser, the recorded temperature will not accurately reflect the boiling point of the vapor being distilled[1].

Solutions:

  • Slow Down the Distillation: Reduce the heating rate to allow for a slow and steady collection of distillate, typically 1-2 drops per second.

  • Use a More Efficient Column: If separation is still poor, switch to a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.

  • Correct Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. This ensures it accurately measures the temperature of the vapor that is in equilibrium with the liquid.

Problem 4: The product is degrading or changing color during distillation.

Possible Cause:

  • Thermal Decomposition: As mentioned, this compound can decompose at its atmospheric boiling point[6]. This is often indicated by a darkening of the liquid or the evolution of fumes.

Solution:

  • Use Vacuum Distillation: This is the most effective way to prevent thermal decomposition. By lowering the pressure, the boiling point is significantly reduced, allowing for a safer and more efficient purification[9][10].

Experimental Protocol: Vacuum Fractional Distillation of this compound

This protocol provides a step-by-step methodology for the purification of this compound.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter and vacuum source (pump)

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are clean and properly sealed.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Begin Heating:

    • Turn on the cooling water to the condenser.

    • Begin heating the flask gently with the heating mantle. If using a stir bar, start the stirrer.

  • Apply Vacuum:

    • Gradually apply the vacuum to the system. Monitor the pressure using a manometer.

  • Distillation:

    • Heat the mixture to its boiling point at the reduced pressure.

    • Observe the vapor rising through the fractionating column. The distillation should proceed at a slow and steady rate (1-2 drops of distillate per second).

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the pure product.

  • Shutdown:

    • Once the majority of the this compound has been distilled, and the temperature begins to rise or drop significantly, stop the distillation. Do not distill to dryness.

    • Turn off the heat and allow the apparatus to cool down before slowly releasing the vacuum.

Data Presentation

PropertyValueSource(s)
Chemical Formula C₁₀H₂₁Cl[4][6][7]
Molar Mass 176.73 g/mol [4][6]
Appearance Colorless to light yellow liquid[4]
Boiling Point (atm) 223 - 226 °C[4][5][6]
Melting Point -34 °C[5][6]
Density 0.868 - 0.869 g/cm³ at 20-25 °C[4][17]
Solubility in Water Insoluble[4][6]

Visualizations

Fractional Distillation Workflow

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_shutdown Shutdown A Assemble Apparatus B Add Crude this compound & Boiling Chips A->B C Check All Seals B->C D Start Cooling Water C->D E Apply Vacuum D->E F Begin Gentle Heating E->F G Monitor Temperature & Pressure F->G H Collect Fractions G->H I Stop Heating H->I J Cool Apparatus I->J K Release Vacuum J->K L Disassemble K->L

Caption: Workflow for fractional distillation.

Troubleshooting Decision Tree

Troubleshooting_Distillation Start Problem Identified Q1 Is distillation slow or stopped? Start->Q1 A1_Yes Check Heat Source Insulate Column Check for Leaks Q1->A1_Yes Yes Q2 Is temperature fluctuating? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Add Boiling Chips/Stirrer Stabilize Heat Source Q2->A2_Yes Yes Q3 Is separation poor? Q2->Q3 No A2_Yes->End A3_Yes Slow Distillation Rate Use More Efficient Column Check Thermometer Placement Q3->A3_Yes Yes Q4 Is product degrading? Q3->Q4 No A3_Yes->End A4_Yes Use Vacuum Distillation Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: Troubleshooting common distillation issues.

References

Technical Support Center: Resolving Emulsion Formation with 1-Chlorodecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for common challenges encountered during the aqueous workup of reactions involving 1-chlorodecane. This guide is designed for researchers, chemists, and drug development professionals who need practical, scientifically-grounded solutions for emulsion-related issues. Here, we move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in the lab.

Section 1: Troubleshooting Guide - "I have a persistent emulsion, what do I do?"

A stable emulsion between your this compound-containing organic layer and the aqueous wash is a frequent and frustrating occurrence. This guide provides a logical, stepwise approach to breaking these emulsions, starting with the least invasive methods.

Step 1: Be Patient and Gentle

The first and simplest step is to allow the separatory funnel to stand undisturbed for 10 to 30 minutes.[1][2] Often, a weak emulsion will break on its own as droplets coalesce. Gentle swirling or lightly tapping the side of the funnel can sometimes accelerate this process.[2][3] Avoid vigorous shaking, as this high-energy agitation is a primary cause of stable emulsions.[4][5] For future extractions, use gentle, repeated inversions of the separatory funnel instead of shaking.[4][5]

Step 2: The "Salting Out" Method with Brine

If patience isn't enough, the most common and effective technique is to add a saturated aqueous solution of sodium chloride (brine).[2][4][6]

Causality:

  • Increased Ionic Strength: Adding salt significantly increases the polarity and ionic strength of the aqueous phase.[6][7]

  • Reduced Mutual Solubility: This change decreases the solubility of organic molecules, like this compound and any surfactant-like impurities, in the aqueous layer.[1][7]

  • Increased Density: The brine solution is denser than water, which enhances the density difference between the two phases, promoting separation.

Protocol: Performing a Brine Wash
  • Add a volume of saturated NaCl solution equal to about 10-20% of the aqueous layer volume to the separatory funnel.

  • Gently invert the funnel 3-5 times to mix. Do not shake vigorously.

  • Allow the funnel to stand and observe. The emulsion should begin to break, and the interface between the layers will become sharper.

  • Drain the aqueous layer. You may need to repeat the brine wash if the emulsion is particularly stubborn.

Step 3: Physical and Mechanical Methods

If chemical methods are insufficient, mechanical force or physical separation can be employed.

  • Filtration: A simple and effective method is to pass the entire emulsified mixture through a plug of glass wool or Celite® in a powder funnel.[6][8] The polar surfaces can help to break the emulsion, allowing the distinct phases to be collected.

  • Centrifugation: This is a highly effective, albeit equipment-dependent, method.[6][9] Centrifuging the mixture forces the denser phase to the bottom and can rapidly break even very stable emulsions.[6][10] This is particularly useful for smaller-scale reactions.[6]

  • Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes help. This can decrease the viscosity of the mixture and alter the solubility of emulsifying agents, promoting coalescence of the dispersed droplets.

Troubleshooting Flowchart

The following diagram outlines the decision-making process for breaking an emulsion during your this compound workup.

G start Persistent Emulsion Observed patience Step 1: Wait 10-30 min. Gentle Swirling start->patience brine Step 2: Add Saturated NaCl (Brine) patience->brine Emulsion Persists resolved Emulsion Resolved. Proceed with Workup. patience->resolved Resolved physical Step 3: Physical Methods brine->physical Emulsion Persists brine->resolved Resolved filter Filter through Glass Wool/Celite physical->filter centrifuge Centrifuge the Mixture physical->centrifuge temp Gently Warm the Funnel physical->temp filter->resolved centrifuge->resolved temp->resolved

Caption: Decision tree for troubleshooting emulsion formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to forming emulsions?

Several factors contribute to this issue:

  • Similar Densities: The density of this compound is very close to that of water, which minimizes the gravitational force that drives phase separation.

  • Surfactant-like Impurities: The most common cause of emulsions is the presence of impurities that act as surfactants.[2][4] These can include:

    • Phase-Transfer Catalysts (PTCs): Quaternary ammonium or phosphonium salts, often used in substitution reactions to prepare this compound, are classic emulsifying agents.[11][12]

    • Unreacted Starting Materials: Long-chain alcohols or other amphiphilic starting materials can stabilize the oil-water interface.

    • Reaction Byproducts: Partially soluble byproducts can accumulate at the interface, preventing droplets from coalescing.

  • High Viscosity: While not extremely viscous, the long alkyl chain of this compound can contribute to a more stable dispersion compared to smaller organic molecules.

Data Table: Physical Properties
CompoundDensity (g/mL @ 25°C)Water Solubility
This compound 0.868[13]Insoluble (0.01 g/L @ 20°C)[13][14]
Water 0.997-
Q2: How can I prevent emulsions from forming in the first place?

Prevention is always better than cure.[4][5]

  • Minimize Agitation: As mentioned, use gentle inversions rather than vigorous shaking during extraction.[4][5]

  • Pre-wash with Brine: If your reaction is known to produce emulsions, use brine for the very first aqueous wash instead of deionized water.

  • Solvent Choice: Adding a small amount of a different, less emulsion-prone organic solvent (like diethyl ether or ethyl acetate) can alter the properties of the organic phase and sometimes prevent emulsion formation.[4][6]

  • pH Adjustment: If acidic or basic impurities are suspected to be the emulsifying agents, adjusting the pH of the aqueous layer can sometimes break the emulsion by protonating or deprotonating the impurity, changing its solubility.[2][15]

Q3: What is the mechanism of emulsion stabilization by impurities?

Emulsifying agents, or surfactants, are molecules that have both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. They position themselves at the interface between the oil (this compound) and water phases, reducing the interfacial tension and creating a stable barrier around the dispersed droplets, preventing them from merging.

G Surfactant molecules (blue tails = hydrophobic, red heads = hydrophilic) align at the oil-water interface, stabilizing the emulsion droplet. cluster_oil This compound (Organic Phase) cluster_surfactant a Droplet s1 a->s1 s2 a->s2 s3 a->s3 s4 a->s4 s5 a->s5 s6 a->s6 s7 a->s7 s8 a->s8 s9 a->s9 s10 a->s10

Caption: Stabilization of an oil droplet in water by surfactant molecules.

References

Strategies to prevent elimination byproducts in reactions with 1-Chlorodecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-chlorodecane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, with a primary focus on preventing undesired elimination byproducts. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring your experiments are both successful and mechanistically sound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments with this compound, providing step-by-step guidance to diagnose and resolve them.

Problem 1: High Levels of 1-Decene Detected in My Reaction Mixture.

Symptoms:

  • GC-MS or NMR analysis shows a significant peak corresponding to 1-decene.

  • The yield of your desired substitution product is lower than expected.

Root Cause Analysis: The formation of 1-decene is a clear indication that the E2 (bimolecular elimination) pathway is competing effectively with your intended SN2 (bimolecular nucleophilic substitution) reaction. This is one of the most common side reactions with primary alkyl halides.[1][2] The following factors are the most likely culprits:

  • The Nature of Your Nucleophile/Base: You may be using a reagent that is a strong base, a sterically hindered nucleophile, or both.[1][3][4]

  • Reaction Temperature: The reaction is likely being run at too high a temperature.[5][6][7][8]

  • Choice of Solvent: The solvent system may be favoring the elimination pathway.[9][10][11][12]

Solutions:

1. Evaluate and Modify Your Nucleophile/Base:

  • Explanation: The choice of nucleophile is critical. Strong, sterically hindered bases preferentially abstract a proton from the carbon adjacent to the leaving group (the β-carbon), leading to elimination. Good nucleophiles that are weak bases are ideal for SN2 reactions.[1][3][13]

  • Actionable Steps:

    • Assess Basicity: If your nucleophile has a pKa of its conjugate acid greater than ~11, it is likely acting as a strong base.

    • Consider Steric Hindrance: Bulky nucleophiles/bases, such as potassium tert-butoxide (t-BuOK), are notorious for promoting E2 reactions even with primary alkyl halides.[4][14]

    • Select a Better Nucleophile: Switch to a nucleophile known to favor SN2 reactions. Examples include:

      • Azide (N₃⁻)

      • Cyanide (CN⁻)

      • Thiolates (RS⁻)

      • Halides (I⁻, Br⁻)[1][15]

2. Optimize Reaction Temperature:

  • Explanation: Elimination reactions generally have a higher activation energy than substitution reactions and are entropically favored.[6] Consequently, increasing the reaction temperature will increase the rate of both reactions, but it will favor elimination more significantly.[5][7][8]

  • Actionable Steps:

    • Run the reaction at the lowest temperature that provides a reasonable rate. For many SN2 reactions with this compound, this could be room temperature or slightly above (e.g., 40-50°C).

    • If the reaction is slow at lower temperatures, consider extending the reaction time instead of increasing the temperature.

    • For highly sensitive substrates, consider starting the reaction at 0°C and allowing it to slowly warm to room temperature.

3. Choose an Appropriate Solvent:

  • Explanation: Polar aprotic solvents are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive.[10][16] Polar protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring elimination.[9][10]

  • Actionable Steps:

    • Employ a polar aprotic solvent. Recommended options include:

      • Dimethylformamide (DMF)

      • Dimethyl sulfoxide (DMSO)

      • Acetone

      • Acetonitrile (MeCN)[1]

    • Avoid or minimize the use of polar protic solvents like ethanol, methanol, and water.[17]

Problem 2: My Reaction is Sluggish and Incomplete, Forcing Me to Use Higher Temperatures.

Symptoms:

  • Slow reaction progress as monitored by TLC or GC.

  • Significant amount of starting material (this compound) remains even after extended reaction times.

Root Cause Analysis: This issue often arises from insufficient reactivity of the electrophile or nucleophile, leading to the temptation to increase the temperature, which in turn promotes elimination.

  • Poor Leaving Group: The chloride ion is a reasonably good leaving group, but it is less reactive than bromide or iodide.[18]

  • Weak Nucleophile: The chosen nucleophile may not be strong enough to displace the chloride at a practical rate at moderate temperatures.

Solutions:

1. In-Situ Leaving Group Exchange (Finkelstein Reaction):

  • Explanation: You can dramatically increase the rate of your SN2 reaction by exchanging the chloride for a better leaving group, such as iodide, in situ. This is the principle of the Finkelstein reaction.[18]

  • Actionable Steps:

    • Add a catalytic amount (e.g., 0.1 equivalents) of sodium iodide (NaI) or potassium iodide (KI) to your reaction mixture.

    • The iodide will displace the chloride to form the more reactive 1-iododecane, which will then be consumed by your primary nucleophile.

    • This strategy is particularly effective in acetone, where the resulting sodium chloride is poorly soluble and precipitates, driving the equilibrium towards the iodoalkane.

2. Re-evaluate Nucleophile Strength:

  • Explanation: Ensure your nucleophile is sufficiently potent for an SN2 reaction. Neutral nucleophiles (e.g., ammonia, amines) are generally weaker than their anionic counterparts (e.g., amide, azide).[19]

  • Actionable Steps:

    • If using a neutral nucleophile, consider if its conjugate base (if appropriate and compatible with your substrate) would be a more effective option.

    • Ensure the nucleophile is fully dissolved and available in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to elimination reactions?

As a primary alkyl halide, this compound is generally a good substrate for SN2 reactions due to minimal steric hindrance at the electrophilic carbon.[1][2][3] However, it still possesses β-hydrogens that can be abstracted by a base. The competition between the SN2 and E2 pathways is therefore a central consideration.[1] The E2 reaction becomes significant when reaction conditions favor the abstraction of a β-hydrogen over the nucleophilic attack at the α-carbon.

Q2: How do I choose between a strong base and a strong nucleophile?

This is a critical distinction. While many strong bases are also strong nucleophiles (e.g., hydroxide, alkoxides), some reagents are designed to be strong bases but poor nucleophiles, often due to steric hindrance.[14] Conversely, some excellent nucleophiles are relatively weak bases.[13][16]

Reagent TypeExamplesPrimary RoleFavored Reaction with this compound
Strong, Bulky Base Potassium tert-butoxide (t-BuOK)BaseE2
Strong Base / Strong Nucleophile Sodium ethoxide (NaOEt), Sodium hydroxide (NaOH)Base/NucleophileE2 / SN2 (competitive)
Strong Nucleophile / Weak Base NaI, NaCN, NaN₃, NaSRNucleophileSN2

Q3: Can you illustrate the competition between SN2 and E2 for this compound?

Certainly. The following diagram shows how a reagent (Base/Nucleophile, B/Nu⁻) can either attack the electrophilic carbon (SN2 pathway) or abstract a β-hydrogen (E2 pathway).

Caption: Competing SN2 and E2 pathways for this compound.

Q4: What is the ideal experimental setup to favor the SN2 reaction?

The following protocol for the synthesis of 1-cyanodecane from this compound is optimized to minimize elimination.

Experimental Protocol: Synthesis of 1-Cyanodecane

Objective: To perform a nucleophilic substitution on this compound with cyanide, maximizing the yield of the SN2 product and minimizing the formation of 1-decene.

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Heating mantle with temperature control

  • Separatory funnel

  • Diethyl ether

  • Deionized water

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagents: In the flask, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.

  • Addition: Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature.

  • Heating: Gently heat the reaction mixture to 50-60°C. Crucially, avoid excessive temperatures to prevent promoting the E2 side reaction.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). The reaction is typically complete within 6-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as needed.

This protocol illustrates the key principles: a good nucleophile that is a weak base (CN⁻), a polar aprotic solvent (DMSO), and controlled, moderate temperature.[1]

Summary of Factors Influencing Substitution vs. Elimination

The following diagram provides a logical workflow for predicting the outcome of a reaction with this compound.

decision_tree start Start: this compound Reaction base_strength Is the reagent a strong base? (e.g., RO⁻, OH⁻, t-BuOK) start->base_strength steric_hindrance Is the base sterically hindered? (e.g., t-BuOK) base_strength->steric_hindrance Yes nucleophile_strength Is the reagent a good nucleophile and a weak base? (e.g., CN⁻, N₃⁻, I⁻) base_strength->nucleophile_strength No temperature Reaction Temperature? steric_hindrance->temperature No e2_major E2 is the Major Pathway (1-Decene) steric_hindrance->e2_major Yes temperature->e2_major High sn2_e2_mix SN2 and E2 are Competitive temperature->sn2_e2_mix Low to Moderate solvent Solvent Type? nucleophile_strength->solvent Yes solvent->sn2_e2_mix Polar Protic (EtOH, H₂O) sn2_major SN2 is the Major Pathway (Substitution Product) solvent->sn2_major Polar Aprotic (DMSO, DMF)

Caption: Decision workflow for predicting SN2 vs. E2 outcomes.

References

Technical Support Center: Optimizing Reactant Solubility in 1-Chlorodecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing 1-chlorodecane as a reaction medium. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges during synthesis. Here, we address common issues with practical, field-proven solutions, explaining the fundamental principles behind each troubleshooting step to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs) about this compound

This section provides a foundational understanding of this compound's properties as a solvent.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in troubleshooting. It is a colorless to light yellow liquid characterized by a long alkyl chain, which dictates its solvent behavior.[1] It is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents and strong bases.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₂₁Cl[2][3]
Molecular Weight 176.73 g/mol [2][4]
Appearance Colorless to light yellow liquid[1]
Density ~0.869 g/cm³ at 20 °C[1]
Boiling Point 223 - 226 °C[1][2]
Melting Point -34 °C[2][4]
Flash Point 83 - 102 °C[4]
Water Solubility Insoluble (0.01 g/L at 20 °C)[2][4][5]
Organic Solvent Solubility Soluble in many organic solvents (e.g., ethanol, ether)[1]
XLogP3 5.8[3]

Q2: Is this compound a polar or nonpolar solvent?

A2: this compound is considered a nonpolar solvent . While the carbon-chlorine bond introduces a small dipole moment, its overall polarity is dominated by the long, ten-carbon alkyl chain. This nonpolar character is reflected in its high XLogP3 value of 5.8, indicating its lipophilicity, and its insolubility in water.[2][3][5] Therefore, it behaves similarly to other long-chain hydrocarbons and is an excellent solvent for other nonpolar molecules.[6][7]

Q3: What types of reactants are generally soluble in this compound?

A3: Following the principle of "like dissolves like," this compound is most effective at dissolving nonpolar and weakly polar reactants.[6][7][8] This includes:

  • Hydrocarbons: Long-chain alkanes, alkenes, and aromatic compounds.

  • Lipophilic Organics: Many organic molecules with large nonpolar regions, such as fatty acids, esters, and ethers.

  • Other Organohalides: It can readily solvate other alkyl halides.[9][10]

Conversely, highly polar, and especially ionic, compounds (e.g., inorganic salts, polar amino acids) will exhibit very poor solubility in pure this compound.[11]

Section 2: Troubleshooting Guide for Solubility Issues

Encountering poor reactant solubility is a common hurdle. This guide provides a logical workflow and detailed solutions to overcome these challenges.

G cluster_start cluster_analysis Step 1: Analyze Reactant Properties cluster_polar Strategy for Polar / Ionic Reactants cluster_nonpolar Strategy for Nonpolar / Weakly Polar Reactants cluster_end start Experiment Start: Reactant Insoluble in This compound reactant_type What is the reactant's polarity? start->reactant_type polar_q1 Is the reaction biphasic (e.g., aqueous/organic)? reactant_type->polar_q1 Polar / Ionic heating Gently Increase Temperature reactant_type->heating Nonpolar ptc Implement Phase-Transfer Catalysis (PTC) polar_q1->ptc Yes cosolvent Add a Polar Aprotic Co-Solvent (e.g., THF, Dioxane) polar_q1->cosolvent No end Reaction Proceeds in Homogeneous Phase ptc->end surfactant Consider a Surfactant to create a microemulsion cosolvent->surfactant If co-solvent is insufficient surfactant->end sonication Apply Ultrasonication heating->sonication If heating is insufficient or undesirable check_purity Verify Reactant Purity & Check for Impurities sonication->check_purity check_purity->end G Mechanism of Anion Transport in Phase-Transfer Catalysis cluster_legend Legend R_X R-X R_Nu R-Nu Q_X_org Q⁺X⁻ Q_Nu_org Q⁺Nu⁻ Q_Nu_org->R_X Reaction Q_Nu_aq Q⁺Nu⁻ Q_Nu_org->Q_Nu_aq 1. Anion Transport M_Nu_aq M⁺Nu⁻ M_X_aq M⁺X⁻ Q_X_aq Q⁺X⁻ Q_X_aq->Q_X_org 2. Catalyst Returns Q_plus Q⁺ = Quaternary Ammonium/Phosphonium Cation Nu_minus Nu⁻ = Reactant Anion (e.g., CN⁻) X_minus X⁻ = Leaving Group Anion (e.g., Cl⁻) M_plus M⁺ = Metal Cation (e.g., Na⁺) R_X_leg R-X = Organic Substrate

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 1-Chlorodecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using long-chain alkyl chlorides, specifically 1-chlorodecane, as electrophilic partners. Due to the inherent stability of the C(sp³)–Cl bond and competing side reactions, selecting the appropriate catalytic system is paramount for success. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Section 1: Catalyst Selection FAQ

This section addresses the most frequent questions our application scientists receive regarding catalyst and ligand selection for reactions involving this compound.

Q1: Should I use a Palladium or a Nickel catalyst for my reaction with this compound?

A: For unactivated primary alkyl chlorides like this compound, Nickel catalysts are generally the preferred starting point .[1] The primary reason lies in the kinetics of the initial oxidative addition step. Nickel(0) complexes are more reactive and more readily undergo oxidative addition with the strong, electron-rich C(sp³)–Cl bond compared to their palladium counterparts.[2] While significant progress has been made in palladium catalysis, these systems often require more specialized, bulky, and electron-rich ligands to achieve comparable reactivity, which may not be necessary for initial screening.[3]

However, Palladium catalysis should not be entirely dismissed. It can offer advantages in terms of functional group tolerance and is exceptionally well-studied.[4] If your coupling partner or substrate contains sensitive functionalities that might be incompatible with the more aggressive conditions sometimes required for nickel, a modern, well-designed palladium system is a viable alternative.[5]

Q2: I need to use a Palladium catalyst. What are the best ligands for coupling with this compound?

A: To overcome the high activation barrier of the C–Cl bond, the palladium center must be highly electron-rich and sterically accessible. This is achieved by using specific classes of ligands:

  • Bulky Biaryl Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for this type of transformation.[5] Their steric bulk promotes the formation of a highly reactive, monoligated L₁Pd(0) active species, which is crucial for the oxidative addition step.[6] Their electron-donating nature increases the electron density on the palladium, further facilitating its insertion into the C–Cl bond.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, even more so than many phosphines, making the palladium center exceptionally electron-rich.[7] Ligands like IPr or PEPPSI™-IPr catalyst systems can be very effective.[8]

For generating the active catalyst, using a modern palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, is highly recommended.[8] These ensure the efficient and reliable formation of the active LPd(0) species, avoiding issues associated with traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[8]

Q3: What are the recommended ligands for Nickel-catalyzed coupling of this compound?

A: Nickel catalysis for C(sp³)–C(sp³) coupling often involves distinct mechanistic pathways, including radical processes, and ligand choice is critical for success.[9][10] Effective ligands typically feature nitrogen donors:

  • Bipyridine (bpy) and Phenanthroline (phen) Derivatives: These are classic ligands for nickel-catalyzed reductive couplings.[9][11] They effectively stabilize the nickel species throughout the catalytic cycle.

  • Pybox and Diamine Ligands: For couplings involving secondary alkyl halides, Pybox and 1,2-diamine ligands have proven to be exceptionally effective, often allowing reactions to proceed at room temperature.[12][13] While this compound is a primary halide, these ligand classes are excellent starting points for optimizing challenging C(sp³)–C(sp³) bond formations.

  • Pyridine-bis(carboxamidine) (PyBCam) Ligands: Newer classes of ligands, such as PyBCam derivatives, have shown promise in highly challenging cross-electrophile couplings involving alkyl chlorides.[14]

Q4: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid. What catalyst system should I start with?

A: Given the challenges, a nickel-based system is a robust starting point. A recently developed method for the aqueous Suzuki-Miyaura coupling of primary alkyl halides is particularly noteworthy for its simplicity and use of commercially available reagents.[15]

  • Recommended Starting System:

    • Catalyst: Na₂PdCl₄ (Note: While this is a Pd salt, the specific ligand system makes it effective for this transformation in an aqueous medium).

    • Ligand: Trisulfonated aryl phosphine (TXPTS).

    • Solvent: Water.

    • Base: A suitable base compatible with aqueous conditions.

    • Advantage: This system can be run in water and open to the air, significantly simplifying the experimental setup.[15]

For a more traditional organic solvent-based approach, a nickel catalyst is recommended:

  • Alternative System:

    • Catalyst: NiCl₂·glyme or Ni(cod)₂.[13]

    • Ligand: A 1,2-diamine ligand such as trans-N,N'-dimethyl-1,2-cyclohexanediamine.[13]

    • Solvent: Dioxane or THF.

    • Base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.

Q5: I am attempting a Negishi coupling with an organozinc reagent. What are the key considerations?

A: Negishi couplings are excellent for C(sp³)–C(sp³) bond formation and are often more tolerant of functional groups than Kumada couplings.[16]

  • For Primary Alkyl Chlorides (like this compound): A palladium-based catalyst can be effective. A system of Pd₂(dba)₃ with a bulky phosphine ligand like P(Cyp)₃ (tricyclopentylphosphine) has been shown to work for a broad range of primary alkyl electrophiles, including chlorides.[16]

  • For More Challenging Couplings: If the palladium system is sluggish, a switch to nickel is advised. The Ni(cod)₂/s-Bu-Pybox system is highly effective for cross-coupling of alkyl halides and can often be performed at room temperature.[12]

Q6: When is a Kumada coupling appropriate for this compound?

A: Kumada coupling, which uses a highly reactive Grignard reagent, is a powerful but less forgiving option.[17][18]

  • Use Case: It is most appropriate when your substrates lack sensitive functional groups. Grignard reagents are strong bases and nucleophiles and will react with acidic protons (e.g., alcohols, amines) and carbonyls.[17][19]

  • Catalyst System: Both Nickel and Palladium can catalyze Kumada couplings.[20] Nickel catalysts, such as Ni(dppp)Cl₂, are classic choices and are often more cost-effective.[19][20] The reaction is typically run in ethereal solvents like THF or diethyl ether, which are used to prepare the Grignard reagent.[18]

  • Key Challenge: The primary challenge is preventing homocoupling of the Grignard reagent and managing its high reactivity.[17]

Section 2: Troubleshooting Guide

Even with the right starting point, experiments can fail. This guide addresses common problems in a "Symptom -> Possible Cause -> Solution" format.

Problem 1: Low or No Conversion of this compound

  • Symptom: Your starting material is largely recovered after the reaction.

  • Possible Cause 1: Ineffective Oxidative Addition. This is the most common failure point for alkyl chlorides. The C–Cl bond is not being broken by the catalyst.

    • Solution:

      • Switch to Nickel: If you are using a palladium catalyst, switch to a more reactive nickel system (e.g., Ni(cod)₂ with a bpy or diamine ligand).[2]

      • Increase Ligand Electron Density/Bulk: If using palladium, switch to a more electron-rich and bulky ligand from the Buchwald family (e.g., from P(t-Bu)₃ to XPhos or SPhos).[5][21]

      • Increase Temperature: The oxidative addition step is often the rate-limiting step and is temperature-dependent. Cautiously increase the reaction temperature in 10-20 °C increments.

      • Use a Precatalyst: Ensure you are using a modern precatalyst (e.g., Buchwald G3/G4) to guarantee the generation of the active L₁Pd(0) species.[6][8]

  • Possible Cause 2: Catalyst Deactivation. The active catalyst is being destroyed before it can facilitate the reaction.

    • Solution:

      • Ensure Inert Atmosphere: Rigorously degas your solvents and use a robust inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate Pd(0)/Ni(0) catalysts.

      • Check Reagent Purity: Impurities in starting materials or solvents can act as catalyst poisons. Purify reagents if necessary.[8]

Problem 2: Significant Formation of Decane (Dehalogenation)

  • Symptom: GC-MS analysis shows a major peak corresponding to decane, indicating the chlorine has been replaced by a hydrogen.

  • Possible Cause: Proto-dehalogenation. After oxidative addition, the R-M-X intermediate is reacting with a proton source before it can undergo transmetalation.[22]

    • Solution:

      • Use Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Trace water is a common proton source.[22]

      • Re-evaluate the Base: Some bases or their conjugate acids can be proton sources. Consider switching to a non-hydroxide, non-protic base like anhydrous K₃PO₄, Cs₂CO₃, or KF.[22]

      • Increase Nucleophile Concentration: A higher concentration of your coupling partner (boronic acid, organozinc, etc.) can kinetically favor the desired transmetalation step over the undesired protonolysis.

Problem 3: Formation of 1-Decene (β-Hydride Elimination)

  • Symptom: You observe the formation of the isomeric alkene, 1-decene.

  • Possible Cause: β-Hydride Elimination. The alkyl-metal intermediate is decomposing via elimination of a β-hydrogen, a common and problematic side reaction for sp³-hybridized substrates.[2][23]

    • Solution:

      • Ligand Modification: This is the most powerful tool. Switch to ligands that promote faster reductive elimination. For palladium, bulky monophosphine ligands are known to accelerate this final step, outcompeting β-hydride elimination.[23]

      • Lower the Temperature: β-hydride elimination is often more sensitive to temperature than reductive elimination. Running the reaction at the lowest possible temperature that still allows for conversion can minimize this side product.

      • Change the Metal: The propensity for β-hydride elimination can differ between metals and their ligand spheres. If this is a persistent problem with a palladium system, switching to a nickel catalyst may alter the relative rates of the productive vs. decomposition pathways.

Problem 4: Homocoupling of the Nucleophilic Partner is the Main Product

  • Symptom: The dimer of your organometallic reagent (e.g., biaryl from a boronic acid) is the primary product, while this compound remains unreacted.

  • Possible Cause: Slow Oxidative Addition vs. Fast Homocoupling. The catalyst is preferentially reacting with your nucleophile, or the nucleophile is unstable under the reaction conditions, leading to self-coupling. This is particularly common in reductive cross-electrophile couplings where selectivity is paramount.[1]

    • Solution:

      • Optimize for Oxidative Addition: See the solutions for Problem 1. A catalyst system that more rapidly activates the this compound will allow the desired cross-coupling to outcompete the homocoupling pathway.

      • Control Reagent Stoichiometry: Use only a slight excess (e.g., 1.1-1.2 equivalents) of the nucleophilic partner. A large excess can favor homocoupling.

      • Check Nucleophile Stability: Boronic acids can undergo protodeboronation and subsequent homocoupling, especially at high temperatures or with certain bases.[24] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

Section 3: Protocols & Visualizations

To provide a practical framework, this section includes a decision-making diagram, a detailed experimental protocol, a mechanistic diagram, and a comparative data table.

Diagram 1: Catalyst Selection Decision Tree for this compound

G cluster_ni Nickel Pathway cluster_pd Palladium Pathway start Start: Coupling with This compound q1 Are there highly sensitive functional groups present? start->q1 ni_start Preferred Starting Point: Nickel Catalysis q1->ni_start No pd_start Alternative: Palladium Catalysis q1->pd_start Yes ni_q Reaction Type? ni_start->ni_q ni_suzuki Suzuki: NiCl2/Diamine ni_q->ni_suzuki Suzuki ni_negishi Negishi: Ni(cod)2/Pybox ni_q->ni_negishi Negishi ni_kumada Kumada: Ni(dppp)Cl2 ni_q->ni_kumada Kumada pd_ligand Select Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) pd_start->pd_ligand pd_precatalyst Use Modern Precatalyst (e.g., Buchwald G3/G4) pd_ligand->pd_precatalyst

Caption: A decision tree for initial catalyst selection.

Experimental Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from established methods for coupling unactivated alkyl electrophiles.[13]

Reaction: this compound + 4-Methoxyphenylboronic Acid → 1-(4-Methoxyphenyl)decane

Materials:

  • NiCl₂·glyme (1,2-dimethoxyethane complex)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine

  • This compound

  • 4-Methoxyphenylboronic Acid

  • Potassium Phosphate (K₃PO₄), finely ground and dried

  • 1,4-Dioxane, anhydrous

  • Anhydrous, degassed water

Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add NiCl₂·glyme (0.05 mmol, 5 mol%) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add finely ground K₃PO₄ (3.0 mmol, 3.0 equiv), followed by 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv).

  • Solvent and Substrate Addition: Add anhydrous 1,4-dioxane (2.0 mL) via syringe. Stir for 5 minutes. Then, add this compound (1.0 mmol, 1.0 equiv) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (under argon) and analyzing by GC-MS or TLC.

  • Workup: After completion, cool the reaction to room temperature. Dilute with diethyl ether (10 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Diagram 2: Catalytic Cycle and Common Failure Modes

G Ni0 L-Ni(0) NiII Decyl-Ni(II)-Cl Ni0->NiII + Decyl-Cl label_oa Oxidative Addition (Often Slow!) NiII_Ar Decyl-Ni(II)-Ar NiII->NiII_Ar + Ar-B(OH)₂ / Base Decene 1-Decene + H-Ni(II)-Cl NiII->Decene β-Hydride Elimination Decane Decane NiII->Decane Proto-dehalogenation (+ H⁺ source) label_tm Transmetalation NiII_Ar->Ni0 - Decyl-Ar label_re Reductive Elimination

Caption: Ni-catalyzed cycle with key failure pathways.

Table 1: Comparison of Catalyst Systems for this compound
Reaction TypeMetalTypical Ligand(s)Base / AdditiveProsCons / Challenges
Suzuki-Miyaura NickelDiamines, Bipyridines[13]K₃PO₄, Cs₂CO₃High reactivity, good for C(sp³)–C(sp²) bonds.Potential for boronic acid decomposition.[24]
Suzuki-Miyaura PalladiumBuchwald ligands (SPhos, XPhos)[5]K₃PO₄, K₂CO₃Excellent functional group tolerance.Requires highly active (and expensive) ligands; slower oxidative addition.[2]
Negishi PalladiumP(Cyp)₃, P(t-Bu)₃[16]NoneVery reliable, broad functional group tolerance.Requires pre-formation of organozinc reagent.
Negishi Nickels-Bu-Pybox[12]NoneExtremely high reactivity, often works at room temp.Organozinc reagents can be sensitive.
Kumada Nickeldppp, dppeNoneUses readily available, inexpensive Grignard reagents.Poor functional group tolerance; high reactivity of Grignard reagent.[17][19]
Cross-Electrophile NickelBipyridine, PyBCamCN[11][14]Zn or Mn reductantAvoids pre-formation of organometallic reagents.Selectivity can be a major challenge; risk of homocoupling.[1]

References

Challenges and solutions for scaling up reactions with 1-Chlorodecane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scaling Up Reactions with 1-Chlorodecane

Welcome to the Technical Support Center for scaling up chemical reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions encountered when transitioning from laboratory-scale experiments to pilot or industrial production.

This compound is a versatile primary alkyl halide, serving as a key intermediate in the synthesis of pharmaceuticals, surfactants, and other complex organic molecules.[1] Its utility lies in the reactivity of the carbon-chlorine bond, which readily participates in nucleophilic substitution and Grignard reactions to introduce the ten-carbon decyl group into various molecular frameworks.[1] However, the very properties that make it a valuable reagent also present specific challenges during scale-up that require careful consideration of reaction kinetics, thermodynamics, and process safety.

This guide provides a structured approach to troubleshooting common issues, answers frequently asked questions, and offers a practical, scalable protocol to ensure your success.

Key Properties of this compound for Scale-Up

Understanding the physicochemical properties of this compound is the foundation for designing a safe and efficient large-scale process. These parameters directly influence reactor design, solvent selection, heating and cooling requirements, and purification strategies.

PropertyValueSignificance for Scale-Up
Molecular Formula C₁₀H₂₁ClInforms stoichiometry and molecular weight calculations.[2][3]
Molar Mass 176.73 g/mol Crucial for accurate reagent quantification on a large scale.[2][3]
Appearance Colorless to light yellow liquidVisual check for purity; color change may indicate degradation.[2]
Boiling Point 223-226 °CHigh boiling point allows for a wide range of reaction temperatures but requires vacuum for distillation.[2][4]
Melting Point -34 °CRemains liquid under typical refrigerated storage and reaction conditions.[4]
Density 0.869 g/cm³ at 20 °CImportant for reactor volume calculations and solvent mass calculations.[2]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether).Dictates the need for biphasic reaction conditions or phase-transfer catalysis if aqueous reagents are used.[2]
Flash Point 93 °C (Combustible Liquid)Requires careful handling to avoid ignition sources, especially during heating.[2]
Chemical Stability Stable under normal conditions.Robust for storage and use in various reaction conditions.[5]
Incompatibilities Strong oxidizing agents, Strong bases.Risk of vigorous reactions or byproduct formation. Strong bases can promote elimination over substitution.[5]

Troubleshooting Guide: Common Scale-Up Issues

This section directly addresses specific problems you may encounter during scale-up, providing causal explanations and actionable solutions grounded in chemical principles.

ProblemPotential Cause(s)Solution & Mitigation Strategy
Slow or Incomplete Reaction 1. Poor Leaving Group Ability: The C-Cl bond is stronger and less readily cleaved than C-Br or C-I bonds, resulting in slower Sₙ2 reaction kinetics.[6]2. Mass Transfer Limitation: In biphasic reactions (e.g., aqueous nucleophile, organic this compound), the reaction rate is limited by the slow diffusion of reactants across the phase boundary.3. Insufficient Nucleophile Reactivity: The chosen nucleophile may not be strong enough, or its reactivity is suppressed by the solvent system.1. Optimize Reaction Conditions: Cautiously increase the reaction temperature to provide sufficient activation energy. Monitor for byproduct formation, as higher temperatures can favor elimination.[7]2. Enhance Mass Transfer: Increase agitation speed to maximize the interfacial surface area between phases. For biphasic systems, the most robust solution is to introduce a Phase-Transfer Catalyst (PTC) , such as a quaternary ammonium salt (e.g., TBAB). The PTC shuttles the nucleophile from the aqueous phase into the organic phase, dramatically accelerating the reaction.[8][9][10]3. Select Appropriate Solvents: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation of the nucleophilic salt but leave the anion "naked" and highly reactive, which accelerates Sₙ2 reactions.[7]
Poor Heat Dissipation / Runaway Exotherm 1. Decreased Surface-Area-to-Volume Ratio: As reactor size increases, the volume (heat generation) increases cubically while the surface area for cooling (heat removal) only increases squarely. This fundamental principle makes heat management a primary scale-up challenge.[11]2. Highly Exothermic Reaction: Grignard reagent formation is notoriously exothermic and can become uncontrollable if the addition rate is too fast.[12]1. Implement Engineering Controls: Use a jacketed reactor with a high-performance thermofluid for precise temperature control. Ensure the cooling system is rated for the maximum potential heat output of the reaction.2. Control Reagent Addition: Add the limiting or most reactive reagent slowly and sub-surface via an addition funnel or pump. Monitor the internal temperature continuously and program the addition to pause if the temperature exceeds a set safety limit.3. Consider Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow reactor offers superior heat transfer and a significantly smaller reaction volume at any given moment, inherently making the process safer.[13]
Significant Byproduct Formation 1. E2 Elimination: Strong, sterically hindered bases (e.g., potassium tert-butoxide) or high temperatures will favor the E2 elimination pathway, producing 1-dodecene instead of the desired substitution product.[7]2. Wurtz Coupling: During Grignard reagent formation, the already-formed Grignard reagent can react with unreacted this compound to form eicosane (C₂₀H₄₂), a common and difficult-to-remove impurity.[13]1. Favor Sₙ2 Conditions: Use a good nucleophile that is a weak base (e.g., CN⁻, N₃⁻).[7] Maintain the lowest practical reaction temperature. If a base is required, use a non-nucleophilic, non-hindered base.2. Optimize Grignard Formation: Add the this compound solution slowly to the magnesium turnings to maintain a low instantaneous concentration, minimizing the Wurtz coupling side reaction. Ensure vigorous stirring to dissipate localized heat.[12]
Difficult Product Isolation & Purification 1. Emulsion Formation: During aqueous workup of Grignard reactions, fine precipitates of magnesium salts often stabilize the organic-aqueous interface, preventing phase separation.2. Oily Product: Many long-chain decyl derivatives are oils or low-melting solids, making purification by crystallization, the preferred industrial method, challenging.3. Catalyst Removal: Residual phase-transfer catalyst can be difficult to separate from the product due to its amphiphilic nature.1. Optimize Workup: Quench the reaction by slowly adding it to a cooled, stirred solution of a weak acid like saturated aqueous ammonium chloride. If emulsions persist, adding saturated brine can help break them by increasing the ionic strength of the aqueous phase.2. Use Appropriate Purification Techniques: For thermally stable oils, vacuum distillation is often the most effective and scalable purification method. If distillation is not feasible, perform multiple liquid-liquid extractions to remove water-soluble or acid/base-soluble impurities. Large-scale chromatography is a last resort due to cost and solvent waste.[14]3. Catalyst Separation: Wash the organic phase multiple times with water or brine to remove the PTC. Some specialized PTCs are designed for easier removal.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is significantly slower than the literature procedure using 1-bromodecane. Why is this, and what's the best way to compensate?

This is an expected outcome based on fundamental chemical principles. The carbon-chlorine (C-Cl) bond is stronger than the carbon-bromine (C-Br) bond.[6] In an Sₙ2 reaction, this bond must be broken in the rate-determining step. A stronger bond leads to a higher activation energy and thus a slower reaction rate.[6] To compensate, you can:

  • Increase Temperature: This is the most common approach, but must be done carefully to avoid promoting the E2 elimination side reaction.[7]

  • Use a More Reactive Nucleophile/Solvent System: Switching to a polar aprotic solvent like DMSO or DMF can significantly enhance nucleophilicity and accelerate the reaction.[7]

  • Add a Catalyst: In some cases, adding a catalytic amount of sodium iodide can perform an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide, which then undergoes the desired substitution.

Q2: What are the most critical safety precautions when handling multi-kilogram quantities of this compound?

Safety is paramount during scale-up. Key precautions include:

  • Fire Safety: this compound is a combustible liquid with a flash point of 93 °C.[2] All equipment must be properly grounded to prevent static discharge. Operations should be conducted in a well-ventilated area, away from open flames or other ignition sources.[5][15][16] Ensure appropriate fire suppression equipment (e.g., CO₂, dry chemical, or foam extinguishers) is readily available.[4]

  • Personal Protective Equipment (PPE): At an industrial scale, standard laboratory PPE is insufficient. Use chemical safety goggles with side-shields, impervious clothing, and heavy-duty nitrile or butyl rubber gloves with a long breakthrough time.[5][16] Respiratory protection may be required depending on the operation and ventilation.[16]

  • Containment: Perform all transfers and reactions in a contained area with secondary spill containment.[2] Have spill absorption materials (e.g., vermiculite, sand) readily available.[15]

  • Chemical Hazards: Handle in accordance with good industrial hygiene and safety practices.[5] this compound should be stored in a cool, dry, well-ventilated area in tightly sealed containers.[2][15][16]

Q3: When is it appropriate to use a Phase-Transfer Catalyst (PTC), and how do I choose one?

A PTC is essential for reactions involving two immiscible phases where a reactant from one phase needs to react with a substrate in the other.[8][10] A classic example is the reaction of an aqueous solution of sodium cyanide with this compound dissolved in toluene. Without a PTC, the reaction is extremely slow as the cyanide ion cannot enter the organic phase.[8][9] The PTC, typically a quaternary ammonium or phosphonium salt with lipophilic alkyl chains, forms an ion pair with the nucleophile, making it soluble in the organic phase where it can react.[10]

Choosing a PTC:

  • Tetrabutylammonium bromide (TBAB) is a common, effective, and relatively inexpensive choice for many reactions.

  • The catalyst's efficiency is influenced by factors like the size of the alkyl groups and the nature of the counter-ion.

  • The key is to select a catalyst that effectively partitions the nucleophile into the organic phase.

Q4: I'm trying to form a Grignard reagent with this compound, but the reaction won't start. What troubleshooting steps can I take?

Initiating Grignard formation with alkyl chlorides is notoriously more difficult than with bromides or iodides due to the strength of the C-Cl bond and the stability of the magnesium chloride layer that can form on the metal surface. Success hinges on two factors: magnesium activation and rigorous exclusion of water.

  • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried.[17] Solvents (typically THF or diethyl ether) must be rigorously dried.

  • Activate the Magnesium: The magnesium turnings must have a clean, oxide-free surface. Common activation methods include:

    • Adding a small crystal of iodine.

    • Adding a few drops of 1,2-dibromoethane.

    • Crushing the magnesium turnings in situ with a glass rod to expose fresh surfaces.

  • Initiation: Add a small portion of the this compound solution to the activated magnesium and gently warm the mixture.[17] A cloudy appearance and gentle reflux are signs of successful initiation. Once initiated, the remaining solution can be added at a controlled rate.[12]

Experimental Protocol: Scalable Williamson Ether Synthesis via Phase-Transfer Catalysis

This protocol outlines the synthesis of 1-ethoxydecane, demonstrating key scale-up principles for a biphasic Sₙ2 reaction.

Objective: To synthesize 1-ethoxydecane from this compound and sodium ethoxide using a phase-transfer catalyst, with a focus on scalable and safe operating procedures.

Materials:

  • This compound (1.0 kg, 5.66 mol)

  • Sodium Hydroxide (pellets, 271 g, 6.79 mol)

  • Ethanol (anhydrous, 2.0 L)

  • Tetrabutylammonium Bromide (TBAB) (91 g, 0.28 mol, 5 mol%)

  • Toluene (4.0 L)

  • Deionized Water

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate

Equipment:

  • 10 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.

  • Addition funnel or metering pump.

  • Heating/cooling circulator connected to the reactor jacket.

  • Large separatory funnel (20 L) or extraction vessel.

  • Rotary evaporator with a large-capacity flask.

  • Vacuum distillation setup.

Procedure:

  • Reactor Setup: Assemble the 10 L jacketed reactor system. Ensure all glassware is clean and dry. Purge the entire system with nitrogen for 30 minutes.

  • Reagent Preparation (Sodium Ethoxide Solution): In a separate vessel, carefully add the sodium hydroxide pellets (271 g) to the anhydrous ethanol (2.0 L) with stirring. Caution: This is an exothermic dissolution. Allow the solution to cool to room temperature. This will be your nucleophile solution.

  • Initial Charge: Charge the reactor with this compound (1.0 kg), toluene (4.0 L), and tetrabutylammonium bromide (91 g).

  • Reaction: Begin vigorous stirring (e.g., 250-300 RPM) to ensure good mixing between the phases. Heat the reactor contents to 75 °C using the circulator.

  • Controlled Addition: Once the reactor contents reach 75 °C, begin the slow, controlled addition of the sodium ethoxide solution via the addition funnel or pump over a period of 2-3 hours. Monitor the internal temperature closely; if a significant exotherm is observed, slow the addition rate.

  • Reaction Monitoring: After the addition is complete, maintain the temperature at 75 °C and continue stirring. Monitor the reaction's progress by taking small aliquots periodically and analyzing them by GC or TLC until the this compound is consumed (typically 4-6 hours).

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully add 2.0 L of deionized water to the reactor and stir for 15 minutes. Transfer the entire mixture to the large separatory funnel. Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 1.0 L of deionized water and then 1.0 L of saturated brine solution to remove residual catalyst and salts.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude 1-ethoxydecane by vacuum distillation to yield the final product.

Troubleshooting Workflow: Low Product Yield

When faced with a low yield in a scaled-up reaction, a systematic approach is crucial for identifying the root cause. The following diagram illustrates a logical workflow for troubleshooting this common problem.

G start Problem: Low Product Yield check_sm Analysis of Crude Mixture: Unreacted Starting Material? start->check_sm Yes check_bp Analysis of Crude Mixture: Significant Byproducts? start->check_bp No kinetics Root Cause: Kinetic Issue check_sm->kinetics Slow Reaction mass_transfer Root Cause: Mass Transfer Limitation (Biphasic Reactions) check_sm->mass_transfer Stalled Biphasic Reaction reagent_issue Root Cause: Reagent Degradation or Impurity check_sm->reagent_issue No Reaction elimination Root Cause: E2 Elimination check_bp->elimination Alkene Byproduct other_side_rxn Root Cause: Other Side Reactions check_bp->other_side_rxn Unidentified Byproducts sol_kinetics Solution: - Increase Temperature - Increase Reaction Time - Use Polar Aprotic Solvent - Add Iodide Catalyst kinetics->sol_kinetics sol_mass_transfer Solution: - Increase Agitation Speed - Add/Optimize Phase- Transfer Catalyst (PTC) mass_transfer->sol_mass_transfer sol_reagent Solution: - Re-purify Starting Materials - Confirm Reagent Activity reagent_issue->sol_reagent sol_elimination Solution: - Lower Reaction Temperature - Use Weaker/Less Hindered Base elimination->sol_elimination sol_other Solution: - Identify Byproduct Structure - Adjust Stoichiometry or Order of Addition other_side_rxn->sol_other

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification Strategies for Reactions Involving 1-Chlorodecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted 1-chlorodecane from your product mixtures. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification processes.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my product?

A1: Residual this compound can interfere with downstream applications and analytical characterization of your desired product. As an alkylating agent, it can react with other components in your mixture over time, leading to the formation of impurities.[1][2] Furthermore, for applications in drug development and biological assays, even trace amounts of unreacted starting materials can lead to false positives or toxicity.

Q2: What are the primary methods for removing this compound?

A2: The most common and effective techniques for removing unreacted this compound include:

  • Distillation (particularly under vacuum): This method is ideal when there is a significant difference in boiling points between this compound and your product.

  • Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase.

  • Liquid-Liquid Extraction: This method is useful for separating compounds based on their differing solubilities in two immiscible liquid phases.[3][4]

  • Chemical Quenching: Involves adding a reagent that selectively reacts with the excess this compound to form a new compound that is easier to remove.

Q3: How do I choose the best purification method for my specific reaction?

A3: The choice of purification method depends on several factors:

  • The physical properties of your product: Consider its boiling point, solubility, and stability.

  • The scale of your reaction: Distillation is often more practical for larger scale reactions, while chromatography is suitable for a wide range of scales.[5]

  • The nature of the impurities: Understanding the byproducts of your reaction will help in selecting a method that can effectively remove them as well.

  • The required purity of your final product: High-purity requirements may necessitate a combination of methods.

Troubleshooting Guides

Distillation

Problem: I am having difficulty separating this compound from my product by distillation.

  • Potential Cause: The boiling point of your product may be too close to that of this compound (Boiling Point: 223-226 °C at atmospheric pressure).[6]

  • Recommended Solution:

    • Vacuum Distillation: By reducing the pressure, you can lower the boiling points of both your product and this compound, potentially increasing the difference between them and allowing for a more efficient separation.

    • Fractional Distillation: If the boiling points are still too close under vacuum, using a fractionating column can provide the theoretical plates necessary for a good separation.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed. Use a cold trap to protect the vacuum pump.

  • Sample Preparation: Place the crude reaction mixture in the distillation flask with a stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask with a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at different temperature ranges. This compound should distill at a lower temperature than higher molecular weight products.

  • Analysis: Analyze the collected fractions (e.g., by GC or NMR) to determine the purity.

Column Chromatography

Problem: My product is co-eluting with this compound during column chromatography.

  • Potential Cause: The polarity of your product and this compound may be too similar, leading to poor separation on the column.

  • Recommended Solution:

    • Solvent System Optimization: Experiment with different solvent systems to find one that provides better separation. A less polar solvent system may allow the non-polar this compound to elute more quickly, while a more polar system may retain your product longer.

    • Choice of Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica may offer different selectivity and improve separation.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Pack a column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor the elution of your product and this compound using TLC.

  • Solvent Removal: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Liquid-Liquid Extraction

Problem: I am not able to efficiently remove this compound using a simple aqueous wash.

  • Potential Cause: this compound is insoluble in water and will remain in the organic layer with your product.[6]

  • Recommended Solution:

    • Acid/Base Extraction: If your product has an acidic or basic functional group, you can use an acid or base wash to move it into the aqueous layer, leaving the neutral this compound in the organic layer. You can then neutralize the aqueous layer and extract your purified product back into an organic solvent.

    • Solvent Choice: Ensure you are using an organic solvent in which your product is highly soluble, but that is immiscible with the aqueous phase.[3]

Experimental Protocol: Acid/Base Extraction (for an amine product)

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). This will protonate the amine product, making it water-soluble.

  • Layer Separation: Separate the aqueous layer (containing your product) from the organic layer (containing this compound).

  • Neutralization: Neutralize the aqueous layer with a base (e.g., NaOH) to deprotonate your amine product.

  • Back-Extraction: Extract the neutralized aqueous layer with fresh organic solvent to recover your purified product.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Chemical Quenching

Problem: I have a significant excess of this compound that is difficult to remove by other methods.

  • Potential Cause: Large excesses of starting material can be cumbersome to remove by physical separation methods alone.

  • Recommended Solution:

    • Nucleophilic Scavengers: Add a nucleophilic reagent that will react with the excess this compound to form a product that is easily removed. For example, adding an amine like monoethanolamine can form a more polar, water-soluble product that can be removed by an aqueous wash.

Experimental Protocol: Chemical Quenching with an Amine

  • Quenching Reaction: After your primary reaction is complete, add an excess of a suitable nucleophilic scavenger (e.g., monoethanolamine) to the reaction mixture.

  • Reaction Time: Allow the quenching reaction to proceed for a sufficient amount of time. The progress can be monitored by TLC or GC to ensure all the this compound has reacted.

  • Workup: Perform an aqueous workup. The polar product of the quenching reaction will partition into the aqueous layer, while your desired product remains in the organic layer.

  • Purification: Further purify your product using one of the methods described above if necessary.

Data Summary

Property of this compoundValueSource(s)
Molecular Formula C₁₀H₂₁Cl[6]
Molar Mass 176.73 g/mol [6]
Appearance Colorless to light yellow liquid[6]
Boiling Point 223 - 226 °C[6]
Melting Point -34 °C
Density 0.868 - 0.869 g/cm³ at 20-25 °C[6]
Solubility in Water Insoluble[6]
Solubility in Organic Solvents Soluble in many organic solvents like ethanol and ether[6]

Visual Workflows

Separation_Techniques cluster_distillation Distillation cluster_chromatography Chromatography cluster_extraction Liquid-Liquid Extraction d_start Crude Mixture d_process Heat under Vacuum d_start->d_process d_product High-Boiling Product d_process->d_product d_waste Low-Boiling This compound d_process->d_waste c_start Crude Mixture on Stationary Phase c_process Elute with Solvent c_start->c_process c_product Collected Fractions of Product c_process->c_product c_waste Collected Fractions of this compound c_process->c_waste e_start Crude in Organic Solvent e_process Wash with Aqueous Solution e_start->e_process e_product Product in one Phase e_process->e_product e_waste This compound in other Phase e_process->e_waste

Troubleshooting_Flowchart start Start: Unreacted This compound Present q_bp Significant Boiling Point Difference? start->q_bp distillation Use Vacuum Distillation q_bp->distillation Yes q_polarity Different Polarity? q_bp->q_polarity No end Purified Product distillation->end chromatography Use Column Chromatography q_polarity->chromatography Yes q_solubility Different Solubility in Immiscible Solvents? q_polarity->q_solubility No chromatography->end extraction Use Liquid-Liquid Extraction q_solubility->extraction Yes quenching Consider Chemical Quenching q_solubility->quenching No extraction->end quenching->end

References

Validation & Comparative

A Comparative Guide to GC-MS and NMR for the Purity Assessment of 1-Chlorodecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of chemical entities, the purity of starting materials and intermediates is paramount to ensuring the integrity, safety, and efficacy of the final product. 1-Chlorodecane (C₁₀H₂₁Cl), a halogenated alkane, serves as a crucial building block in various organic syntheses. Its purity can significantly impact reaction yields, byproduct formation, and the overall quality of subsequent products. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this compound.

The Critical Role of Purity in Chemical Synthesis

The presence of impurities in this compound can lead to several undesirable outcomes. Isomeric impurities, for instance, may possess different reactivity, leading to the formation of incorrect products. Unreacted starting materials or byproducts from the synthesis of this compound can interfere with downstream reactions or introduce contaminants that are difficult to remove. In the context of pharmaceutical development, where alkyl halides can be potential genotoxic impurities (PGIs), rigorous purity control is a regulatory expectation.[1][2] Therefore, the selection of an appropriate analytical method for purity determination is a critical decision.

Principles of Purity Determination: GC-MS vs. NMR

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[3][4] In GC, a volatilized sample is passed through a column, and its components are separated based on their boiling points and interactions with the column's stationary phase.[3] As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound.[3] The area under each peak in the gas chromatogram is proportional to the amount of the corresponding component, enabling quantitative purity analysis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information about a molecule by observing the behavior of atomic nuclei in a magnetic field.[3][4] For purity assessment, quantitative NMR (qNMR) is employed.[6][7] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of a signal from the analyte (this compound) to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined with high accuracy.[7][8] ¹H NMR is most commonly used for this purpose due to the high natural abundance and sensitivity of the proton nucleus.[6]

Head-to-Head Comparison for this compound Purity

FeatureGC-MSNMR
Principle Chromatographic separation followed by mass-based identification and quantification.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.
Sensitivity High (ppm to ppb levels).[9]Moderate (typically requires mg of sample).
Selectivity Excellent for separating volatile and semi-volatile compounds, including isomers.Excellent for distinguishing structurally different molecules.
Quantification Relative quantification by area percent is common; absolute quantification requires a certified reference standard of this compound.Absolute quantification against a certified internal standard of a different compound is readily achievable (qNMR).[7][8]
Impurity Identification Excellent; mass spectral libraries (e.g., NIST) aid in the identification of unknown impurities.[5]Good; structural information from chemical shifts and coupling patterns can help identify unknown impurities, often requiring 2D NMR for complex structures.
Destructive? Yes, the sample is consumed.No, the sample can be recovered.[7]
Throughput Higher; automated systems can run many samples sequentially.Lower; sample preparation and data acquisition can be more time-consuming per sample.
Cost Generally lower initial instrument cost compared to high-field NMR.Higher initial instrument cost.
Key Considerations for this compound Analysis
  • Volatile Impurities: GC-MS is exceptionally well-suited for detecting and identifying volatile and semi-volatile impurities that may be present in this compound, such as residual solvents or byproducts from its synthesis.[10]

  • Isomeric Purity: The high resolving power of modern capillary GC columns makes GC-MS the superior choice for separating and quantifying isomers of chlorodecane, which may be difficult to distinguish by ¹H NMR alone.

  • Absolute Purity: qNMR provides a direct and accurate measurement of the absolute purity of this compound without the need for a specific this compound reference standard.[7][8] This is a significant advantage, as it is considered a primary ratio method of measurement.

  • Non-Volatile Impurities: NMR is capable of detecting non-volatile impurities that would not be amenable to GC analysis, such as inorganic salts or high molecular weight byproducts.

  • Structural Confirmation: While GC-MS is excellent for identification, NMR provides unambiguous structural confirmation of the main component and can be invaluable for characterizing unexpected impurities.

Experimental Workflows

GC-MS Purity Analysis Workflow

References

A Comparative Study of 1-Chlorodecane Reactivity in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the reactivity of 1-chlorodecane, a primary alkyl halide, across various solvent systems. It is intended for researchers, scientists, and professionals in drug development who utilize nucleophilic substitution and elimination reactions. By understanding the profound influence of the solvent on reaction pathways, chemists can achieve greater control over product distribution and reaction efficiency.

Introduction: The Decisive Role of the Solvent

This compound (C₁₀H₂₁Cl) is a versatile substrate in organic synthesis, primarily undergoing nucleophilic substitution (Sₙ) and elimination (E) reactions.[1][2] As a primary alkyl halide, it is sterically unhindered, making it a good candidate for bimolecular nucleophilic substitution (Sₙ2).[3] However, the choice of solvent can dramatically alter the reaction landscape, influencing not only the rate of reaction but also the competition between substitution and elimination pathways.[4][5]

This guide will explore the theoretical underpinnings of solvent effects on the reactivity of this compound and present a framework for a comparative experimental study. We will delve into how solvent properties such as polarity and proticity dictate the dominant reaction mechanism.[6]

Theoretical Framework: Sₙ1, Sₙ2, E1, and E2 Mechanisms

The reactivity of this compound is governed by four potential pathways: Sₙ1, Sₙ2, E1, and E2. For a primary alkyl halide like this compound, the Sₙ1 and E1 pathways are generally disfavored due to the high instability of the primary carbocation intermediate that would need to form.[3] Therefore, the competition primarily lies between the Sₙ2 and E2 mechanisms.

  • Sₙ2 (Bimolecular Nucleophilic Substitution): This is a one-step concerted mechanism where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[7][8] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[7][8]

  • E2 (Bimolecular Elimination): This is also a one-step concerted mechanism where a base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond as the leaving group departs.[9]

The solvent's role is critical in stabilizing or destabilizing the reactants and the transition states of these competing reactions.[4][5] The Hughes-Ingold rules provide a foundational qualitative model for understanding these solvent effects based on the charge of the reacting species and the transition state.[4][10]

Solvents are broadly classified based on their polarity and their ability to act as hydrogen bond donors (proticity).[6][7][8]

  • Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) have a hydrogen atom attached to an electronegative atom and can form hydrogen bonds.[6] They are effective at solvating both cations and anions. While they can dissolve the nucleophile, they also form a "cage" around it through hydrogen bonding, which can hinder its nucleophilicity and slow down Sₙ2 reactions.[8][11]

  • Polar Aprotic Solvents: These solvents (e.g., dimethyl sulfoxide (DMSO), acetone, acetonitrile) possess a significant dipole moment but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[6] They are excellent at solvating cations but leave anions (the nucleophiles) relatively "naked" and more reactive.[11] This enhanced nucleophilicity makes polar aprotic solvents ideal for promoting Sₙ2 reactions.[8][12]

  • Nonpolar Solvents: These solvents (e.g., hexane, benzene) have low dielectric constants and are generally poor at dissolving charged species like the nucleophiles required for these reactions.[8]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Logical workflow of solvent effects on this compound reactivity.

Experimental Design for a Comparative Study

To empirically determine the reactivity of this compound in different solvent systems, a series of controlled experiments can be conducted.

  • This compound (Substrate)[13][14][15]

  • Sodium Hydroxide (Nucleophile/Base)

  • Ethanol (Polar Protic Solvent)

  • Dimethyl Sulfoxide (DMSO) (Polar Aprotic Solvent)

  • Hexane (Nonpolar Solvent)

  • Internal Standard for GC analysis (e.g., Dodecane)

  • Reagents for quenching the reaction (e.g., dilute acid)

  • Anhydrous sodium sulfate for drying

  • Reaction Setup:

    • In three separate round-bottom flasks, prepare solutions of sodium hydroxide in each of the three solvents (ethanol, DMSO, and hexane). Ensure the concentration of sodium hydroxide is consistent across all experiments.

    • Equilibrate the flasks to a constant temperature (e.g., 50°C) in a water bath.

    • Add a known amount of this compound to each flask simultaneously to initiate the reactions.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution. This will neutralize the sodium hydroxide and stop the reaction.

    • Add an internal standard to the quenched sample.

  • Sample Analysis:

    • Extract the organic components from the quenched aliquots using a suitable solvent (e.g., diethyl ether).

    • Dry the organic extracts over anhydrous sodium sulfate.

    • Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the amounts of remaining this compound and the formation of products (1-decanol from substitution and decene isomers from elimination).[16][17][18]

dot graph TD { subgraph "Reaction Setup" A[Prepare NaOH inEthanol, DMSO, Hexane] --> B[Equilibrate to 50°C]; C[this compound] --> D{Initiate Reactions}; B --> D; end

}

Caption: Experimental workflow for the comparative reactivity study.

Expected Results and Data Interpretation

The data obtained from the GC-MS analysis can be used to determine the rate of disappearance of this compound and the ratio of substitution to elimination products in each solvent system.

The results can be summarized in the following tables:

Table 1: Reaction Rate Constants for the Consumption of this compound

Solvent SystemSolvent TypeDielectric Constant (approx.)Rate Constant (k) (M⁻¹s⁻¹)
EthanolPolar Protic24.5Expected slow to moderate
DMSOPolar Aprotic47Expected fast
HexaneNonpolar1.9Expected very slow/negligible

Table 2: Product Distribution after 120 minutes

Solvent System% 1-Decanol (Substitution)% Decene (Elimination)
EthanolExpected moderateExpected significant
DMSOExpected highExpected low
HexaneNegligibleNegligible
  • In DMSO (Polar Aprotic): The reaction is expected to be the fastest.[12] The "naked" hydroxide ion is a potent nucleophile, leading to a rapid Sₙ2 reaction.[19][11] Elimination (E2) will be a minor pathway.

  • In Ethanol (Polar Protic): The reaction rate will be slower than in DMSO. The hydroxide ion is solvated by ethanol molecules through hydrogen bonding, reducing its nucleophilicity.[7][8] The basicity of the hydroxide ion is less affected by solvation, and with heating, the E2 pathway becomes more competitive with the Sₙ2 pathway.[11]

  • In Hexane (Nonpolar): Little to no reaction is expected. The ionic nucleophile (sodium hydroxide) has very poor solubility in a nonpolar solvent, preventing it from reacting with the this compound.[8]

dot graph G { layout=neato; node [shape=plaintext, fontsize=10]; edge [fontsize=9];

}

Caption: Influence of solvent type on reaction intermediates and transition states.

Conclusion

This comparative guide illustrates the critical role of the solvent system in directing the reactivity of this compound. For researchers aiming to synthesize 1-decanol via a substitution reaction, a polar aprotic solvent like DMSO is the optimal choice to maximize the rate and yield of the Sₙ2 product. Conversely, if the elimination product (decene) is desired, a polar protic solvent in combination with a strong, non-nucleophilic base would be more appropriate. This study underscores the importance of rational solvent selection as a powerful tool for controlling reaction outcomes in organic synthesis.

References

A Comparative Guide to the Reactivity of 1-Chlorodecane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers and professionals in synthetic chemistry and drug development, selecting an appropriate alkyl halide substrate is fundamental to reaction design and efficiency. This guide provides an in-depth comparative analysis of 1-chlorodecane's reactivity relative to other primary chloroalkanes, primarily within the context of bimolecular nucleophilic substitution (Sₙ2) reactions. We will explore the subtle interplay of steric and electronic factors, the competition with elimination pathways, and provide robust experimental protocols for empirical reactivity assessment. All mechanistic claims and protocols are supported by authoritative sources to ensure scientific integrity.

Theoretical Framework: Unpacking the Reactivity of Primary Chloroalkanes

Primary chloroalkanes are cornerstone electrophiles in organic synthesis, predominantly reacting via the Sₙ2 mechanism. The rate of this reaction is described by a second-order rate law: Rate = k[Alkyl Halide][Nucleophile].[1][2] This indicates that the reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[2][3] Several factors govern the rate of this process.

The Carbon-Chlorine Bond

The reactivity of any haloalkane is intrinsically linked to the nature of its carbon-halogen (C-X) bond. The C-Cl bond is polar due to chlorine's higher electronegativity, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[4] However, the C-Cl bond is also strong (bond enthalpy ~338 kJ/mol). In the hierarchy of halogens as leaving groups, chloride (Cl⁻) is considered a good leaving group, but less effective than bromide (Br⁻) or iodide (I⁻), which correspond to weaker C-X bonds.[5][6][7] This is because Br⁻ and I⁻ are weaker bases and better able to stabilize the negative charge.[5]

The Dominant Role of Steric Hindrance

The Sₙ2 mechanism is exquisitely sensitive to steric bulk around the reaction center.[8][9][10] The nucleophile must approach the electrophilic carbon from the backside, opposite the leaving group.[1][3] Any substituents on the α-carbon (the carbon bearing the chlorine) or the β-carbon will physically impede this approach, destabilize the crowded five-coordinate transition state, and dramatically slow the reaction rate.[8][9]

This leads to the established reactivity order for Sₙ2 reactions: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°) .[11][12] Tertiary haloalkanes do not undergo Sₙ2 reactions at all due to prohibitive steric hindrance.[8][12]

This compound in Context: The Effect of Chain Length

A crucial question for synthetic chemists is whether the long alkyl chain of this compound significantly alters its reactivity compared to shorter primary chloroalkanes like 1-chlorobutane.

For a primary chloroalkane (R-CH₂-Cl), the critical steric environment is determined by the groups directly attached to the α-carbon. In all primary chloroalkanes, this is simply two hydrogen atoms and one alkyl group. Increasing the length of the alkyl chain from butyl to decyl does not add steric bulk directly at the reaction center. Therefore, the rate of Sₙ2 substitution is not expected to differ dramatically between 1-chlorobutane, 1-chlorohexane, or this compound under identical conditions. The primary determinant of reactivity remains its classification as a 1° haloalkane. Minor differences may arise from the non-polar decyl chain influencing solubility in polar solvents, but the intrinsic electronic and steric effects at the reaction site are largely unchanged.

Caption: General Sₙ2 mechanism for a primary chloroalkane.

Substitution vs. Elimination: A Competitive Landscape

Nucleophilic substitution does not occur in a vacuum. A competing reaction, elimination (specifically E2 for primary halides), is always a possibility, particularly when the nucleophile is also a strong base.[13][14]

  • Sₙ2 (Substitution): Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO).[12]

  • E2 (Elimination): Favored by strong, sterically hindered bases (e.g., potassium tert-butoxide), high temperatures, and less polar solvents like ethanol.[13][14][15]

For this compound, as with other primary haloalkanes, Sₙ2 is generally the major pathway.[14] However, to favor substitution and minimize the formation of dec-1-ene via elimination, it is critical to use a strong nucleophile that is a relatively weak base (e.g., I⁻, CN⁻, N₃⁻) and to maintain moderate reaction temperatures.

SN2_vs_E2 Start This compound + Base/Nucleophile (B:⁻) SN2_Path Sₙ2 Pathway (B:⁻ acts as Nucleophile) Start->SN2_Path E2_Path E2 Pathway (B:⁻ acts as Base) Start->E2_Path SN2_Product Substitution Product (R-CH₂-B) SN2_Path->SN2_Product SN2_Conditions Favored by: - Strong, non-bulky nucleophiles - Polar aprotic solvents - Lower temperatures SN2_Path->SN2_Conditions E2_Product Elimination Product (Alkene) E2_Path->E2_Product E2_Conditions Favored by: - Strong, bulky bases - High temperatures - Protic solvents (e.g., ethanol) E2_Path->E2_Conditions

Caption: Competing Sₙ2 and E2 pathways for this compound.

Experimental Protocol: Comparative Reactivity via the Finkelstein Reaction

To empirically compare the reactivity of this compound against other primary chloroalkanes (e.g., 1-chlorobutane), the Finkelstein reaction is an ideal choice.[5] This Sₙ2 reaction involves substituting a chloride with an iodide ion. The protocol's self-validating nature stems from the differential solubility of sodium halides in acetone: sodium iodide (NaI) is soluble, while sodium chloride (NaCl) is not.[5] The rate of formation of the NaCl precipitate provides a direct, observable measure of the reaction rate.

Materials and Reagents
  • This compound

  • 1-Chlorobutane (or other primary chloroalkane for comparison)

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Anhydrous acetone for rinsing

  • Test tubes and rack

  • Pipettes or droppers

  • Water bath (optional, for gentle warming)

Step-by-Step Methodology
  • Preparation: Label two clean, dry test tubes, one for each chloroalkane.

  • Reagent Addition: To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Substrate Addition: Add 5-6 drops of the respective chloroalkane to each test tube.

  • Mixing: Gently swirl the test tubes to ensure the contents are thoroughly mixed.

  • Observation: Monitor the tubes at room temperature. Record the time at which a white precipitate (NaCl) first becomes visible. If no reaction is observed after 5-10 minutes, the tubes can be gently warmed in a water bath (~50°C) to facilitate the reaction.

  • Analysis: The reaction that produces a precipitate first is the faster reaction, indicating a more reactive substrate under these Sₙ2 conditions.

Finkelstein_Workflow start Start: Prepare Reagents step1 1. Add 2 mL NaI/Acetone to two test tubes start->step1 step2 2. Add this compound to Tube A Add 1-Chlorobutane to Tube B step1->step2 step3 3. Mix contents of both tubes step2->step3 step4 4. Observe at Room Temperature step3->step4 decision Precipitate Forms? step4->decision step5 5. Record Time of First Observation decision->step5 Yes step6 Gently warm in 50°C water bath decision->step6 No (after 10 min) end End: Compare Reaction Times step5->end step6->step4

Caption: Workflow for the Finkelstein reactivity comparison.

Data Summary and Expected Results

When comparing primary chloroalkanes of varying chain lengths, the difference in reactivity is expected to be minimal. The primary factor governing reactivity in Sₙ2 reactions is the degree of substitution at the α- and β-carbons, not the overall length of a linear alkyl chain.

Table 1: Theoretical Relative Reactivity of Haloalkanes in Sₙ2 Reactions

SubstrateClassRelative Rate (Approx.)Key Factors Influencing Rate
ChloromethaneMethyl~30Minimal steric hindrance.
1-ChlorobutanePrimary1Baseline for unhindered primary halide.
This compound Primary ~0.8 - 1 Similar steric profile at the reaction center as 1-chlorobutane; minor solvent/solubility effects may slightly decrease the rate.
2-ChlorobutaneSecondary~0.02Increased steric hindrance from two alkyl groups on the α-carbon.[9]
1-Bromo-decanePrimary~50-100Bromide is a significantly better leaving group than chloride.[5]

Note: Relative rates are generalized from established principles and may vary with specific nucleophiles, solvents, and temperatures.

Conclusion

This compound behaves as a typical primary chloroalkane in nucleophilic substitution reactions. Its reactivity is high in Sₙ2 reactions due to the low steric hindrance at the electrophilic carbon. When compared to other linear primary chloroalkanes, such as 1-chlorobutane, its reaction rate is expected to be very similar. The long decyl chain does not impose significant additional steric hindrance at the reaction center to meaningfully impact the kinetics of the Sₙ2 transition state. The primary considerations for chemists utilizing this compound are choosing reaction conditions (nucleophile, solvent, temperature) that favor the desired Sₙ2 pathway over the competing E2 elimination reaction.

References

A Comparative Guide to 1-Chlorodecane in Large-Scale Synthesis: An Economic and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale chemical synthesis, the choice of starting materials is a critical decision that profoundly impacts process efficiency, cost-effectiveness, and environmental footprint. This guide provides an in-depth economic and performance analysis of 1-chlorodecane as a key alkylating agent and compares it with its primary alternatives: 1-bromodecane, and in situ generated sulfonates (tosylates and mesylates) from 1-decanol. By examining key synthetic applications, this document aims to equip researchers and process chemists with the data necessary to make informed decisions for industrial-scale production.

Executive Summary: The Decyl Alkylating Agent Landscape

This compound serves as a versatile C10 building block in organic synthesis, primarily utilized for introducing a decyl group into various molecules. Its major applications include the synthesis of surfactants (notably quaternary ammonium compounds), ethers, and amines, which are intermediates in the pharmaceutical, agrochemical, and materials science sectors.[1] While it offers a cost-effective entry point, its reactivity and overall process economics must be weighed against viable alternatives.

This guide will demonstrate that while this compound presents a lower initial raw material cost, its lower reactivity often necessitates more stringent reaction conditions, potentially leading to longer reaction times and increased energy consumption. In contrast, 1-bromodecane, though more expensive, offers significantly higher reactivity, which can translate to improved process efficiency. The use of 1-decanol to generate sulfonate esters in situ presents a compelling alternative, balancing raw material cost with high reactivity, albeit with considerations around atom economy and waste generation.

Economic Analysis: A Cost-Per-Mole Comparison

A direct comparison of the bulk pricing of these starting materials reveals the initial economic landscape. The following table provides an estimated cost analysis for industrial quantities. Prices are subject to market fluctuations and should be considered as relative indicators.

CompoundMolecular Weight ( g/mol )Estimated Bulk Price (USD/kg)Estimated Cost (USD/mol)
This compound 176.73$5 - $15[2][3][4][5]$0.88 - $2.65
1-Bromodecane 221.18$10 - $25[6]$2.21 - $5.53
1-Decanol 158.28$2 - $5[7][8][9][10]$0.32 - $0.79
p-Toluenesulfonyl Chloride190.65$5 - $10[11][12]$0.95 - $1.91
Methanesulfonyl Chloride114.55$3 - $7[13][14][15][16]$0.34 - $0.80

Analysis:

From a raw material standpoint, 1-decanol is the most economical starting material on a per-mole basis. This compound is significantly cheaper than 1-bromodecane. However, the cost of the activating agent (p-toluenesulfonyl chloride or methanesulfonyl chloride) must be factored in when considering the 1-decanol route. Even with this addition, the combined cost of 1-decanol and methanesulfonyl chloride can be competitive with this compound.

Performance Comparison in Key Industrial Syntheses

The true economic impact of a starting material extends beyond its purchase price to its performance in chemical reactions. This section compares the utility of this compound and its alternatives in three common large-scale applications.

Synthesis of Quaternary Ammonium Compounds (Quats)

Quaternary ammonium salts with a C10 alkyl chain are widely used as surfactants and biocides. Their synthesis typically involves the alkylation of a tertiary amine.

Reaction Scheme: R₃N + C₁₀H₂₁X → [R₃N-C₁₀H₂₁]⁺X⁻ (where X = Cl, Br, OTs, OMs)

Workflow for Quaternary Ammonium Salt Synthesis:

cluster_reactants Reactants cluster_process Process cluster_purification Purification Tertiary Amine Tertiary Amine Reactor Reactor Tertiary Amine->Reactor Alkylating Agent Alkylating Agent Alkylating Agent->Reactor Solvent Removal Solvent Removal Reactor->Solvent Removal Solvent Solvent Solvent->Reactor Heat Heat Heat->Reactor Washing/Recrystallization Washing/Recrystallization Solvent Removal->Washing/Recrystallization Product Product Washing/Recrystallization->Product

Caption: General workflow for quaternary ammonium salt synthesis.

Performance Comparison:

ParameterThis compound1-Bromodecane1-Decanol (via Sulfonate)
Reactivity ModerateHighHigh
Reaction Time 12-24 hours4-12 hours4-12 hours
Temperature 80-120 °C60-100 °C60-100 °C
Typical Yield 85-95%>95%>95%
Catalyst Often requires iodide catalyst (e.g., NaI, KI)Typically not requiredNot required for alkylation step
Byproducts NaClNaBrNaOTs or NaOMs

Causality and Insights: The higher reactivity of 1-bromodecane and decyl sulfonates stems from the better leaving group ability of bromide and sulfonate anions compared to chloride.[17][18] This translates to faster reaction rates and milder reaction conditions, which can reduce energy costs and improve reactor throughput. While this compound can achieve high yields, it often requires a catalyst and longer reaction times, which can add to the overall process cost and complexity.

Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental method for preparing ethers, which have applications as solvents, fragrances, and pharmaceutical intermediates.

Reaction Scheme: RO⁻Na⁺ + C₁₀H₂₁X → R-O-C₁₀H₂₁ + NaX (where X = Cl, Br, OTs, OMs)

Experimental Protocol: Industrial Scale Williamson Ether Synthesis

  • Alkoxide Formation: In a suitable reactor, charge a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add the desired alcohol (ROH) followed by a strong base like sodium hydride (NaH) portion-wise at 0-10 °C to form the sodium alkoxide.

  • Alkylation: To the freshly prepared alkoxide solution, add this compound (or alternative alkylating agent) dropwise, maintaining the temperature below 30 °C.

  • Reaction: Heat the reaction mixture to 60-100 °C and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ether can be purified by fractional distillation.

Performance Comparison:

ParameterThis compound1-Bromodecane1-Decanol (via Sulfonate)
Reactivity ModerateHighHigh
Reaction Time 10-20 hours3-8 hours3-8 hours
Temperature 70-110 °C50-90 °C50-90 °C
Typical Yield 80-90%>90%>90%
Side Reactions Elimination (E2) can be more prevalent at higher temperatures.Lower temperatures reduce the likelihood of elimination.Lower temperatures reduce the likelihood of elimination.

Causality and Insights: The principles of leaving group ability again dictate the reactivity in the Williamson ether synthesis.[19][20][21][22] The use of 1-bromodecane or a decyl sulfonate allows for lower reaction temperatures, which is particularly advantageous in minimizing the competing E2 elimination reaction, especially when using sterically hindered alkoxides. This leads to higher purity and yield of the desired ether.

Synthesis of Primary Amines

Primary decylamine is a valuable intermediate for the synthesis of agrochemicals and surfactants. One common industrial route is the reaction of an alkylating agent with a nitrogen source, such as ammonia or a protected amine equivalent.

Reaction Scheme (using Ammonia): C₁₀H₂₁X + 2 NH₃ → C₁₀H₂₁NH₂ + NH₄X (where X = Cl, Br)

Workflow for Primary Amine Synthesis from Alkyl Halides:

cluster_reactants Reactants cluster_process Process cluster_purification Purification Alkyl Halide Alkyl Halide High-Pressure Reactor High-Pressure Reactor Alkyl Halide->High-Pressure Reactor Ammonia (excess) Ammonia (excess) Ammonia (excess)->High-Pressure Reactor Neutralization & Extraction Neutralization & Extraction High-Pressure Reactor->Neutralization & Extraction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->High-Pressure Reactor Heat Heat Heat->High-Pressure Reactor Distillation Distillation Neutralization & Extraction->Distillation Primary Amine Primary Amine Distillation->Primary Amine

Caption: General workflow for primary amine synthesis from alkyl halides.

Performance Comparison:

ParameterThis compound1-Bromodecane
Reactivity LowerHigher
Reaction Time 24-48 hours12-24 hours
Temperature & Pressure Higher temperature and pressure requiredMilder conditions can be used
Typical Yield (Primary Amine) 40-60% (due to over-alkylation)50-70% (over-alkylation still an issue)
Byproducts Significant amounts of secondary and tertiary amines, and quaternary ammonium salts.Significant amounts of secondary and tertiary amines, and quaternary ammonium salts.

Causality and Insights: While direct amination with ammonia is conceptually simple, it is often plagued by over-alkylation, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[17][23][24][25][26] The higher reactivity of 1-bromodecane can lead to a slightly better yield of the primary amine under optimized conditions, but the issue of selectivity remains. For the synthesis of pure primary amines on a large scale, alternative methods such as the Gabriel synthesis or reduction of nitriles are often preferred. In the context of direct amination, the choice between this compound and 1-bromodecane will depend on the desired product distribution and the downstream separation capabilities.

Safety, Environmental, and Waste Disposal Considerations

The selection of a chemical process on an industrial scale must include a thorough evaluation of its safety and environmental impact.

AspectThis compound1-Bromodecane1-DecanolSulfonyl Chlorides
Toxicity Suspected carcinogen.[16]Neurotoxin.[27]Irritant.Corrosive, lachrymator.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[16]Toxic to aquatic life.Generally considered biodegradable.React with water to form corrosive acids.
Waste Stream Halogenated organic waste, requires specialized disposal (e.g., incineration).[28][29]Halogenated organic waste, requires specialized disposal.[28][29]Non-halogenated organic waste, potentially easier to treat.Sulfonic acids and their salts.
Handling Requires standard precautions for handling flammable and toxic liquids.Requires standard precautions for handling toxic liquids.Standard precautions for flammable liquids.Highly corrosive, requires specialized handling procedures.

Analysis:

From an environmental and safety perspective, 1-decanol is the most benign starting material. Both this compound and 1-bromodecane are classified as hazardous to the aquatic environment and produce halogenated waste streams that require costly and energy-intensive disposal methods. The use of sulfonyl chlorides introduces highly corrosive reagents that necessitate careful handling and generate acidic byproducts that must be neutralized.

Conclusion and Recommendations

The economic and performance analysis of this compound and its alternatives reveals a nuanced landscape where the optimal choice is highly dependent on the specific synthetic application and the priorities of the manufacturing process.

  • For cost-sensitive applications where longer reaction times and higher energy input are acceptable, this compound remains a viable option due to its low raw material cost. The use of a catalyst can help to mitigate its lower reactivity.

  • When process efficiency, shorter reaction times, and milder conditions are paramount, 1-bromodecane is the superior choice, despite its higher initial cost. The increased throughput and potentially higher yields can offset the greater upfront investment in the starting material.

  • The in situ generation of sulfonate esters from 1-decanol presents a compelling and flexible alternative. This route combines a low-cost and environmentally friendlier starting material with the high reactivity of a good leaving group. The choice between tosylate and mesylate will depend on the specific reaction and the relative cost of the corresponding sulfonyl chlorides.

Ultimately, a thorough process optimization study is recommended for any large-scale synthesis to determine the most economically and environmentally sustainable route. This guide provides the foundational data and framework to initiate such an investigation.

References

A Researcher's Guide to 1-Chlorodecane: A Comparative Spectroscopic Analysis from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the purity and structural integrity of starting materials are paramount. In this in-depth technical guide, we provide a comprehensive spectroscopic comparison of 1-Chlorodecane (CAS No. 1002-69-3) sourced from various commercial suppliers. Our analysis utilizes a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to create a holistic and self-validating assessment of product quality. This guide is designed to not only present comparative data but also to explain the rationale behind the analytical choices, empowering you to make informed purchasing decisions.

Introduction: The Importance of Purity in Long-Chain Alkyl Halides

This compound, a long-chain alkyl halide, serves as a crucial building block in a multitude of organic syntheses, including the formation of quaternary ammonium compounds, the introduction of decyl chains in active pharmaceutical ingredients, and the production of various surfactants and detergents. The presence of impurities, such as isomers (e.g., 2-chlorodecane), unreacted starting materials (e.g., 1-decanol), or byproducts from the chlorination process, can have significant downstream consequences, leading to lower yields, difficult purifications, and the introduction of unwanted side products in complex synthetic pathways.

This guide will walk you through a rigorous, multi-pronged analytical workflow designed to identify and compare this compound from different commercial sources. We will establish a baseline for comparison using reference spectra from the National Institute of Standards and Technology (NIST) and then delve into a comparative analysis of data associated with prominent suppliers.

The Analytical Workflow: A Self-Validating System

A robust quality assessment of a chemical relies on a multi-technique approach where the results from one method corroborate and are validated by the others. For this compound, we employ a trio of spectroscopic techniques: ¹H and ¹³C NMR for detailed structural elucidation and identification of organic impurities, FT-IR for confirmation of functional groups and detection of specific contaminants like alcohols, and GC-MS for separation and identification of volatile components, providing a sensitive measure of purity.

Analytical_Workflow cluster_0 Sample Preparation cluster_2 Data Interpretation & Comparison Sample_Acquisition Procure this compound from Suppliers A, B, C NMR ¹H & ¹³C NMR Spectroscopy Sample_Acquisition->NMR Structural Elucidation IR FT-IR Spectroscopy Sample_Acquisition->IR Functional Group Confirmation GCMS GC-MS Analysis Sample_Acquisition->GCMS Purity & Impurity ID Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis GCMS->Data_Analysis NIST_Comparison Comparison with NIST Reference Spectra Data_Analysis->NIST_Comparison

Caption: A diagram of the multi-technique analytical workflow.

Experimental Protocols

The following sections detail the step-by-step methodologies for the key experiments. The causality behind these choices is to ensure reproducibility and generate high-quality, comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, NMR is crucial for confirming the position of the chlorine atom and detecting any isomeric impurities.

Instrumentation:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6 mL of CDCl₃ in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a 90° pulse angle, a relaxation delay of 5 seconds to ensure full relaxation of all protons, and 16 scans for good signal-to-noise.

    • The spectral width should be set from -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

    • The spectral width should be set from 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. In the context of this compound, it is particularly useful for confirming the presence of the C-Cl bond and the absence of hydroxyl (-OH) groups, which would indicate the presence of unreacted 1-decanol.

Instrumentation:

  • Spectrometer: FT-IR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small drop of neat this compound liquid onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum over a range of 4000 to 400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a highly sensitive technique that separates volatile compounds in a mixture and then provides mass information for each component, allowing for their identification and quantification. This is the primary method for assessing the purity of this compound and identifying any volatile impurities.

Instrumentation:

  • Gas Chromatograph: GC system with a split/splitless injector and a flame ionization detector (FID) for quantitation, coupled to a Mass Spectrometer.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness non-polar column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Electron Ionization (EI) source at 70 eV.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µL in 1 mL of dichloromethane).

  • Injection: Inject 1 µL of the prepared solution with a split ratio of 50:1.

  • GC Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Acquisition: Acquire mass spectra over a mass range of m/z 40-400.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify the main peak and any impurity peaks by comparing their mass spectra with the NIST Mass Spectral Library. The purity can be calculated based on the relative peak areas.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound. The data attributed to commercial suppliers is based on publicly available information from sources such as SpectraBase and PubChem, which have aggregated data from suppliers like Sigma-Aldrich, Lachat Chemicals, Inc., and MCB Manufacturing Chemists.[1]

¹H NMR Data (400 MHz, CDCl₃)
Assignment Chemical Shift (δ) ppm (Expected) Multiplicity Integration Observed (Typical)
CH₃- (C10)~0.88Triplet3H0.88
-(CH₂)₇- (C3-C9)~1.26Multiplet14H1.26
-CH₂- (C2)~1.75Quintet2H1.75
Cl-CH₂- (C1)~3.53Triplet2H3.53

Analysis: The ¹H NMR spectrum of a high-purity this compound sample should exhibit four distinct signals with the expected chemical shifts, multiplicities, and integration values. Any significant deviation or the presence of additional peaks would suggest impurities. For instance, the presence of a multiplet around 3.7-3.8 ppm could indicate an isomeric impurity like 2-chlorodecane.

¹³C NMR Data (100 MHz, CDCl₃)
Assignment Chemical Shift (δ) ppm (Expected) Observed (Typical)
C10~14.114.1
C4-C8~22.7 - 29.5Multiple peaks in this region
C3~31.931.9
C2~32.632.6
C9~22.722.7
C1~45.245.2

Analysis: The ¹³C NMR spectrum should show the expected number of signals corresponding to the ten carbon atoms of this compound. The downfield shift of C1 to approximately 45.2 ppm is characteristic of a carbon atom attached to a chlorine atom. The presence of more than ten signals in the aliphatic region would be a clear indicator of impurities.

FT-IR Data (Neat, ATR)
Wavenumber (cm⁻¹) (Expected) Assignment Observed (Typical)
2955-2850C-H (alkane) stretchingStrong, sharp peaks
1465C-H bendingMedium intensity
725-(CH₂)n- rockingMedium intensity
650C-Cl stretchingMedium to weak intensity

Analysis: The FT-IR spectrum is a good confirmation of the overall structure. A strong, broad peak in the region of 3200-3600 cm⁻¹ would indicate the presence of an -OH group, a sign of contamination with 1-decanol. The C-Cl stretch is often weak and can be difficult to assign definitively, but its presence in the fingerprint region is expected.

GC-MS Data
Supplier Stated Purity Expected Retention Time (min) Key Mass Fragments (m/z)
NIST Reference N/ADependent on GC conditions91, 69, 57, 55, 43, 41[2]
Sigma-Aldrich 98%Dependent on GC conditionsConsistent with NIST
TCI >97.0% (GC)Dependent on GC conditionsConsistent with NIST
Thermo Scientific >=97 % (GC)[3]Dependent on GC conditionsConsistent with NIST

Analysis: The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) that is often weak or absent due to fragmentation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for chlorine-containing fragments. The most abundant peaks typically arise from the fragmentation of the alkyl chain. A GC-MS analysis should show a single major peak corresponding to this compound. Any other peaks would represent impurities, which can be identified by their mass spectra.

Discussion: Interpreting the Data and Making Informed Choices

When evaluating this compound from different suppliers, it is essential to look for consistency across all analytical techniques. A high-purity sample will exhibit clean NMR spectra with correct integrations, an FT-IR spectrum free of extraneous peaks (especially in the -OH region), and a GC-MS chromatogram with a single dominant peak.

Key Considerations for Researchers:

  • Purity Claims: While suppliers provide a purity percentage, it is crucial to understand the method used to determine this value. GC area percent is a common method, but it may not detect non-volatile impurities.

  • Intended Application: For sensitive applications, such as in pharmaceutical synthesis, even minor impurities can be detrimental. In such cases, requesting a detailed Certificate of Analysis (CoA) with spectra is highly recommended. Many suppliers, like Sigma-Aldrich and LGC Standards, provide lot-specific CoAs.[4][5]

  • Cost vs. Quality: While higher purity grades may come at a premium, the cost of dealing with downstream issues caused by impurities often outweighs the initial savings from purchasing a lower-grade material.

Conclusion

The spectroscopic characterization of this compound is a critical step in ensuring the quality and reliability of this important chemical reagent. By employing a multi-technique approach encompassing NMR, FT-IR, and GC-MS, researchers can confidently assess the purity and structural integrity of commercially available this compound. This guide provides the foundational knowledge and a systematic workflow to aid in the selection of the most appropriate material for your research and development needs. Always cross-reference the supplier's data with established reference spectra and consider the specific requirements of your application.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling and Disposal of 1-Chlorodecane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond generic safety data sheets to provide a detailed, practical framework for handling 1-Chlorodecane, a valuable but hazardous chlorinated hydrocarbon. Our focus is on the "why" behind each procedural step, fostering a deep-seated culture of safety that becomes second nature in your laboratory.

Understanding the Hazard Profile of this compound

Before any work begins, a comprehensive understanding of the reagent's characteristics is paramount. This compound is a colorless liquid that presents several hazards that must be managed through proper protocols.[1][2] It is classified as a combustible liquid, and can cause both skin and serious eye irritation.[2]

Here is a summary of its key properties:

PropertyValueSource(s)
Appearance Colorless Liquid[1][2]
Boiling Point 223 °C (433.4 °F)[2][3][4]
Melting Point -34 °C (-29.2 °F)[3][4]
Flash Point 83 °C (181.4 °F) (closed cup)[4][5]
Density 0.868 g/mL at 25 °C[3][4]
Hazards Combustible liquid, Skin irritant, Serious eye irritant[2]

The Core of Safety: Personal Protective Equipment (PPE)

The selection and correct use of PPE is a critical barrier between the researcher and potential chemical exposure. The following recommendations are based on the specific hazards of this compound.

Eye and Face Protection: A Non-Negotiable Barrier
  • Required Equipment : Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[6][7] For procedures with a significant risk of splashing, a full-face shield must be worn over the safety goggles.

  • Expert Rationale : this compound can cause serious eye irritation.[2] Standard safety glasses lack the seal necessary to protect against splashes and vapors, making chemical goggles the only acceptable primary eye protection.

Skin and Body Protection: Preventing Dermal Exposure
  • Hand Protection : Due to its nature as a halogenated hydrocarbon, glove selection is critical. While disposable nitrile gloves may be suitable for incidental contact, they offer poor resistance to this class of chemicals.[1][7] For extended contact or immersion, heavier-duty gloves are required.

    • Recommended Glove Materials : Viton® or a multi-layer laminate (e.g., Norfoil®) glove should be used for extended contact. For incidental contact, a thicker nitrile glove (minimum 8 mil) can be used, but gloves must be replaced immediately upon contamination.[8]

  • Body Covering : A standard laboratory coat is required for all procedures. For tasks involving larger quantities or a high risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.

  • Causality of Choice : The primary goal is to prevent skin contact, which can cause irritation.[2] The choice of glove material is based on providing a sufficient breakthrough time for the specific chemical class, ensuring that the chemical does not permeate the glove and reach the skin during the procedure.

Respiratory Protection: An Essential Safeguard
  • Standard Use : All handling of this compound must be conducted within a certified chemical fume hood. This engineering control is the primary method of respiratory protection.

  • Non-Standard Situations : In the event of a large spill or if working in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] All personnel requiring respirator use must be part of a formal respiratory protection program, which includes fit-testing.

  • The "Why" : While not highly volatile, inhaling vapors or mists can lead to respiratory tract irritation.[10] The fume hood mitigates this risk by capturing vapors at the source.

A Self-Validating Workflow for Handling this compound

This procedural workflow is designed to be inherently safe, with checkpoints to ensure safety compliance at each stage.

Caption: A comprehensive workflow for the safe handling of this compound, from preparation to final disposal.

Detailed Step-by-Step Protocol

  • Preparation :

    • Fume Hood Verification : Before starting any work, confirm that the chemical fume hood has been certified within the last year and that the airflow is adequate.

    • PPE Donning : Put on a lab coat, followed by chemical safety goggles, and finally, the appropriate chemical-resistant gloves.

    • Container Inspection : Carefully examine the this compound container for any cracks, loose caps, or other signs of damage before transporting it to the fume hood.

  • Handling and Use :

    • Location of Work : All transfers, dilutions, and reactions involving this compound must be performed inside the fume hood with the sash at the lowest practical height.

    • Minimizing Exposure : Keep all containers of this compound sealed when not in immediate use to prevent the release of vapors.

    • Static Precaution : For transfers of significant volumes (greater than 1 liter), ensure that both the source and receiving containers are grounded to prevent static discharge, which could ignite the combustible liquid.

  • Cleanup and Decontamination :

    • Work Area : Upon completion of the work, wipe down the interior surfaces of the fume hood with a suitable solvent (such as isopropanol), followed by a soap and water solution.

    • Equipment : Any glassware or equipment that has come into contact with this compound should be decontaminated before being removed from the fume hood.

Spill and Disposal Management

A clear and concise plan for managing spills and waste is a cornerstone of a safe laboratory environment.

Spill Response
  • Minor Spills (inside a fume hood) :

    • Alert others in the immediate area.

    • Use a non-combustible absorbent material, such as vermiculite or sand, to contain and absorb the spill.[7]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

  • Major Spills (outside a fume hood) :

    • Evacuate the laboratory immediately.

    • If it is safe to do so, close the laboratory doors to contain the vapors.

    • Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Protocol
  • Waste Segregation : All waste containing this compound, including contaminated gloves, absorbent materials, and reaction byproducts, must be collected in a dedicated, properly labeled hazardous waste container for halogenated organic compounds.[9]

  • Regulatory Compliance : Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or down the drain. All hazardous waste must be disposed of through a licensed waste management company in accordance with local, state, and federal regulations.[9][11]

By integrating these detailed protocols into your laboratory's standard operating procedures, you can ensure a safe and productive research environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chlorodecane
Reactant of Route 2
Reactant of Route 2
1-Chlorodecane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.